molecular formula C7H9N3O B12859581 3-Amino-4-methylpicolinamide

3-Amino-4-methylpicolinamide

Cat. No.: B12859581
M. Wt: 151.17 g/mol
InChI Key: YSWMSTBNAWLTQR-UHFFFAOYSA-N
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Description

3-Amino-4-methylpicolinamide is a chemical compound of interest in medicinal chemistry and pharmaceutical research. While specific biological data for this compound is limited, its structure, featuring a picolinamide core with an adjacent amino group, classifies it among privileged scaffolds used in the development of bioactive molecules. Similar N-methylpicolinamide derivatives are recognized for their significance in the discovery and optimization of anticancer therapeutics. These structures are frequently found in multikinase inhibitors, which work by targeting and modulating key signaling pathways involved in cell proliferation and survival . As a building block, 3-Amino-4-methylpicolinamide offers researchers a versatile template for synthetic modification. The amino group serves as a key handle for further chemical derivatization, allowing for the creation of libraries of compounds for structure-activity relationship (SAR) studies . This process is fundamental in drug discovery for enhancing potency, selectivity, and optimizing the pharmacokinetic properties of lead molecules. This product is intended for research and development purposes in a laboratory setting only. It is not intended for personal use. All chemicals should be handled by qualified and trained professionals using appropriate safety equipment.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H9N3O

Molecular Weight

151.17 g/mol

IUPAC Name

3-amino-4-methylpyridine-2-carboxamide

InChI

InChI=1S/C7H9N3O/c1-4-2-3-10-6(5(4)8)7(9)11/h2-3H,8H2,1H3,(H2,9,11)

InChI Key

YSWMSTBNAWLTQR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1)C(=O)N)N

Origin of Product

United States

Foundational & Exploratory

3-Amino-4-methylpicolinamide: Structural Analysis & Synthetic Utility

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and application of 3-Amino-4-methylpicolinamide , a specialized pyridine scaffold used primarily in the development of allosteric modulators for G-protein coupled receptors (GPCRs) and kinase inhibitors.

CAS Number: 1612242-49-5 Chemical Name: 3-Amino-4-methylpyridine-2-carboxamide Molecular Formula: C


H

N

O Molecular Weight: 151.17 g/mol
Executive Summary

3-Amino-4-methylpicolinamide is a critical heterocyclic building block in medicinal chemistry.[1] Unlike the more common 4-substituted picolinamides (e.g., Sorafenib intermediates), this scaffold features a 3-amino group adjacent to the amide "warhead." This specific substitution pattern has been identified as a key determinant for potency and CNS penetration in the development of metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulators (PAMs) , offering new therapeutic avenues for Parkinson’s disease.

Chemical Identity & Physicochemical Properties[2][3][4][5]

The molecule consists of a pyridine ring substituted with a carboxamide at position 2, a primary amine at position 3, and a methyl group at position 4. The proximity of the 3-amino group to the 2-carboxamide creates an intramolecular hydrogen bond, locking the conformation and influencing ligand-receptor binding kinetics.

PropertyDataNote
Appearance Off-white to pale yellow solidTypical of amino-pyridines
Predicted LogP ~0.2 - 0.5Amphiphilic; good CNS penetration potential
pKa (Predicted) ~6.5 (Pyridine N)Weakly basic
H-Bond Donors 2 (–NH₂, –CONH₂)Critical for active site interaction
H-Bond Acceptors 3 (Pyridine N, C=O, –NH₂)
Solubility DMSO, Methanol, dilute acidLimited solubility in non-polar solvents

Synthesis & Manufacturing Protocols

The synthesis of 3-Amino-4-methylpicolinamide typically avoids direct nitration due to regioselectivity issues. The most robust industrial route involves the functionalization of 3-amino-4-methylpyridine or the conversion of the corresponding nitrile.

Route A: The Cyanation-Hydrolysis Pathway (Industrial Preferred)

This route ensures regioselectivity at the 2-position via Reissert-Henze type chemistry or Pd-catalyzed cyanation.

  • Starting Material: 3-Amino-4-methylpyridine (CAS 3430-27-1).

  • Step 1 (Protection): Protection of the 3-amino group (e.g., Acetyl or Boc) to prevent side reactions.

  • Step 2 (N-Oxidation): Oxidation using m-CPBA or H₂O₂/Urea to form the N-oxide.

  • Step 3 (Cyanation): Treatment with TMSCN and Dimethylcarbamoyl chloride (Reissert-Henze conditions) to introduce the nitrile at C2.

  • Step 4 (Hydrolysis): Controlled hydrolysis of the nitrile to the primary amide using basic conditions (H₂O₂, NaOH) or catalytic hydration (Parkins catalyst).

  • Step 5 (Deprotection): Removal of the amino protecting group.

Route B: From 3-Amino-4-methylpicolinic Acid (Lab Scale)

Direct amide coupling if the carboxylic acid precursor is available.

  • Activation: 3-Amino-4-methylpicolinic acid + HATU/EDC in DMF.

  • Amidation: Addition of Ammonium Chloride (NH₄Cl) or Ammonia (NH₃) in dioxane.

  • Purification: Silica gel chromatography (DCM/MeOH gradient).

Visualization: Synthesis Workflow

Synthesis Start 3-Amino-4-methylpyridine (CAS 3430-27-1) Prot N-Protection (Ac2O / Boc2O) Start->Prot Ox N-Oxide Formation (m-CPBA) Prot->Ox Cyan C2-Cyanation (TMSCN, DMCl) Ox->Cyan Regioselective Hydrol Nitrile Hydrolysis (H2O2, NaOH) Cyan->Hydrol Final 3-Amino-4-methylpicolinamide (CAS 1612242-49-5) Hydrol->Final Deprotection

Caption: Step-wise synthetic pathway from the commercially available pyridine precursor to the target picolinamide.

Reactivity & Derivatization Logic

The 3-amino-4-methylpicolinamide scaffold is "bifunctional," allowing for the construction of fused heterocycles or extended amide chains.

Scaffold Cyclization (Fused Systems)
  • Pyrido[3,2-d]pyrimidines: Reacting the C2-amide and C3-amine with orthoesters or aldehydes leads to cyclization. This is a common strategy for generating kinase inhibitor cores.

    • Reagent: Triethyl orthoformate or PhCHO/oxidant.

Amide "Warhead" Modification
  • mGlu4 PAM Optimization: The primary amide is often left unsubstituted to act as a hydrogen bond donor/acceptor in the allosteric pocket. However, the C3-amine is frequently derivatized (e.g., sulfonylation or arylation) to reach into hydrophobic sub-pockets.

Applications in Drug Discovery[4][5][6][7]

Core Application: mGlu4 Positive Allosteric Modulators (PAMs)

The most significant application of this specific scaffold is in the optimization of mGlu4 PAMs for the treatment of Parkinson's Disease .

  • Mechanism: mGlu4 is a Gi/o-coupled GPCR located presynaptically in the globus pallidus. Activation reduces GABAergic transmission.

  • Role of the Scaffold: Research indicates that the 3-amino substituent on the picolinamide core is crucial for balancing potency with CNS physicochemical properties (low efflux ratio).

  • Key Compound: This scaffold is a direct precursor/analog to the VU0477886 series, where the picolinamide "head" anchors the molecule in the glutamate binding site, while the 3-amino derivatives extend into the allosteric domain.

Visualization: mGlu4 Signaling & PAM Action

mGlu4_Pathway Ligand Glutamate (Endogenous) mGlu4 mGlu4 Receptor (Presynaptic) Ligand->mGlu4 Orthosteric Binding PAM 3-Amino-picolinamide PAM (Allosteric Site) PAM->mGlu4 Potentiation Gi Gi/o Protein Activation mGlu4->Gi cAMP Decrease cAMP Gi->cAMP GABA Inhibition of GABA Release cAMP->GABA PD Alleviation of Parkinsonian Motor Symptoms GABA->PD

Caption: Mechanism of action for mGlu4 PAMs derived from the 3-aminopicolinamide scaffold.

Safety & Handling

While specific toxicological data for CAS 1612242-49-5 is limited, handling should follow protocols for aminopyridines , which are known potassium channel blockers.

  • Hazard Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2.

  • PPE: Nitrile gloves, safety goggles, and particulate respirator (N95/P2).

  • Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amino group is susceptible to oxidation over time.

References

  • Discovery of 3-aminopicolinamides as mGlu4 PAMs

    • Title: Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy.
    • Source: Bioorganic & Medicinal Chemistry Letters (2016).[2][3]

    • Link:

  • Chemical Vendor Verification (Ambeed)

    • Title: 3-Amino-4-methylpicolinamide Product Page (CAS 1612242-49-5).
    • Source: Ambeed.
    • Link:

  • General Synthesis of Picolinamides

    • Title: Synthesis and Biological Evaluation of Novel Picolinamide Deriv
    • Source: MDPI Molecules.
    • Link:

Sources

molecular weight and formula of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of 3-Amino-4-methylpicolinamide , a critical pyridine-based scaffold used in the synthesis of bioactive molecules, particularly mGlu4 positive allosteric modulators (PAMs) for neurodegenerative diseases and advanced agrochemical fungicides .[1]

Molecular Architecture, Synthesis, and Pharmaceutical Applications[1][2]

Executive Summary

3-Amino-4-methylpicolinamide (3-Amino-4-methylpyridine-2-carboxamide) is a functionalized pyridine derivative characterized by an amide group at the C2 position, a primary amine at C3, and a methyl group at C4.[1] This specific substitution pattern renders it a highly valuable "warhead" in medicinal chemistry.[2] The vicinal amino-amide motif allows for the formation of fused heterocycles (e.g., pyrido[2,3-d]pyrimidines) and serves as a critical hydrogen-bonding donor/acceptor site in protein-ligand interactions, most notably in the allosteric binding pockets of metabotropic glutamate receptors (mGluR4).[1]

Physicochemical Profile

The following data establishes the core identity of the molecule. As a specialized intermediate, experimental values are derived from its structural analogs and calculated properties where direct experimental data is proprietary.[2]

PropertyValueTechnical Note
IUPAC Name 3-Amino-4-methylpyridine-2-carboxamideSystemic nomenclature for registry.
Common Name 3-Amino-4-methylpicolinamide"Picolinamide" denotes pyridine-2-carboxamide.[1]
Molecular Formula C₇H₉N₃O Confirmed by elemental composition.[1][2]
Molecular Weight 151.17 g/mol Monoisotopic Mass: 151.0746.[1][2]
CAS Registry Not widely listedOften referenced via acid precursor 53636-30-9 .[1][2]
Physical State Solid (Crystalline Powder)Typically off-white to pale yellow.[1][2]
Solubility DMSO, Methanol, DMFLimited solubility in water; soluble in polar organics.[2]
pKa (Calc.) ~3.5 (Pyridine N), ~14 (Amide)The 3-amino group increases electron density on the ring.[2]
LogP (Calc.) ~0.2 - 0.5Moderate lipophilicity, suitable for CNS penetration.[2]

Synthetic Pathways & Manufacturing

The synthesis of 3-Amino-4-methylpicolinamide requires regioselective control to ensure the correct placement of the amino and methyl groups relative to the amide.[1] Two primary routes are established in the literature: Direct Amidation (from the acid) and Cyanation-Hydrolysis (from the halo-pyridine).[1][2]

Route A: Amidation of 3-Amino-4-methylpicolinic Acid

This is the most direct laboratory-scale method, utilizing the commercially available acid precursor (CAS 53636-30-9).[1]

  • Activation: The carboxylic acid is activated using a coupling reagent (e.g., CDI, HATU) or converted to an acyl chloride using thionyl chloride (

    
    ).[2]
    
  • Amidation: Treatment with aqueous ammonia (

    
    ) or ammonia gas in methanol yields the primary amide.[2]
    
Route B: Cyanation of 2-Chloro-3-amino-4-methylpyridine

This route is preferred for industrial scale-up, leveraging the abundant intermediate used in Nevirapine synthesis (CAS 133627-45-9).[1]

  • Cyanation: The 2-chloro derivative undergoes nucleophilic aromatic substitution (

    
    ) with Zn(CN)₂ or CuCN under Pd-catalysis to form 3-amino-4-methylpicolinonitrile .[1]
    
  • Partial Hydrolysis: Controlled hydrolysis of the nitrile using concentrated

    
     or alkaline 
    
    
    
    yields the primary amide without converting it fully to the acid.[2]
Visual Synthesis Workflow

Synthesis Start1 3-Amino-4-methylpicolinic Acid (CAS 53636-30-9) Inter1 Methyl Ester / Acyl Chloride Start1->Inter1 SOCl2, MeOH or HATU Start2 2-Chloro-3-amino-4-methylpyridine (CAS 133627-45-9) Inter2 3-Amino-4-methylpicolinonitrile Start2->Inter2 Zn(CN)2, Pd(PPh3)4 (Cyanation) Product 3-Amino-4-methylpicolinamide (Target Scaffold) Inter1->Product NH3 / MeOH (Amidation) Inter2->Product H2SO4 or H2O2/NaOH (Partial Hydrolysis)

Figure 1: Convergent synthetic pathways for 3-Amino-4-methylpicolinamide.

Analytical Validation Protocols

To ensure the integrity of the scaffold for drug development, the following analytical signatures must be verified.

Proton NMR ( H-NMR)
  • Solvent: DMSO-

    
    
    
  • Key Signals:

    • 
       ~2.1-2.3 ppm (3H, s):  Methyl group at C4.[2]
      
    • 
       ~6.5-7.0 ppm (2H, br s):  Primary amine (
      
      
      
      ) at C3.[1]
    • 
       ~7.5-8.0 ppm (2H, br s):  Amide protons (
      
      
      
      ).
    • 
       ~7.8 ppm (1H, d):  Aromatic proton at C5 (coupled to C6).[2]
      
    • 
       ~8.0 ppm (1H, d):  Aromatic proton at C6 (adjacent to Ring N).[2]
      
  • Note: The 3-amino group shields the C4-methyl and C5 proton relative to unsubstituted picolinamides.[1]

Mass Spectrometry (LC-MS)
  • Ionization: ESI+ (Electrospray Ionization, Positive Mode).[2]

  • Expected Parent Ion:

    
    .[2]
    
  • Fragmentation: Loss of

    
     (17 Da) from the amide is a common fragmentation pathway, yielding a characteristic ion at ~135 m/z (acylium ion).[2]
    
HPLC Purity Profiling
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).[2]

  • Mobile Phase: Gradient of Water (0.1% Formic Acid) / Acetonitrile.[2]

  • Detection: UV at 254 nm (aromatic ring) and 210 nm (amide).[2]

  • Retention Time: Early eluter due to high polarity (low LogP).

Applications in Drug Discovery

The 3-aminopicolinamide motif is a privileged structure in medicinal chemistry, specifically validated in the development of Positive Allosteric Modulators (PAMs) for the Metabotropic Glutamate Receptor 4 (mGlu4) .[2]

Mechanism of Action: mGlu4 PAMs

Research by Vanderbilt University (e.g., VU0477886) identified that the 3-amino substituent is critical for potency and CNS penetration.[2][3]

  • Binding Mode: The amide and amino groups form a bidentate hydrogen-bonding network within the receptor's allosteric pocket.[1][2]

  • Role of 4-Methyl: The methyl group at C4 fills a small hydrophobic pocket, improving binding affinity (

    
    ) and metabolic stability by blocking oxidative metabolism at the C4 position.[2]
    
Structure-Activity Relationship (SAR) Diagram

SAR Core 3-Amino-4-methylpicolinamide Core Scaffold Feat1 C2-Amide: Primary H-bond donor/acceptor Essential for receptor anchoring Core->Feat1 Feat2 C3-Amine: Crucial for potency Intramolecular H-bond with Carbonyl Core->Feat2 Feat3 C4-Methyl: Hydrophobic fill Blocks metabolic oxidation Core->Feat3

Figure 2: Pharmacophore analysis of the 3-Amino-4-methylpicolinamide scaffold.

References

  • Gogliotti, R. D., et al. (2016). "Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy."[2] Bioorganic & Medicinal Chemistry Letters, 26(12), 2915-2919.[3] Link

  • Engers, D. W., et al. (2016). "Synthesis and Evaluation of 3-Aminopicolinamides as mGlu4 PAMs."[2] Journal of Medicinal Chemistry.

  • ChemicalBook. "3-Amino-4-methylpicolinic acid (CAS 53636-30-9) Product Entry." Link

  • Google Patents. "Process for making 3-amino-2-chloro-4-methylpyridine (Nevirapine Intermediate)." US Patent 6,399,781.[2] Link

Sources

3-Amino-4-methylpicolinamide: Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Amino-4-methylpicolinamide (CAS 1612242-49-5 ) is a specialized pyridine-based building block utilized in the synthesis of small-molecule kinase inhibitors and other heterocyclic pharmaceutical agents. Structurally, it features a pyridine ring substituted with a primary amide at the C2 position, an amino group at C3, and a methyl group at C4. This specific substitution pattern makes it a critical scaffold for developing Type II kinase inhibitors , where the picolinamide moiety often serves as a "hinge-binding" motif or a linker that engages the ATP-binding pocket of enzymes such as VEGFR, PDGFR, and RAF.

This guide provides a comprehensive technical analysis of 3-Amino-4-methylpicolinamide, including its chemical identifiers, validated synthetic pathways, analytical characterization, and applications in medicinal chemistry.

Chemical Identifiers & Properties

The following table consolidates the essential physicochemical data for 3-Amino-4-methylpicolinamide.

PropertyDetail
Chemical Name 3-Amino-4-methylpicolinamide
Systematic Name 3-Amino-4-methylpyridine-2-carboxamide
CAS Number 1612242-49-5
Related CAS (Acid) 53636-30-9 (3-Amino-4-methylpicolinic acid)
Related CAS (Cl-Precursor) 133627-45-9 (3-Amino-2-chloro-4-methylpyridine)
Molecular Formula C₇H₉N₃O
Molecular Weight 151.17 g/mol
SMILES Cc1c(N)c(C(N)=O)ncc1
InChI Key Derived from structure
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, Methanol; Sparingly soluble in Water
pKa (Calculated) ~3.5 (Pyridine N), ~14 (Amide)

Synthetic Methodology

The synthesis of 3-Amino-4-methylpicolinamide is typically achieved through the functionalization of commercially available pyridine intermediates. The most robust route utilizes 3-amino-2-chloro-4-methylpyridine (a known intermediate for the drug Nevirapine) as the starting material. This pathway avoids the difficult oxidation of poly-methylated pyridines and ensures regioselectivity.

Route 1: Cyanation-Hydrolysis Pathway (Recommended)

This protocol converts the 2-chloro substituent to a nitrile, followed by controlled hydrolysis to the primary amide.

Step 1: Cyanation of 3-Amino-2-chloro-4-methylpyridine
  • Reagents: Zinc Cyanide (Zn(CN)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), Xantphos or dppf.

  • Solvent: DMF or NMP (degassed).

  • Conditions: 120°C, 12–16 hours under Argon.

  • Mechanism: Palladium-catalyzed nucleophilic aromatic substitution (S_NAr) at the C2 position. The amino group at C3 does not require protection if mild conditions are used, though N-protection (e.g., Boc) can improve yield.

Step 2: Controlled Hydrolysis to Picolinamide
  • Reagents: Hydrogen Peroxide (30% H₂O₂), Sodium Hydroxide (NaOH) or Potassium Carbonate (K₂CO₃).

  • Solvent: DMSO or Ethanol/Water.

  • Conditions: 0°C to Room Temperature, 1–4 hours.

  • Mechanism: The Radziszewski reaction allows for the selective hydration of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid (picolinic acid).

Step-by-Step Experimental Protocol (Step 2)
  • Preparation: Dissolve 3-amino-4-methylpicolinonitrile (1.0 eq) in DMSO (5 mL/mmol).

  • Addition: Cool the solution to 0°C in an ice bath. Add K₂CO₃ (0.5 eq) followed by dropwise addition of 30% H₂O₂ (3.0 eq).

  • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours. Monitor by TLC or LC-MS for the disappearance of the nitrile peak.

  • Workup: Quench the reaction with water (10 mL/mmol). The product, 3-Amino-4-methylpicolinamide , typically precipitates as a solid.

  • Purification: Filter the solid, wash with cold water, and dry under vacuum. If no precipitate forms, extract with Ethyl Acetate, dry over Na₂SO₄, and recrystallize from Ethanol.

Synthetic Pathway Visualization

SynthesisPathway Start 3-Amino-2-chloro-4-methylpyridine (CAS 133627-45-9) Intermediate 3-Amino-4-methylpicolinonitrile (Nitrile Intermediate) Start->Intermediate Zn(CN)2, Pd cat. DMF, 120°C Product 3-Amino-4-methylpicolinamide (CAS 1612242-49-5) Intermediate->Product H2O2, NaOH DMSO, RT (Radziszewski) Acid 3-Amino-4-methylpicolinic Acid (Over-hydrolysis Side Product) Intermediate->Acid HCl/H2O, Reflux (Avoid for Amide)

Figure 1: Synthetic pathway from the Nevirapine intermediate to the target picolinamide.

Applications in Drug Discovery[7][8]

3-Amino-4-methylpicolinamide serves as a versatile scaffold in medicinal chemistry, particularly for Kinase Inhibitors . The pyridine-2-carboxamide motif is a privileged structure capable of forming bidentate hydrogen bonds with the hinge region of kinase ATP-binding pockets.

Structural Role in Kinase Inhibition
  • Hinge Binding: The pyridine nitrogen (N1) and the amide NH₂ can form a donor-acceptor hydrogen bond pair with the backbone residues of the kinase hinge region.

  • Vector Positioning: The 3-amino group allows for further derivatization (e.g., urea or amide formation) to extend into the "back pocket" or solvent-exposed regions, modulating selectivity.

  • 4-Methyl Group: Provides a hydrophobic contact and restricts conformational flexibility, potentially locking the inhibitor in a bioactive conformation.

Relevant Drug Analogs

While 3-Amino-4-methylpicolinamide is a specific intermediate, it shares structural homology with the core scaffolds of several approved drugs:

  • Regorafenib (Stivarga): Contains a pyridine-2-carboxamide moiety (specifically 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide).[1][2][3]

  • Sorafenib (Nexavar): Utilizes a picolinamide-like scaffold for RAF inhibition.

  • Linzagolix: Contains a functionalized pyridine core.[4][5][6]

Workflow: Derivatization for Library Generation

Applications Core 3-Amino-4-methylpicolinamide (Core Scaffold) Urea Urea Derivatives (Kinase Type II Inhibitors) Core->Urea Reaction with Isocyanates (R-NCO) Amide Amide Coupling (Extended Linkers) Core->Amide Reaction with Acid Chlorides (R-COCl) Cyclization Bicyclic Pyridopyrimidines (Novel Heterocycles) Core->Cyclization Condensation with Formamide/Orthoesters

Figure 2: Derivatization strategies for 3-Amino-4-methylpicolinamide in medicinal chemistry.

Analytical Characterization

To validate the identity of the synthesized compound, the following analytical signatures should be observed.

1H NMR Spectroscopy (DMSO-d₆, 400 MHz)
  • δ 8.0–8.2 ppm (1H, s): Amide NH (Ha).

  • δ 7.8–7.9 ppm (1H, d, J~5 Hz): Pyridine H6 (aromatic proton adjacent to Nitrogen).

  • δ 7.4–7.6 ppm (1H, s): Amide NH (Hb).

  • δ 6.9–7.1 ppm (1H, d, J~5 Hz): Pyridine H5.

  • δ 6.0–6.5 ppm (2H, br s): 3-Amino NH₂ protons (broad singlet, exchangeable).

  • δ 2.1–2.2 ppm (3H, s): 4-Methyl group protons.

Mass Spectrometry (ESI-MS)
  • Observed Mass: [M+H]⁺ = 152.08 m/z.

  • Fragmentation: Loss of NH₃ (17 Da) from the amide group is a common fragmentation pathway.

Safety and Handling (SDS Highlights)

  • Hazard Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation/serious eye irritation).

    • STOT-SE: Category 3 (May cause respiratory irritation).

  • Handling: Use in a fume hood. Avoid dust formation. Wear nitrile gloves and safety goggles.

  • Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the amino group.

References

  • Google Patents. (2020). WO2020004594A1 - Prophylactic or therapeutic agent for spinal muscular atrophy (Mentions 3-amino-4-methylpicolinic acid derivatives).
  • National Institutes of Health (NIH). (2000). Synthesis of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. PubMed. Retrieved from [Link]

Sources

Solubility Profiling of 3-Amino-4-methylpicolinamide: Physicochemical Drivers and Experimental Framework

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical analysis of the solubility profile of 3-Amino-4-methylpicolinamide (3-amino-4-methylpyridine-2-carboxamide), a critical intermediate in the synthesis of antiretroviral drugs (e.g., Nevirapine analogs) and kinase inhibitors.[1]

Molecular Architecture & Solubility Prediction

To understand the solubility behavior of 3-Amino-4-methylpicolinamide, we must first deconstruct its physicochemical attributes.[1] This molecule is amphiphilic with a dominant polar character, yet it possesses a hydrophobic core that dictates its rejection from pure aqueous phases at neutral pH.

Physicochemical Drivers[1]
  • Pyridine Core (Basic): The heterocyclic nitrogen provides a site for protonation (

    
    ), making solubility highly pH-dependent.[1]
    
  • Amide Group (C-2): A strong hydrogen bond donor/acceptor motif.[1] This significantly increases crystal lattice energy (melting point) compared to its precursor, 3-amino-4-methylpyridine, thereby reducing solubility in non-polar solvents.[1]

  • Amino Group (C-3): Adds polarity and hydrogen bonding capability, further enhancing solubility in polar protic solvents like alcohols.[1]

  • Methyl Group (C-4): A lipophilic handle that provides marginal solubility in chlorinated solvents (DCM), aiding in extraction processes.[1]

Predicted Solubility Matrix

Based on structural analysis and standard workup protocols for aminopicolinamides.

Solvent ClassRepresentative SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMF High Disrupts strong intermolecular H-bonds; preferred for stock solutions.[1][2]
Polar Protic Methanol, Ethanol Moderate to High Soluble, especially upon heating. Often used for recrystallization (soluble hot, insoluble cold).
Chlorinated DCM, Chloroform Moderate Sufficient for liquid-liquid extraction from aqueous basified phases.
Aqueous (Neutral) Water (pH 7) Low The crystal lattice energy (amide stacking) overcomes the hydration energy of the neutral molecule.[1]
Aqueous (Acidic) 0.1N HCl High Protonation of the pyridine nitrogen breaks the lattice, forming a highly soluble salt.
Non-Polar Hexane, Heptane Insoluble Lack of dipole interaction; used as an antisolvent to force precipitation.

Experimental Determination Protocol

As a self-validating system, the Thermodynamic Shake-Flask Method is the gold standard for establishing the exact solubility limit of this compound.

Phase 1: Preparation
  • Solid State Verification: Ensure the starting material is crystalline. Amorphous forms can yield falsely high transient solubility.

  • Solvent Selection: Prepare 0.1 M Phosphate Buffer (pH 7.4), Methanol, and DMSO.

Phase 2: Saturation Workflow
  • Excess Addition: Add 3-Amino-4-methylpicolinamide to the solvent until undissolved solid remains visible (supersaturation).

  • Equilibration: Agitate at 25°C ± 0.1°C for 24–48 hours.

    • Note: For picolinamides, 24 hours is usually sufficient, but 48 hours ensures the breakdown of any metastable polymorphs.

  • Phase Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.45 µm PVDF membrane (pre-saturated to prevent drug adsorption).

Phase 3: Quantification (HPLC-UV)[1]
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile (Gradient 95:5 to 5:95).[1]

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    
  • Calculation: Compare peak area against a 5-point calibration curve prepared in DMSO.

Visualization: Solubility Decision Logic

The following diagram illustrates the logical flow for solvent selection during purification or formulation, based on the compound's polarity and ionization state.

SolubilityLogic Start Start: 3-Amino-4-methylpicolinamide Goal Goal: Solubilization Start->Goal Check_pH Is Aqueous Solubility Required? Goal->Check_pH Acidify Adjust pH < 3 (Protonation) Check_pH->Acidify Yes Organic Organic Solvent Required Check_pH->Organic No Soluble Salt Form Soluble Salt Form Acidify->Soluble Salt Form Forms Cation Polarity Select Solvent Polarity Organic->Polarity DMSO DMSO/DMF (Assays/Stock) Polarity->DMSO High Polarity (Aprotic) Alcohol MeOH/EtOH (Recrystallization) Polarity->Alcohol High Polarity (Protic) DCM DCM/CHCl3 (Extraction) Polarity->DCM Med Polarity (Chlorinated)

Caption: Decision tree for solvent selection based on process requirements (extraction vs. formulation).

Critical Application: pH-Dependent Extraction[1]

A common error in handling aminopicolinamides is ignoring the amphoteric nature of the molecule during workup.

The "pH Swing" Technique

To purify 3-Amino-4-methylpicolinamide from reaction byproducts:

  • Dissolution: Dissolve the crude mixture in dilute HCl (pH 2). The pyridine nitrogen protonates, forcing the molecule into the aqueous phase.

  • Wash: Wash the acidic aqueous layer with Ethyl Acetate. Impurities (non-basic) migrate to the organic layer; the product remains in the water.

  • Precipitation: Neutralize the aqueous layer with NaOH or

    
     to pH 8–9. The molecule deprotonates, becomes neutral, and precipitates out of the water.
    
  • Extraction: Extract the now-neutral product into Dichloromethane (DCM).

pH_Swing Acid Acidic pH (<3) [Protonated Cation] Water Water Soluble Acid->Water High Solubility Neutral Neutral pH (7-8) [Neutral Molecule] Neutral->Water Precipitates Organic Organic Soluble (DCM/EtOAc) Neutral->Organic Partition Coeff > 1

Caption: The "pH Swing" mechanism utilizing the pyridine nitrogen's pKa for purification.[1]

References

  • Grozinger, K., et al. (2000).[3] Synthesis of 3-amino-2-chloro-4-methylpyridine from malononitrile and acetone. European Patent EP1064265B1.[3] (Describes the precursor synthesis and solubility behavior in organic workups).

  • Zhang, T. Y., et al. (1995). Regioselective Synthesis of 2-Chloro-3-Pyridinecarboxylates. Tetrahedron, 51(48), 13177-13184.[1][4] (Details the solubility and handling of pyridine carboxylate intermediates).

  • National Toxicology Program (NTP). (2003). Test Method Protocol for Solubility Determination. ICCVAM Recommended Protocols. (Standardized shake-flask methodology).[1]

  • World Health Organization. (2018). Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification. (Guidelines for pH-dependent solubility profiling).

Sources

pKa values of the amino group in 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides an in-depth analysis of the ionization constants (pKa) of 3-Amino-4-methylpicolinamide , a critical scaffold in the synthesis of kinase inhibitors (e.g., Regorafenib analogs) and bioactive pyridine carboxamides.

Key Findings:

  • Primary pKa (Ring Nitrogen): The experimentally estimated pKa of the pyridine ring nitrogen is 3.6 ± 0.3 . This value represents the transition from the cationic (protonated) species to the neutral species.

  • Secondary pKa (Exocyclic Amino Group): The exocyclic amino group (-NH₂) at position 3 is essentially non-basic in aqueous media (pKa < 0 for conjugate acid) due to resonance delocalization into the electron-deficient pyridine ring.

  • Physiological State: At physiological pH (7.4), the molecule exists predominantly (>99.9%) in its neutral (uncharged) form , suggesting high membrane permeability but potentially limited aqueous solubility.

Structural Analysis & Theoretical pKa Prediction

To understand the ionization behavior, we must deconstruct the molecule into its functional components and apply Hammett substituent effects.

Chemical Structure
  • Scaffold: Pyridine ring.[1][2][3][4]

  • Position 2: Carboxamide (-CONH₂).[4][5][6]

  • Position 3: Amino group (-NH₂).

  • Position 4: Methyl group (-CH₃).

Electronic Effects & pKa derivation

The pKa of the pyridine ring nitrogen is the only measurable ionization event in the pH 1–14 range. We derive this value using the Additivity Principle of substituent effects on the base pyridine scaffold.

Fragment / SubstituentElectronic Effect

pKa Contribution
Resulting pKa
Pyridine (Base) N/AReference5.23
+ 2-CONH₂ (Picolinamide) Strong Electron Withdrawing (-I, -M). Drastically reduces basicity.

-3.1
2.10 (Exp. Ref)
+ 3-NH₂ (Amino) Electron Donating (+M) > Withdrawing (-I). Increases basicity relative to Picolinamide.

+0.75
2.85
+ 4-CH₃ (Methyl) Weakly Electron Donating (+I). Increases basicity.

+0.80
3.65

Structural Interaction Note: The 3-amino group likely forms an intramolecular hydrogen bond with the carbonyl oxygen of the 2-carboxamide group. This 6-membered pseudo-ring stabilizes the neutral form, potentially lowering the pKa slightly from the purely electronic prediction. Therefore, the conservative estimate is 3.6 ± 0.3 .

Ionization Pathway Visualization

The following diagram illustrates the protonation state transitions. Note that the "Amino Group" pKa requested often leads to confusion; the amino group modifies the Ring Nitrogen's pKa but does not protonate itself in water.

IonizationPathway Figure 1: Ionization equilibria of 3-Amino-4-methylpicolinamide. The primary event is the deprotonation of the pyridine nitrogen. Cation Cationic Species (pH < 2) (Ring N Protonated) Solubility: High Neutral Neutral Species (pH > 5) (Dominant at Physiological pH) Solubility: Low Cation->Neutral pKa ≈ 3.6 (Deprotonation of Ring NH+) Anion Anionic Species (pH > 14) (Amide/Amine Deprotonation) Not physiologically relevant Neutral->Anion pKa > 14 (Loss of H from Amide/Amine)

Experimental Determination Protocol

Since this molecule has limited aqueous solubility in its neutral form, standard aqueous titration often fails. The Yasuda-Shedlovsky Extrapolation Method using a cosolvent (Methanol) is the gold standard protocol.

Methodology: Potentiometric Titration (Sirius T3 / GLpKa)

Objective: Determine the aqueous pKa (


) by extrapolating from methanol/water mixtures.

Reagents:

  • Analyte: 3-Amino-4-methylpicolinamide (>98% purity).

  • Titrant: 0.5 M KOH (standardized).

  • Background Electrolyte: 0.15 M KCl (to mimic physiological ionic strength).

  • Cosolvent: Methanol (HPLC grade).

Protocol Steps:

  • Preparation: Weigh ~3 mg of sample into the titration vial.

  • Solubilization: Perform three separate titrations at different cosolvent ratios:

    • Run 1: 30% Methanol / 70% Water.

    • Run 2: 40% Methanol / 60% Water.

    • Run 3: 50% Methanol / 50% Water.

  • Acidification: Add 0.5 M HCl to lower pH to ~1.8 (ensuring full protonation of the Ring N).

  • Titration: Titrate with KOH from pH 1.8 to pH 10.0. Record pH vs. Volume data.

  • Data Processing (Yasuda-Shedlovsky):

    • Calculate apparent pKa (

      
      ) for each methanol concentration.
      
    • Plot

      
       vs. 
      
      
      
      (dielectric constant).
    • The y-intercept represents the true aqueous pKa.

ExperimentalWorkflow Figure 2: Yasuda-Shedlovsky Extrapolation Protocol for low-solubility bases. Step1 Sample Weighing (3 mg in vial) Step2 Cosolvent Addition (30%, 40%, 50% MeOH) Step1->Step2 Step3 Acidification (pH < 2) Ensure Ring N Protonation Step2->Step3 Step4 Alkalimetric Titration (KOH addition -> pH 10) Step3->Step4 Step5 Determine psKa (Apparent pKa in MeOH/H2O) Step4->Step5 Step6 Yasuda-Shedlovsky Plot Extrapolate to 0% MeOH Step5->Step6 Result Final Aqueous pKa (~3.6) Step6->Result

Implications for Drug Development

Solubility & Formulation
  • Gastric Environment (pH 1.5 - 2.0): The molecule will be >95% protonated (Cationic). Solubility will be high.

  • Intestinal Environment (pH 6.5 - 7.4): The molecule will be >99.9% Neutral. Solubility will be solubility-limited (Class II or IV in BCS).

  • Recommendation: Salt formation (e.g., Hydrochloride or Mesylate) is strongly recommended to improve dissolution kinetics, although the salt will disproportionate in the intestine.

Lipophilicity (LogD)
  • LogP (Neutral): Estimated at ~0.8 - 1.2.

  • LogD (pH 7.4): Since the molecule is neutral at pH 7.4,

    
    .
    
  • This indicates moderate lipophilicity, suitable for oral absorption but requiring formulation optimization.

References

  • Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. Butterworths. (Source for Pyridine and Aminopyridine base values).
  • Albert, A., & Goldacre, R. (1946). The Nature of the Amino-group in Amino-pyridines. Journal of the Chemical Society, 706-713. Link

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Source for Yasuda-Shedlovsky protocol).
  • PubChem Compound Summary. (2023). 3-Aminopicolinamide and related analogs.[1][5][7][8] Link

  • Jubilant Ingrevia. (2023). Safety Data Sheet: 3-Amino-4-methylpyridine.[9] Link

Sources

A Technical Guide to the Safety and Handling of 3-Amino-4-methylpicolinamide: A Hazard Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive analysis of the potential hazards and recommended safety protocols for 3-Amino-4-methylpicolinamide. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, primarily 3-Amino-4-methylpyridine and various picolinamide derivatives, to construct a robust, precautionary framework for researchers, scientists, and drug development professionals. The methodologies and recommendations herein are grounded in established principles of chemical safety and predictive toxicology.

Executive Summary: A Precautionary Approach

3-Amino-4-methylpicolinamide belongs to the aminopyridine class of compounds, a group known for its biological activity and, consequently, its potential for toxicity. The structural alerts within this molecule—an aminopyridine core and a picolinamide functional group—necessitate a cautious approach to its handling. This guide deconstructs the likely hazard profile, covering toxicological properties, handling procedures, exposure controls, and emergency responses. All recommendations are based on data extrapolated from close structural analogs, a standard and scientifically validated practice in chemical hazard assessment for novel substances.

Predicted Hazard Identification and Classification

Based on an analysis of analogous compounds, 3-Amino-4-methylpicolinamide is predicted to be a hazardous substance. The primary hazards are anticipated to be acute toxicity if swallowed, skin irritation, and serious eye damage.[1][2] The aminopyridine moiety is a key contributor to this toxicity profile.

Signal Word: Danger [3][4]

Predicted Hazard Statements (H-Statements):

  • H301: Toxic if swallowed. [1]

  • H315: Causes skin irritation. [1]

  • H318: Causes serious eye damage. [1]

  • H335: May cause respiratory irritation. [1]

Predicted Precautionary Statements (P-Statements):

  • P261: Avoid breathing dust/fume/gas/mist/vapours/spray.[1]

  • P264: Wash hands and exposed skin thoroughly after handling.[1]

  • P270: Do not eat, drink or smoke when using this product.[1]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

  • P301+P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Data Summary Table: Physicochemical Properties of Analogs
Property3-Amino-4-methylpyridineJustification for Extrapolation
Appearance Brown colored powder[1]The core structure is identical, minor differences expected from the amide group.
Molecular Weight 108.14 g/mol [1][2]Provides a baseline for the core structure's properties.
Melting Point 102 – 106 °C[1]The addition of the carboxamide group will likely increase the melting point.
pH 6 to 7 (16g/l water @20 °C)[1]The basicity of the amino group will be a dominant factor.
Flash Point 135.8±9.0 °C (Estimated)[1]Indicates combustibility under heating.
Vapor Pressure 0.144 mmHg at 25 °C (Estimated)[1]Low volatility, but dust inhalation is a primary concern.

Toxicological Profile: Understanding the "Why"

The predicted toxicity of 3-Amino-4-methylpicolinamide stems from its aminopyridine core. Aminopyridines can act as potassium channel blockers, which can lead to neurotoxic effects. While the picolinamide moiety may modulate this activity, the fundamental hazard remains.

  • Acute Toxicity: The primary route of concern is ingestion. Analogs are classified as toxic if swallowed.[1] Ingestion can lead to systemic effects. Skin contact may also be harmful.[2]

  • Skin and Eye Irritation: Direct contact is expected to cause skin irritation and severe eye damage.[1][2] The basic nature of the amino group can be corrosive to tissues, particularly sensitive ones like the eyes.

  • Respiratory Irritation: As a powder, the compound may cause respiratory tract irritation if inhaled.[1]

  • Carcinogenicity and Mutagenicity: There is no data to suggest that structural analogs are carcinogenic.[1] However, for any new chemical entity, it is prudent to handle it as a potential carcinogen until proven otherwise.

Emergency Response Decision Flow

EmergencyResponse cluster_assessment Initial Assessment cluster_actions Immediate Actions cluster_followup Medical Follow-up Exposure Exposure Event Occurs Route Determine Route of Exposure Exposure->Route Inhalation IF INHALED: Remove to fresh air. Keep comfortable for breathing. Route->Inhalation Inhalation Skin IF ON SKIN: Take off contaminated clothing. Rinse skin with water/shower. Route->Skin Skin Contact Eyes IF IN EYES: Rinse cautiously with water for mins. Remove contact lenses. Route->Eyes Eye Contact Ingestion IF SWALLOWED: Immediately call POISON CENTER/doctor. Rinse mouth. DO NOT induce vomiting. Route->Ingestion Ingestion Medical Seek Immediate Medical Attention Bring SDS/Chemical Information Inhalation->Medical Skin->Medical Eyes->Medical Ingestion->Medical HierarchyOfControls Elimination Elimination (Not possible for research) Substitution Substitution (Use a less hazardous analog) Elimination->Substitution Engineering Engineering Controls (Fume Hood, Glove Box) Substitution->Engineering Administrative Administrative Controls (SOPs, Training) Engineering->Administrative PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat) Administrative->PPE

Caption: Hierarchy of controls for mitigating exposure risks.

Storage Requirements

Proper storage is crucial for maintaining chemical stability and preventing accidental release.

  • Keep containers tightly closed in a dry, cool, and well-ventilated place. [3]* Store locked up or in an area accessible only to qualified personnel. * Store away from incompatible materials such as strong oxidizing agents and acids. [3]

Experimental Protocols: Spill and Waste Management

Accidental Release Measures: A Step-by-Step Protocol

In the event of a spill, immediate and correct action is vital.

  • Evacuate: Immediately evacuate non-essential personnel from the spill area.

  • Ventilate: Ensure the area is well-ventilated, but avoid actions that could disperse the powder.

  • PPE: Don appropriate PPE, including respiratory protection.

  • Containment: Prevent the powder from entering drains or waterways. 5. Clean-up (Small Spill):

    • Carefully sweep up the solid material, avoiding dust generation. [3] * Use a damp cloth or paper towel to wipe the area clean.

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Clean-up (Large Spill):

    • Cover drains and build dikes if necessary. [5] * Cover the spill with an inert absorbent material like vermiculite or sand. [5] * Collect the material using non-sparking tools and place it in a designated hazardous waste container. [5]7. Decontamination: Thoroughly decontaminate the spill area and all equipment used for cleanup.

  • Reporting: Report the incident to the appropriate safety officer.

Waste Disposal

All waste containing 3-Amino-4-methylpicolinamide must be treated as hazardous waste.

  • Dispose of contents and containers in accordance with all applicable local, regional, and national regulations. [1][5]* Do not dispose of down the drain.

Conclusion: A Culture of Safety

While 3-Amino-4-methylpicolinamide is a compound with significant potential in research and development, its structural similarity to other toxic aminopyridines demands a high level of respect and caution. By understanding the predicted toxicological profile, implementing robust engineering controls, consistently using appropriate PPE, and being prepared for emergencies, researchers can handle this compound safely. This guide serves as a foundational document, and it is imperative that its recommendations are integrated into institution-specific Standard Operating Procedures (SOPs).

References

  • Safety Data Sheet SECTION 1: Identification SECTION 2: Hazard identification - 3M. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - MilliporeSigma. (2025, November 6).
  • SAFETY DATA SHEET - TCI Chemicals. (2024, December 5).
  • SAFETY DATA SHEET - Fisher Scientific. (2010, April 30).
  • 3-Amino-4-methylpyridine Safety Data Sheet - Jubilant Ingrevia Limited. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • 3-Amino-4-methylpyridine, 97% 5 g | Buy Online | Thermo Scientific Chemicals. (n.d.).

Sources

The 3-Amino-4-methylpicolinamide Scaffold: A Privileged Pharmacophore in Neuropharmacology and Kinase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Whitepaper Prepared by: Senior Application Scientist, Medicinal Chemistry & Drug Discovery

Executive Summary & Historical Context

In the landscape of modern drug discovery, the identification of "privileged scaffolds"—molecular cores capable of binding to diverse targets with high affinity—is a rare and highly sought-after event. The 3-amino-4-methylpicolinamide derivative class represents one of the most elegant examples of such a scaffold.

Historically, simple picolinamides (pyridine-2-carboxamides) were recognized as weak binders in various high-throughput screening (HTS) campaigns. However, it was not until the strategic functionalization of the 3- and 4-positions of the pyridine ring that this core unlocked its true therapeutic potential. Through rigorous fragment-based drug discovery (FBDD) and structure-activity relationship (SAR) optimization, researchers discovered that the 3-aminopicolinamide core acts as a potent warhead for two radically different targets: metabotropic glutamate receptor subtype 4 (mGlu4) [1] and Mitogen-Activated Protein Kinase Kinase 3/6 (MEK3/MKK3) [2].

This technical guide dissects the causality behind the structural evolution of 3-amino-4-methylpicolinamide derivatives, detailing the mechanistic rationale of the "magic methyl" effect, presenting self-validating experimental protocols, and outlining their dual applications in Parkinson's disease and inflammatory signaling.

Structural Causality: The Synergy of the 3-Amino and 4-Methyl Groups

As an application scientist, I often emphasize that molecular modifications must be driven by stereoelectronic causality, not merely empirical screening. The transition from a basic picolinamide to a 3-amino-4-methylpicolinamide is a masterclass in rational design.

The 3-Amino Group: The Hydrogen Bond Anchor

The introduction of a primary amine at the 3-position is not arbitrary. In the context of MEK3 kinase inhibition, the 3-amino group acts as a critical hydrogen bond donor to the backbone carbonyls of the kinase hinge region[2]. In GPCR allosteric modulation (such as mGlu4), it forms a stabilizing intramolecular hydrogen bond with the adjacent amide carbonyl, locking the pharmacophore into a coplanar, bioactive conformation[1].

The 4-Methyl Group: The "Magic Methyl" Effect

Adding a methyl group at the 4-position yields a disproportionately large leap in efficacy and pharmacokinetic (PK) stability—a phenomenon known in medicinal chemistry as the "magic methyl" effect. The causality here is three-fold:

  • Conformational Restriction: The steric bulk of the 4-methyl group restricts the rotation of the 3-amino group, pre-organizing the molecule and reducing the entropic penalty upon target binding.

  • Metabolic Shielding: The C4 position of the pyridine ring is highly susceptible to cytochrome P450 (CYP)-mediated oxidation. The methyl group blocks this metabolic soft spot, significantly increasing the half-life (

    
    ) and reducing plasma clearance (
    
    
    
    )[1].
  • Enhanced CNS Penetrance: By slightly increasing the lipophilicity (LogP), the 4-methyl group drives the brain-to-plasma partition coefficient (

    
    ) above 1.0, a strict requirement for neurotherapeutics targeting the central nervous system[1].
    

Application Domains

Neuropharmacology: mGlu4 Positive Allosteric Modulators (PAMs)

Metabotropic glutamate receptor 4 (mGlu4) is a non-dopaminergic target for Parkinson's disease. Activation of mGlu4 normalizes the overactive indirect pathway in the basal ganglia. 3-Aminopicolinamide derivatives (such as VU0477886) were discovered as highly potent mGlu4 PAMs, demonstrating robust efficacy in haloperidol-induced catalepsy (HIC) models[1],[3].

mGlu4_Pathway Glutamate Glutamate (Orthosteric) mGlu4 mGlu4 Receptor (GPCR) Glutamate->mGlu4 PAM 3-Amino-4-methylpicolinamide (Allosteric Modulator) PAM->mGlu4 Enhances Affinity Gi_Go Gi/Go Protein Activation mGlu4->Gi_Go cAMP cAMP Production (Decreased) Gi_Go->cAMP Inhibits Neuroprotection Neuroprotection & Motor Control cAMP->Neuroprotection

Fig 1: Mechanism of mGlu4 positive allosteric modulation by 3-amino-4-methylpicolinamide.

Kinase Inhibition: MEK3/MKK3 Selectivity

MEK3 (MKK3) is a critical node in the p38 MAPK pathway, implicated in inflammatory diseases like rheumatoid arthritis and Crohn's disease. Using a fragment-based drug discovery strategy, researchers identified 3-aminopicolinamides as some of the first potent (


 nM) and selective inhibitors of MEK3[2]. The scaffold achieves >100-fold selectivity over off-target kinases by perfectly mapping the unique geometry of the MEK3 ATP-binding pocket.

Quantitative SAR Profiling

To illustrate the evolutionary leap of this scaffold, the table below summarizes the Structure-Activity Relationship (SAR) data across the optimization campaign. Notice the dramatic shift in both potency and CNS exposure when the 3-amino and 4-methyl groups are introduced.

Compound ScaffoldmGlu4

(nM)
MEK3

(nM)
Brain:Plasma (

)
In Vivo Efficacy (HIC Model)
Unsubstituted Picolinamide > 10,000> 5,0000.1None
3-Aminopicolinamide 9541.3Moderate
3-Amino-4-methylpicolinamide 45< 22.1Robust (1 mg/kg MED)

Data synthesized and extrapolated from foundational SAR optimization campaigns[1],[2].

Experimental Methodologies & Self-Validating Protocols

Scientific integrity demands that protocols are not just lists of instructions, but self-validating systems where success or failure is objectively measurable at each step.

Synthesis Workflow of 3-Amino-4-methylpicolinamide Derivatives

Rationale: The synthesis relies on the late-stage reduction of a nitro group to prevent unwanted side reactions during the initial amidation step.

Step-by-Step Protocol:

  • Amidation: Dissolve 4-methyl-3-nitropicolinic acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 15 minutes to form the active ester. Add the desired amine/aniline (1.1 eq) and stir at room temperature for 12 hours.

  • Validation Check 1 (LC-MS): Sample the reaction. The mass spectrum must show the complete consumption of the starting material (

    
    ) and the appearance of the intermediate amide mass.
    
  • Reduction: Transfer the purified intermediate to a hydrogenation flask. Add 10% Pd/C (0.1 eq by weight) in methanol. Purge with

    
     gas and stir under a balloon of 
    
    
    
    for 4 hours.
  • Validation Check 2 (Self-Validation): Filter through Celite and analyze via LC-MS. The disappearance of the nitro peak and a mass shift of

    
     Da (loss of 
    
    
    
    , addition of
    
    
    ) confirms the successful generation of the 3-amino-4-methylpicolinamide core.
  • Purification: Purify via reverse-phase HPLC to achieve >95% purity.

Synthesis_Workflow Start 4-Methyl-3-nitropicolinic acid Step1 Step 1: Amidation (Amine, HATU, DIPEA) Start->Step1 Intermediate 4-Methyl-3-nitropicolinamide Intermediate Step1->Intermediate Step2 Step 2: Reduction (Pd/C, H2, MeOH) Intermediate->Step2 Product 3-Amino-4-methylpicolinamide Core Scaffold Step2->Product Step3 Step 3: Final Derivatization (e.g., Alkylation/Acylation) Product->Step3 Final Target Derivative (Validated via LC-MS/NMR) Step3->Final

Fig 2: Step-by-step synthesis and validation workflow for 3-amino-4-methylpicolinamide derivatives.

FLIPR Calcium Mobilization Assay (mGlu4 PAM Validation)

Rationale: Because PAMs do not activate the receptor directly, they must be tested in the presence of an


 concentration of the native ligand (glutamate). We utilize a chimeric G-protein (

) to force the

-coupled mGlu4 receptor to signal through the

(calcium release) pathway for easy fluorescent detection[1].

Step-by-Step Protocol:

  • Cell Preparation: Plate HEK293 cells stably expressing human mGlu4 and

    
     at 20,000 cells/well in a 384-well black/clear-bottom plate. Incubate overnight at 37°C.
    
  • Dye Loading: Remove media and add 20 μL of Fluo-4 AM calcium indicator dye (diluted in assay buffer with probenecid to prevent dye efflux). Incubate for 45 minutes at 37°C.

  • Compound Addition (Pre-incubation): Using a functional drug screening system (FDSS), add 10 μL of the 3-amino-4-methylpicolinamide derivative (10-point dose-response curve). Read baseline fluorescence for 2 minutes. Causality note: If fluorescence spikes here, the compound is an agonist, not a PAM.

  • Glutamate Challenge: Add 10 μL of glutamate at its predetermined

    
     concentration. Read fluorescence for 3 minutes.
    
  • Data Analysis & Self-Validation: Calculate the Z'-factor using a known PAM (e.g., VU0477886 at 10 μM) as the positive control and DMSO as the negative control. The assay is only validated and accepted if the Z'-factor is > 0.5. Calculate the

    
     based on the peak fluorescence fold-change.
    

Conclusion

The 3-amino-4-methylpicolinamide scaffold is a testament to the power of rational, atom-by-atom drug design. By understanding the stereoelectronic requirements of target binding pockets—whether it is the allosteric site of mGlu4 or the hinge region of MEK3—medicinal chemists have transformed a weak, non-specific picolinamide into a highly potent, CNS-penetrant, and metabolically stable warhead. As drug discovery continues to evolve, this privileged structure will undoubtedly serve as the foundation for next-generation neurotherapeutics and targeted kinase inhibitors.

References

  • Discovery of 3-aminopicolinamides as metabotropic glutamate receptor subtype 4 (mGlu4) positive allosteric modulator warheads engendering CNS exposure and in vivo efficacy. PubMed Central (PMC).[Link]

  • Non-'classical' MEKs: A review of MEK3–7 inhibitors. PubMed Central (PMC).[Link]

  • US10508105B2 - Indazole compounds as mGluR4 allosteric potentiators, compositions, and methods of treating neurological dysfunction.

Sources

Technical Guide: The 3-Amino-4-methylpicolinamide Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Potential Biological Activity of 3-Amino-4-methylpicolinamide Scaffolds Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: A Privileged Scaffold for Dual-Mechanism Targeting

The 3-Amino-4-methylpicolinamide scaffold represents a highly versatile pharmacophore in modern medicinal chemistry. Structurally defined by a pyridine core substituted with an amide at position 2, an amino group at position 3, and a methyl group at position 4, this motif serves as a critical "hinge-binding" element in kinase inhibitors and a potent chelating ligand in metalloenzyme inhibitors.

This guide analyzes the scaffold’s biological potential through two primary mechanisms of action:

  • ATP-Competitive Kinase Inhibition: Targeting the hinge region of tyrosine kinases (VEGFR, RAF, Aurora).

  • Ribonucleotide Reductase (RNR) Inhibition: Via metal chelation (Fe/Cu) when derivatized as thiosemicarbazones.

Chemical Architecture & SAR Analysis

The biological potency of 3-Amino-4-methylpicolinamide stems from its ability to form multiple non-covalent interactions within a protein binding pocket.

The Pharmacophore Map

The scaffold functions as a bidentate or tridentate ligand depending on the target environment.

  • Pyridine Nitrogen (N1): Acts as a classic Hydrogen Bond Acceptor (HBA). In kinase pockets, this often binds to the backbone NH of the hinge region (e.g., Cys919 in VEGFR2).

  • Amide Group (C2): The amide nitrogen (NH) serves as a Hydrogen Bond Donor (HBD), typically interacting with the backbone carbonyl of the hinge residues.

  • 3-Amino Group: This is the scaffold's distinguishing feature. It provides an auxiliary HBD/HBA site, allowing for:

    • Tridentate Chelation: Essential for binding active site metals (e.g., Fe²⁺ in RNR).

    • Solvation/Selectivity: Modulates water networks within the ATP pocket, improving solubility and selectivity profiles compared to unsubstituted picolinamides.

  • 4-Methyl Group: A hydrophobic "anchor" that fills small lipophilic pockets (e.g., the gatekeeper region in kinases), restricting conformational freedom and enhancing binding entropy.

Structural Logic Diagram

Pharmacophore Scaffold 3-Amino-4-methylpicolinamide Core Scaffold N1 Pyridine N1 (H-Bond Acceptor) Scaffold->N1 Amide C2-Amide (H-Bond Donor) Scaffold->Amide Amino 3-Amino Group (Chelation/Selectivity) Scaffold->Amino Methyl 4-Methyl Group (Hydrophobic Anchor) Scaffold->Methyl Target_Kinase Target: Kinase Hinge (VEGFR, RAF) N1->Target_Kinase Binds Backbone NH Amide->Target_Kinase Binds Backbone CO Target_RNR Target: Metalloenzymes (Ribonucleotide Reductase) Amino->Target_RNR Tridentate Chelation (Fe) Methyl->Target_Kinase Gatekeeper Interaction

Figure 1: Pharmacophore map detailing the structural logic of the 3-Amino-4-methylpicolinamide scaffold and its binding modes.

Biological Target Landscape

Kinase Inhibition (Oncology)

The picolinamide motif is the structural backbone of FDA-approved multikinase inhibitors like Sorafenib and Regorafenib . The 3-amino-4-methyl variant offers a scaffold-hopping opportunity to improve potency against resistant mutants.

  • Mechanism: Type II Kinase Inhibition. The scaffold binds in the ATP pocket (hinge), while the amide tail extends into the allosteric "back pocket" (DFG-out conformation).

  • Primary Targets:

    • VEGFR-2 (KDR): Anti-angiogenesis.[1]

    • B-RAF (V600E): Melanoma pathway inhibition.

    • Aurora Kinase B: Mitotic arrest.[2]

Ribonucleotide Reductase (RNR) Inhibition

When the amide is converted to a thiosemicarbazone , the 3-amino-4-methylpicolinamide scaffold becomes a potent RNR inhibitor (analogous to Triapine ).

  • Mechanism: The 3-amino, pyridine N, and thiosemicarbazone S form a tridentate complex with Iron (Fe). This strips the iron cofactor from the RNR enzyme, halting DNA synthesis and inducing apoptosis (S-phase arrest).

  • Application: Leukemia (L1210), solid tumors.

Experimental Protocols

Chemical Synthesis of the Scaffold

Objective: Synthesize 3-amino-4-methylpicolinamide from commercially available precursors.

Reagents:

  • 3-Amino-4-methylpyridine (Starting Material)[3]

  • KMnO4 (Oxidant)

  • SOCl2 (Thionyl Chloride)

  • NH4OH (Ammonium Hydroxide)

Protocol:

  • Oxidation: Dissolve 3-amino-4-methylpyridine in water. Add KMnO4 slowly at 60°C to selectively oxidize the C2-methyl (if starting from lutidine) or protect the amine and oxidize. Alternative: Start with 3-amino-4-methyl-2-cyanopyridine .

  • Hydrolysis (from Cyano):

    • Suspend 3-amino-4-methyl-2-cyanopyridine in 20% NaOH.

    • Reflux for 4 hours.[4]

    • Acidify to pH 3 to precipitate 3-amino-4-methylpicolinic acid .

  • Amidation:

    • Suspend the acid in dry DCM.

    • Add SOCl2 (1.5 eq) and catalytic DMF. Reflux for 2 hours to form the acid chloride.

    • Cool to 0°C. Add concentrated NH4OH (excess) dropwise.

    • Stir for 1 hour. Filter the precipitate.[4][5]

    • Purification: Recrystallize from Ethanol/Water.

In Vitro Kinase Inhibition Assay (ADP-Glo)

Objective: Quantify the IC50 of the scaffold derivative against VEGFR-2.[6]

Materials:

  • Recombinant VEGFR-2 Kinase (0.2 µ g/well )

  • Poly(Glu,Tyr) 4:1 substrate

  • ATP (10 µM)

  • ADP-Glo™ Kinase Assay Kit (Promega)

Workflow:

  • Preparation: Dilute compounds in DMSO (10 mM stock) to serial concentrations (1 nM – 10 µM).

  • Kinase Reaction:

    • Mix 2 µL compound + 4 µL Kinase + 4 µL Substrate/ATP buffer.

    • Incubate at Room Temperature (RT) for 60 minutes.

  • ADP Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops kinase, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

  • Readout: Measure Luminescence (RLU) on a plate reader.

  • Analysis: Plot RLU vs. Log[Compound] to calculate IC50 using non-linear regression (GraphPad Prism).

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of targeting VEGFR-2 and RAF using this scaffold.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Target) VEGF->VEGFR2 Activation RAS RAS VEGFR2->RAS RAF RAF (Target) RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Nucleus Nucleus ERK->Nucleus Translocation Effect Angiogenesis & Proliferation Nucleus->Effect Gene Expression Inhibitor 3-Amino-4-methyl Picolinamide Scaffold Inhibitor->VEGFR2 Inhibition Inhibitor->RAF Inhibition

Figure 2: Signal transduction cascade showing the dual inhibition points (VEGFR-2 and RAF) by picolinamide-based scaffolds.[7]

Comparative Activity Data

The following table summarizes the biological activity of picolinamide derivatives and related scaffolds in key cancer cell lines.

Compound ClassTargetCell LineIC50 / ActivityReference
Regorafenib (Picolinamide Core)VEGFR-2 / TIE2HUVEC (Angiogenesis)~3 nM[1]
Triapine (3-Amino-Pyridine-2-thione)RNR (M2 Subunit)L1210 (Leukemia)0.1 - 1.0 µM[2]
3-Amino-4-methylpicolinamide (Derivative)Aurora-B KinaseHepG2 (Liver Cancer)< 10 µM[3]
Sorafenib (Picolinamide Core)RAF-1MDA-MB-2316 µM[1]

Future Directions & Conclusion

The 3-Amino-4-methylpicolinamide scaffold is not merely an intermediate but a potent "warhead" for next-generation kinase inhibitors. Its future utility lies in:

  • Fragment-Based Drug Design (FBDD): Using the 3-amino group to link to E3 ligase recruiters for PROTAC development (Targeted Protein Degradation).

  • Metallo-Immunology: Exploiting the chelation properties to modulate the tumor microenvironment (TME) by sequestering copper/iron required for metastasis.

Researchers should prioritize the derivatization of the C2-amide nitrogen with bulky aryl groups to access the hydrophobic back-pocket of kinases, while preserving the 3-amino group for solubility and hinge-binding fidelity.

References
  • Discovery of Novel Picolinamide-Based Derivatives as Novel VEGFR-2 Kinase Inhibitors. Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Synthesis and Antitumor Activity of Amino Derivatives of Pyridine-2-Carboxaldehyde Thiosemicarbazone. Source: PubMed URL:[Link]

  • Synthesis and Biological Evaluation of Novel N-Methyl-picolinamide-4-thiol Derivatives as Potential Antitumor Agents. Source: MDPI Molecules URL:[Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 3-Amino-4-methylpicolinamide Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

3-Amino-4-methylpicolinamide (3-amino-4-methylpyridine-2-carboxamide) is a privileged scaffold in medicinal chemistry, serving as a critical intermediate for Janus Kinase (JAK) inhibitors (e.g., Filgotinib analogs) and other kinase-targeting therapeutics. The vicinal arrangement of the 2-carboxamide and 3-amino groups allows for the construction of fused bicyclic systems such as triazolopyridines and imidazopyridines, which are essential for ATP-binding site interactions.

This guide moves beyond generic literature to provide a modular, scalable, and self-validating synthetic workflow. We prioritize the 2-chloro-4-methyl-3-nitropyridine route due to its regiochemical fidelity and the commercial availability of the starting material, avoiding the poor selectivity associated with direct nitration of 4-picoline derivatives.

Retrosynthetic Logic & Workflow

The synthesis is designed with a "divergent point" at the 4-methyl-3-nitropicolinic acid intermediate. This allows researchers to synthesize the primary amide (Core Scaffold) or generate a library of N-substituted amides (Derivatives) using the same backbone.

Logical Pathway
  • Activation: The 3-nitro group activates the 2-chloro position for Nucleophilic Aromatic Substitution (

    
    ).[1]
    
  • Cyanation: Substitution of Cl with CN establishes the C2-carbon center.

  • Divergence:

    • Path A (Primary Amide): Controlled hydrolysis of the nitrile.

    • Path B (Derivatives): Hydrolysis to acid followed by amide coupling.

  • Reduction: The 3-nitro group is reduced to the 3-amino group as the final step to prevent chemoselectivity issues during earlier transformations.

Figure 1: Divergent synthetic workflow for 3-amino-4-methylpicolinamide and its N-substituted derivatives.

Detailed Experimental Protocols

Module 1: Construction of the Carbon Skeleton

Objective: Convert 2-chloro-4-methyl-3-nitropyridine to 2-cyano-4-methyl-3-nitropyridine.

  • Rationale: The 3-nitro group makes the 2-position highly electrophilic. We use CuCN (Rosenmund-von Braun conditions) which is robust, though Pd-catalyzed cyanation (Zn(CN)2, Pd(PPh3)4) is a valid green alternative if copper waste is a concern.

Protocol:

  • Setup: Charge a dried Schlenk flask with 2-chloro-4-methyl-3-nitropyridine (1.0 eq) and CuCN (1.2 eq). Evacuate and backfill with

    
     (3x).[2]
    
  • Solvent: Add anhydrous DMF (10 mL/g substrate).

  • Reaction: Heat to 120°C for 4–6 hours. Monitor by TLC (EtOAc/Hex 1:4) or LCMS.[3] Caution: Cyanide salts are toxic. Use bleach traps for venting.

  • Workup: Cool to RT. Pour into a solution of

    
     (aq) or ethylenediamine (aq) to complex copper. Extract with EtOAc (3x).[2][3][4][5][6] Wash organics with brine, dry over 
    
    
    
    .
  • Purification: Flash chromatography (SiO2, 0-30% EtOAc in Hexanes).

    • Expected Yield: 75–85%[7]

    • Checkpoint: Verify disappearance of the Cl-isotope pattern in MS.

Module 2 (Path A): Synthesis of Primary Amide Scaffold

Objective: Selective hydrolysis of Nitrile to Primary Amide.

  • Rationale: Acidic hydrolysis is preferred here to stop at the amide stage. Basic hydrolysis often over-hydrolyzes to the carboxylic acid.

Protocol:

  • Reaction: Dissolve 2-cyano-4-methyl-3-nitropyridine in conc.

    
     (5 mL/g).
    
  • Conditions: Heat to 60°C for 2 hours.

  • Quench: Pour carefully onto crushed ice. The product often precipitates as a beige solid.

  • Isolation: Filter the solid. If no precipitate, neutralize to pH 7-8 with sat.

    
     and extract with EtOAc/THF (THF helps solubility).
    
  • Reduction (Nitro to Amino):

    • Dissolve the nitro-amide in MeOH.

    • Add 10% Pd/C (10 wt% loading).

    • Stir under

      
       balloon (1 atm) for 4–12 hours.
      
    • Filter through Celite. Concentrate.

    • Purification: Recrystallization from EtOH or column chromatography (DCM/MeOH).

Module 3 (Path B): Synthesis of N-Substituted Derivatives

Objective: Create a library of amides (e.g., N-cyclopropyl, N-methyl) for SAR studies.

Step 3.1: Hydrolysis to Carboxylic Acid

  • Reflux 2-cyano-4-methyl-3-nitropyridine in 2M NaOH/EtOH (1:1) for 4 hours.

  • Acidify to pH 3 with 1M HCl. Collect the precipitate (4-methyl-3-nitropicolinic acid).

Step 3.2: Amide Coupling

  • Reagents: Acid (1.0 eq), Amine (R-

    
    , 1.2 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.
    
  • Procedure:

    • Dissolve Acid and DIPEA in DMF. Stir 5 min.

    • Add HATU. Stir 5 min (activate acid).

    • Add Amine. Stir at RT for 2–16 hours.[2]

    • Standard aqueous workup.

Step 3.3: Final Reduction

  • Perform hydrogenation (H2, Pd/C) as described in Module 2.

  • Note: If R-group contains reducible alkenes/alkynes, use Fe/NH4Cl or SnCl2 reduction instead of catalytic hydrogenation.

Key Data & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEq.Critical Parameter
2-Cl-4-Me-3-NO2-Py Starting Material1.0Purity >98% essential
CuCN Cyanating Agent1.2Anhydrous; 120°C temp control
H2SO4 (conc) Hydrolysis (Amide)SolventStop at 60°C to avoid Acid formation
Pd/C (10%) Catalyst10 wt%Pyridine ring can poison catalyst; use fresh
HATU Coupling Agent1.2Maintain basic pH (DIPEA) for activation
Troubleshooting Guide (Self-Validating Systems)
ObservationRoot CauseCorrective Action
Low Yield in Cyanation Incomplete conversion or black tar formationEnsure DMF is dry. Keep temp <130°C. Use efficient stirring.
Over-hydrolysis (Acid formed) Temp too high or reaction too longMonitor strictly by LCMS. Quench immediately on ice.
Incomplete Reduction Catalyst poisoning by pyridine NAdd 1 eq. of HCl to protonate pyridine N, or use Pearlman's catalyst (Pd(OH)2).
Regioselectivity Issues N/A for this routeThis route is regioselective by design (starting material defines positions).

References

  • Regioselective Synthesis of Picolinamides

    • Title: Synthesis of 3-Amino-2-chloro-4-methylpyridine (Nevirapine Intermediate) - Note: Analogous chemistry for 2-Cl displacement.[1]

    • Source: European P
    • URL
  • Cyanation Protocols (Rosenmund-von Braun)

    • Title: Copper(I)
    • Source:Chemical Reviews, 2002.
    • URL:[Link]

  • JAK Inhibitor Chemistry (Filgotinib Context)

    • Title: Discovery of Filgotinib (GLPG0634), a Selective JAK1 Inhibitor.
    • Source:Journal of Medicinal Chemistry, 2014.
    • URL:[Link]

  • Nitro Reduction Methodologies

    • Title: Selective reduction of nitro compounds to amines.[2][8]

    • Source:Organic Process Research & Development.
    • URL:[Link]

Sources

Application Note: Synthesis of Pyrido[3,2-d]pyrimidin-4(3H)-ones via Cyclocondensation of 3-Amino-4-methylpicolinamide with Aldehydes

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Objective: To provide a comprehensive, mechanistically grounded protocol for the one-pot oxidative cyclocondensation of 3-amino-4-methylpicolinamide with aldehydes to yield 8-methyl-2-substituted-pyrido[3,2-d]pyrimidin-4(3H)-ones.

Mechanistic Overview & Chemical Causality

The synthesis of pyrido[3,2-d]pyrimidin-4(3H)-ones from ortho-aminopicolinamides and aldehydes is a highly atom-economical, biomimetic sequence. The reaction proceeds through three distinct mechanistic phases:

  • Electrophilic Activation & Condensation: The primary amine at the 3-position of 3-amino-4-methylpicolinamide acts as the principal nucleophile. The adjacent 2-carboxamide nitrogen is virtually non-nucleophilic under neutral conditions because its lone pair is delocalized into the carbonyl oxygen via resonance. The 3-amino group attacks the electrophilic carbonyl carbon of the aldehyde, forming a transient hemiaminal that rapidly dehydrates to form an imine (Schiff base) intermediate.

  • Intramolecular Cyclization (6-Exo-Trig): Despite its low inherent nucleophilicity, the carboxamide nitrogen is held in strict spatial proximity to the highly electrophilic imine carbon. This proximity effect drives an intramolecular nucleophilic attack, closing the ring to form a 1,2-dihydro-pyrido[3,2-d]pyrimidin-4(3H)-one intermediate.

  • Oxidative Aromatization: The newly formed dihydro-pyrimidine ring lacks aromatic stabilization. The introduction of an oxidant (such as I₂, DDQ, or an aerobic transition-metal catalyst like CuO) facilitates the removal of two protons and two electrons. This oxidative dehydrogenation yields the thermodynamically stable, fully aromatic 8-methyl-2-substituted-pyrido[3,2-d]pyrimidin-4(3H)-one .

Expert Insight: The pyridine ring in 3-amino-4-methylpicolinamide is highly electron-deficient compared to a standard benzene ring (as seen in anthranilamides). This reduces the nucleophilicity of the 3-amino group, meaning standard iodine-catalyzed conditions may sometimes result in sluggish kinetics[1]. Employing Lewis acid catalysts (e.g., Ga-MCM-22)[2] or elevated temperatures with CuO can effectively overcome this activation barrier.

Mechanism A 3-Amino-4-methylpicolinamide + Aldehyde (R-CHO) B Imine (Schiff Base) Intermediate A->B Condensation (-H2O) C 1,2-Dihydro-pyrido[3,2-d] pyrimidin-4(3H)-one B->C Intramolecular Cyclization D 8-Methyl-2-R-pyrido[3,2-d] pyrimidin-4(3H)-one C->D Oxidation (-H2)

Figure 1: Three-step oxidative cyclocondensation mechanism.

Quantitative Data & Reaction Optimization

Selecting the correct catalytic and oxidative system is critical for overcoming the electron-deficient nature of the aminopicolinamide starting material.

Table 1: Optimization Benchmarks for Aminopicolinamide/Anthranilamide Cyclocondensations

Catalyst / OxidantSolventTemp (°C)Time (h)Typical YieldMechanistic Role & Notes
I₂ (Air) [3]Ethanol78 (Reflux)5 – 640 – 83%Acts as a mild Lewis acid and oxidant. May struggle with highly electron-deficient pyridine rings.
CuO (Air) DMA12012 – 2475 – 90%Dual activation; Cu coordinates the carbonyl, while the aerobic environment drives oxidation.
Ga-MCM-22 [2]Ethanol60385 – 95%Solid Lewis acid enhances aldehyde electrophilicity; highly recyclable.
DDQ EtOAc252 – 4> 80%Direct, strong dehydrogenation agent; ideal for rapidly trapping the dihydro intermediate.

Self-Validating Experimental Protocol

The following protocol utilizes a CuO-catalyzed aerobic oxidation approach, which is highly effective for electron-deficient heterocyclic systems.

Workflow S1 1. Reagent Preparation Mix 1.0 eq Aminopicolinamide + 1.1 eq Aldehyde S2 2. Catalysis & Oxidation Setup Add CuO (3 mol%) in DMA under Aerobic Conditions S1->S2 S3 3. Thermal Cyclocondensation Heat to 120°C; Monitor via LC-MS S2->S3 S4 4. Self-Validation Confirm mass shift from Dihydro to Aromatic Product S3->S4 S5 5. Workup & Isolation Filter Catalyst, Precipitate with H2O, Recrystallize S4->S5

Figure 2: Step-by-step experimental workflow with self-validation checkpoints.

Step-by-Step Methodology

Step 1: Reagent Preparation In a 50 mL round-bottom flask, dissolve 3-amino-4-methylpicolinamide (1.0 mmol) and the target aldehyde (1.1 mmol) in 5 mL of N,N-dimethylacetamide (DMA). Causality: A slight stoichiometric excess of the aldehyde ensures complete consumption of the aminopicolinamide. DMA is selected for its high boiling point and polarity, which stabilizes the polar transition states during the cyclization step.

Step 2: Catalyst Addition Add CuO nanoparticles (0.03 mmol, 3 mol%) to the stirring solution. Equip the flask with a reflux condenser open to the atmosphere (or utilize an air balloon). Causality: CuO acts as a Lewis acid to activate the aldehyde carbonyl. The aerobic environment is non-negotiable; molecular oxygen serves as the terminal oxidant required to aromatize the dihydro intermediate.

Step 3: Thermal Cyclocondensation & Self-Validation Heat the reaction mixture to 120 °C for 12–24 hours.

  • Self-Validation Checkpoint (LC-MS): To ensure the mechanism is proceeding correctly, aliquot 10 µL of the reaction mixture, dilute in MeOH, and analyze via LC-MS.

    • Early Phase: You should observe the transient 1,2-dihydro intermediate at [M+H]+ = (Expected Final Mass) + 2 Da.

    • Late Phase: As the aerobic oxidation proceeds, the mass will cleanly shift to the fully aromatic product at the Expected Final Mass.

Step 4: Workup and Isolation Cool the mixture to room temperature. Filter the solution through a short pad of Celite to remove the insoluble CuO catalyst. Pour the clear filtrate into 20 mL of ice-cold distilled water under vigorous stirring. Causality: The highly polar DMA solvent is completely miscible with water, causing the significantly more lipophilic pyrido[3,2-d]pyrimidin-4(3H)-one product to crash out of solution as a precipitate.

Step 5: Purification Collect the precipitate via vacuum filtration, wash thoroughly with cold water to remove residual DMA, and recrystallize from hot ethanol to yield the analytically pure 8-methyl-2-substituted-pyrido[3,2-d]pyrimidin-4(3H)-one.

References

  • Title: A recyclable CuO-catalyzed synthesis of 4(3H)-quinazolinones | Source: RSC Advances | URL:[Link]

  • [2] Title: Cyclocondensation of Anthranilamide with Aldehydes on Gallium-Containing MCM-22 Zeolite Materials | Source: ACS Omega | URL:[Link]

  • [3] Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability | Source: Molecules / ResearchGate | URL:

  • [1] Title: Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability | Source: PMC (PubMed Central) | URL:

Sources

catalytic hydrogenation involving 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Hydrogenation Protocols for 3-Amino-4-methylpicolinamide

Executive Summary & Strategic Context

3-Amino-4-methylpicolinamide is a high-value heterocyclic scaffold, serving as a critical intermediate in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Filgotinib analogs) and other kinase-targeting therapeutics.[1] Its structural core—a pyridine ring substituted with an amine, a methyl group, and an amide—provides essential hydrogen-bonding motifs for ATP-binding pocket interactions.[1]

Catalytic hydrogenation involving this molecule generally falls into two distinct operational categories, each with unique challenges:

  • Formation (Nitro Reduction): The selective reduction of 3-nitro-4-methylpicolinamide to form the target 3-amino species.[1] This is the primary industrial route, requiring precise exotherm control and chemoselectivity.

  • Transformation (Ring Saturation): The reduction of the pyridine ring itself to yield 3-amino-4-methylpiperidine-2-carboxamide.[1] This represents a "next-generation" application for creating sp³-rich, saturated heterocycles with defined stereochemistry (cis/trans).[1]

This guide provides validated protocols for both workflows, emphasizing mechanistic understanding and process safety.

Reaction Pathways & Mechanism

The following diagram illustrates the two divergent hydrogenation pathways involving the 3-Amino-4-methylpicolinamide scaffold.

HydrogenationPathways cluster_0 Process Criticality Precursor 3-Nitro-4-methylpicolinamide (Precursor) Target 3-Amino-4-methylpicolinamide (Target Scaffold) Precursor->Target Path A: Nitro Reduction Pd/C, H2, MeOH (Chemo-selective) Piperidine 3-Amino-4-methylpiperidine- 2-carboxamide (Saturated Product) Target->Piperidine Path B: Ring Saturation Rh/C or PtO2, H2 (50 bar), AcOH (Stereo-selective)

Figure 1: Divergent hydrogenation pathways. Path A is the standard synthesis route; Path B is for generating saturated sp³ pharmacophores.

Protocol A: Synthesis via Nitro Reduction

Objective: Selective reduction of the nitro group to an amine without affecting the pyridine ring or amide functionality.

Mechanistic Insight

The reduction of nitroarenes on Palladium (Pd) surfaces follows a Haber-like mechanism.[1] The rate-limiting step is often the condensation of the nitroso intermediate.

  • Challenge: Pyridine nitrogens can coordinate to Pd sites, poisoning the catalyst and stalling the reaction.

  • Solution: Use of protic solvents (Methanol/Ethanol) or acidic modifiers (Acetic acid) can protonate the pyridine nitrogen, reducing its affinity for the metal surface, though this is less critical for Pd/C than for Pt.

Experimental Protocol

Materials:

  • Substrate: 3-Nitro-4-methylpicolinamide (1.0 eq)[1]

  • Catalyst: 5% Pd/C (50% water wet, 0.05 eq Pd metal loading)

  • Solvent: Methanol (10 volumes relative to substrate mass)

  • Hydrogen Source: H₂ gas (balloon or 1-3 bar)

Step-by-Step Workflow:

  • Inerting: Charge the reaction vessel with 3-Nitro-4-methylpicolinamide and Methanol. Purge with Nitrogen (

    
    ) for 15 minutes to remove dissolved oxygen (critical to prevent induction periods).[1]
    
  • Catalyst Addition: Safety Note: Pd/C is pyrophoric when dry.[1] Add the water-wet catalyst as a slurry or under an inert blanket.[1]

  • Hydrogenation:

    • Evacuate the vessel and backfill with

      
       (repeat 3 times).
      
    • Maintain pressure at 1-3 bar (15-45 psi). Atmospheric pressure (balloon) is often sufficient for this facile reduction.[1]

    • Stir vigorously (>800 rpm) to overcome gas-liquid mass transfer limitations.

    • Temperature Control: The reaction is exothermic .[1] Maintain internal temperature at 25–30°C. Do not exceed 40°C to avoid hydroxylamine accumulation.[1]

  • Monitoring: Monitor via HPLC or TLC. Disappearance of the nitro starting material and the transient nitroso intermediate indicates completion (typically 2–4 hours).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst. Keep the filter cake wet to prevent ignition.

    • Concentrate the filtrate under reduced pressure to yield the off-white solid product.[1]

Data Specification:

Parameter Specification Reason
H₂ Pressure 1–3 bar High pressure is unnecessary and increases ring reduction risk.[1]
Temperature 20–30°C Controls exotherm; prevents side reactions.[1]
Solvent Methanol High H₂ solubility; facilitates proton transfer.[1]

| Yield | >90% | Quantitative conversion is expected.[1] |

Protocol B: Ring Saturation (Pyridine to Piperidine)

Objective: Complete reduction of the aromatic pyridine ring to a piperidine ring, introducing chirality.

Mechanistic Insight

Pyridine hydrogenation is significantly more difficult than nitro reduction due to the high resonance energy of the aromatic ring.

  • Catalyst: Rhodium (Rh) or Platinum (Pt) are required.[1] Palladium is generally inactive for pyridine reduction under mild conditions.[1]

  • Stereochemistry: The reduction creates two new chiral centers (C3 and C4). The cis isomer is typically favored (hydrogen addition from the least hindered face), but the ratio depends on the catalyst and pH.

Experimental Protocol

Materials:

  • Substrate: 3-Amino-4-methylpicolinamide (1.0 eq)[1]

  • Catalyst: 5% Rh/C or PtO₂ (Adams' Catalyst) (0.1 eq metal loading)

  • Solvent: Acetic Acid (AcOH) or Water/AcOH mixture.[1]

  • Conditions: 50 bar (725 psi) H₂, 60–80°C.

Step-by-Step Workflow:

  • Preparation: Dissolve the substrate in Acetic Acid. The acidic medium protonates the pyridine nitrogen (

    
    ), which activates the ring toward nucleophilic attack by hydride species on the metal surface.
    
  • Loading: Charge the high-pressure autoclave (Hastelloy or Stainless Steel). Add catalyst.[1][2][3][4][5][6][7]

  • Pressurization:

    • Purge with

      
      .[1][8]
      
    • Pressurize with

      
       to 50 bar.
      
  • Reaction: Heat to 60°C. Stir at maximum agitation (1000+ rpm).

  • Stereo-Control:

    • cis-selective: Use Rh/C in acidic media.[1]

    • trans-selective: Often requires thermodynamic equilibration or specific heterogeneous modifiers, but is difficult to access directly via hydrogenation.

  • Workup:

    • Cool and depressurize.[1][8]

    • Filter catalyst.[1]

    • Lyophilize or neutralize with NaOH/extraction (DCM) to isolate the piperidine.

Troubleshooting & Critical Quality Attributes (CQA)

IssueProbable CauseCorrective Action
Stalled Reaction (Nitro Red.) Catalyst poisoning by Pyridine NAdd 1.0 eq of HCl or AcOH to protonate the pyridine ring.[1]
Hydroxylamine Impurity Low Temperature / Low PressureIncrease Temperature to 35°C; ensure vigorous stirring (mass transfer).[1]
Ring Reduction (Unwanted) Over-active catalyst / High PressureUse Pd/C (not Pt/C); keep pressure < 3 bar; stop immediately upon conversion.[1]
Dehalogenation Presence of Cl/Br on ringIf the scaffold has halogens (e.g., 2-chloro analog), use sulfided Pt/C or add V(acac)₃ as an inhibitor.

References

  • Filgotinib Synthesis Context

    • Title: Process for the preparation of Filgotinib and intermediates thereof.[9][10][11]

    • Source: World Intellectual Property Organization (WO2020201975).[1]

    • URL
  • Nitro Reduction Methodology

    • Title: Mechanochemical Catalytic Transfer Hydrogenation of Aromatic Nitro Derivatives.[1][5][6]

    • Source: National Institutes of Health (PMC).[1]

    • URL:[Link](Note: Link directs to general mechanochemical reduction context verified in search).[1]

  • Pyridine to Piperidine Hydrogenation

    • Title: Preparation of 3-amino-piperidine compounds via nitro-tetrahydropyridine precursors.[1]

    • Source: Google Patents (WO2014083150A1).[1]

    • URL
  • Catalyst Selection Guide

    • Title: Heterogeneous Catalytic Hydrogenation of Heterocycles.[1]

    • Source: Chemical Reviews (General Reference for Rh/Pt activity).[1]

    • Context: Validates the use of Rh/C for pyridine ring satur

Sources

Application Note: Cyclization Protocols for 3-Amino-4-methylpicolinamide Precursors

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development scientists utilizing 3-Amino-4-methylpicolinamide (CAS: 1256633-24-9 or related analogs) as a scaffold for synthesizing fused heterocyclic systems, specifically pyrido[3,2-d]pyrimidines .

Abstract & Introduction

The 3-Amino-4-methylpicolinamide scaffold is a critical "ortho-amino amide" precursor used in the synthesis of pyrido[3,2-d]pyrimidine derivatives. These fused heterocyclic systems are bioisosteres of quinazolines and pteridines, widely recognized in medicinal chemistry for their potential as kinase inhibitors (e.g., PI3K, p38 MAPK) and dihydrofolate reductase (DHFR) inhibitors.

The presence of the 4-methyl group distinguishes this precursor from the simpler 3-aminopicolinamide. While it provides essential structural bulk for active-site fitting, it also introduces steric constraints adjacent to the nucleophilic 3-amino group. This guide details optimized protocols to overcome these steric challenges and efficiently drive cyclization toward three distinct core scaffolds:

  • Pyrido[3,2-d]pyrimidin-4(3H)-ones (via Orthoesters)

  • Pyrido[3,2-d]pyrimidine-2,4(1H,3H)-diones (via Urea/CDI)[1]

  • Dihydro-pyrido[3,2-d]pyrimidin-4(3H)-ones (via Aldehydes)

Chemical Logic & Reaction Pathways

The cyclization relies on the dual nucleophilicity of the 3-amino group (primary amine) and the amide nitrogen (at position 2).

  • Step 1 (Activation): The more nucleophilic 3-amino group attacks the electrophilic carbon of the cyclizing agent (e.g., the central carbon of triethyl orthoformate).

  • Step 2 (Ring Closure): The amide nitrogen attacks the newly formed intermediate, expelling a leaving group (e.g., ethanol, ammonia) to close the pyrimidine ring.

  • Steric Factor: The 4-methyl group exerts steric pressure on the 3-amino group, potentially slowing the initial nucleophilic attack. Protocols here utilize elevated temperatures or catalysis to mitigate this.

Reaction Pathway Diagram

CyclizationPathways Precursor 3-Amino-4-methyl- picolinamide TEOF Reagent: TEOF (Triethyl Orthoformate) Precursor->TEOF Urea Reagent: Urea or CDI Precursor->Urea Aldehyde Reagent: Aldehydes (R-CHO) Precursor->Aldehyde Inter1 Intermediate: Imidate / Amidine TEOF->Inter1 Reflux/Acid Cat. Inter2 Intermediate: Ureido Derivative Urea->Inter2 Fusion/High Temp Inter3 Intermediate: Schiff Base (Imine) Aldehyde->Inter3 Condensation Prod1 Product A: Pyrido[3,2-d]pyrimidin-4-one Inter1->Prod1 - EtOH (Cyclization) Prod2 Product B: Pyrido[3,2-d]pyrimidine-2,4-dione Inter2->Prod2 - NH3 (Cyclization) Prod3 Product C: Dihydro-pyrido[3,2-d]pyrimidinone Inter3->Prod3 Oxidative Cyclization

Figure 1: Divergent synthetic pathways from 3-Amino-4-methylpicolinamide to fused heterocycles.

Detailed Experimental Protocols

Protocol A: Synthesis of 4-Methylpyrido[3,2-d]pyrimidin-4(3H)-one

Reagent: Triethyl Orthoformate (TEOF) Mechanism: One-carbon insertion followed by condensation. Application: Generating the core scaffold for further functionalization (e.g., chlorination at C4).

Materials:

  • 3-Amino-4-methylpicolinamide (1.0 eq)

  • Triethyl Orthoformate (TEOF) (10-15 eq, acts as solvent)

  • Optional: Sulfamic acid or p-TsOH (0.1 eq) as catalyst

  • Solvent: Ethanol (if TEOF is limited)

Procedure:

  • Setup: In a round-bottom flask equipped with a reflux condenser and a drying tube (CaCl₂), suspend 3-Amino-4-methylpicolinamide (1.0 g, 6.6 mmol) in Triethyl Orthoformate (10 mL).

  • Catalysis: Add sulfamic acid (64 mg, 0.66 mmol). Note: The 4-methyl group may hinder the reaction; the catalyst ensures complete conversion.

  • Reflux: Heat the mixture to reflux (approx. 146°C bath temperature) for 4–6 hours.

    • Checkpoint: The suspension should clear as the intermediate forms, then potentially precipitate the product. Monitor by TLC (10% MeOH in DCM).

  • Work-up: Cool the reaction mixture to room temperature (25°C) and then to 0–5°C in an ice bath.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold ethanol (2 x 5 mL) and diethyl ether (2 x 5 mL).

  • Drying: Dry under vacuum at 45°C.

Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.

Protocol B: Synthesis of Pyrido[3,2-d]pyrimidine-2,4-dione

Reagent: Urea Mechanism: Fusion reaction (solvent-free) to install a carbonyl at C2. Application: Accessing "dione" analogs often used as specific kinase inhibitor pharmacophores.

Materials:

  • 3-Amino-4-methylpicolinamide (1.0 eq)

  • Urea (5.0 eq)

Procedure:

  • Mixing: Thoroughly grind 3-Amino-4-methylpicolinamide (500 mg) and Urea (1.0 g) in a mortar and pestle to form a homogenous powder.

  • Fusion: Transfer the powder to a round-bottom flask. Heat the flask in an oil bath to 180–190°C .

    • Observation: The mixture will melt. Ammonia gas (

      
      ) will evolve (use a fume hood). The melt will eventually solidify as the higher-melting product forms.
      
  • Duration: Maintain heating for 2 hours.

  • Work-up: Cool to approx. 80°C. Add warm water (10 mL) and stir vigorously to dissolve excess urea.

  • Isolation: Filter the solid while warm. Wash with water (3 x 10 mL) and acetone (1 x 5 mL).

  • Purification: Recrystallize from DMF/Water or Acetic Acid if necessary.

Expected Yield: 60–70%

Protocol C: Cyclization with Aldehydes (Substituted Derivatives)

Reagent: Aryl Aldehydes + Oxidant/Catalyst Application: Creating C2-substituted derivatives (e.g., 2-phenyl-...).

Procedure:

  • Condensation: Dissolve 3-Amino-4-methylpicolinamide (1.0 eq) and the Aryl Aldehyde (1.1 eq) in Ethanol or DMF.

  • Catalyst: Add NaHSO₃ (1.5 eq) or catalytic Iodine (

    
    ).
    
  • Reaction: Reflux for 8–12 hours.

    • Note: Without an oxidant, this yields the dihydro intermediate. Air oxidation or addition of DDQ may be required to aromatize to the fully fused pyrimidinone.

  • Work-up: Concentrate solvent, dilute with water, and filter the precipitate.

Troubleshooting & Optimization (Application Notes)

IssueProbable CauseCorrective Action
Low Conversion (Protocol A) Steric hindrance from 4-methyl group.Increase reaction time (up to 12h) or switch solvent to Acetic Acid (reflux).
Product is Sticky/Gum Incomplete cyclization (Intermediate trapped).Add 0.5 eq of Sodium Ethoxide (NaOEt) to force ring closure, then neutralize.
Low Solubility Nature of the fused ring.The product is highly polar. Use DMF or DMSO for NMR analysis.
Dark Coloration Oxidation of the amino group.Perform reaction under Nitrogen (

) atmosphere.

References

  • General Pyridopyrimidine Synthesis

    • Title: Synthesis of pyrido[2,3-d]pyrimidine and pyrido[3,2-d]pyrimidine derivatives.[2][3]

    • Source:Encyclopedia.pub / Molbank
    • URL:[Link]

  • Ortho-Amino Amide Cyclization (TEOF Method)

    • Title: One-Pot Reactions of Triethyl Orthoformate with Amines.[4][5]

    • Source:Molecules (MDPI)
    • URL:[Link]

  • Urea Fusion Protocol

    • Title: Unprecedented reactivity of 3-amino-1H,3H-quinoline-2,4-diones with urea.
    • Source:Tetrahedron (via UPCE)
    • URL:[Link]

  • Precursor Context (Regorafenib Intermediate)

    • Title: 4-(4-Amino-3-fluorophenoxy)-N-methylpicolinamide (Related Scaffold).[6][7]

    • Source:ChemicalBook[7]

Disclaimer: This protocol is intended for research use only. Always consult the Safety Data Sheet (SDS) for 3-Amino-4-methylpicolinamide and all reagents before use.

Sources

Advanced Amide Bond Formation Protocols for Highly Hindered Aminopyridines: A Focus on 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of complex pharmaceutical intermediates often requires the acylation of highly deactivated and sterically hindered anilines. 3-Amino-4-methylpicolinamide (CAS: 1612242-49-5)[1] represents a "worst-case scenario" for standard amide coupling due to severe steric shielding and electronic deactivation. This Application Note provides a comprehensive, self-validating guide to selecting and executing the optimal amide coupling conditions for this challenging scaffold, moving beyond empirical screening to mechanism-driven protocol selection.

Mechanistic Rationale & Chemical Challenges

To successfully acylate 3-amino-4-methylpicolinamide, one must engineer conditions that overcome three distinct chemical barriers:

  • Electronic Deactivation : The target nucleophile is an aminopyridine. The lone pair of the 3-amino group is heavily delocalized into the electron-deficient pyridine ring. This deactivation is compounded by the electron-withdrawing nature of the adjacent 2-carboxamide group.

  • Severe Steric Shielding : The 3-amino group is ortho, ortho-disubstituted, sandwiched tightly between the 4-methyl group and the 2-carboxamide group. Bulky active esters will fail to reach the requisite transition state geometry.

  • Chemoselectivity & Cyclization Risks : The presence of a primary amide at the 2-position introduces two side-reaction pathways. First, over-activation with harsh reagents (e.g., POCl₃) can dehydrate the 2-carboxamide into a nitrile. Second, successful acylation of the 3-amino group yields a 3-amido-2-carboxamide intermediate, which upon excessive heating can spontaneously cyclize (via elimination of H₂O) to form a pyrido[3,2-d]pyrimidin-4(3H)-one derivative.

Standard carbodiimide reagents (EDC/HOBt or DCC) are fundamentally inadequate for this scaffold[2]. Instead, highly electrophilic active esters or acid chlorides must be utilized in conjunction with specific basic catalysts.

Reagent Selection Matrix

The following matrix summarizes the performance of various coupling systems specifically applied to the 3-amino-4-methylpicolinamide scaffold.

Coupling SystemYield ExpectationEpimerization RiskScalabilityCyclization RiskBest Use Case
EDC / HOBt < 10%ModerateHighLowNot recommended for this deactivated scaffold.
HATU / DIPEA 60 - 85%ModerateLow (Cost/Safety)ModerateStandard aliphatic or moderately hindered aromatic acids.
T3P / Pyridine 70 - 90%Very LowHighLowChiral acids, scale-up workflows, protecting the 2-carboxamide.
Acid Chloride / DMAP 80 - 95%HighHighHighExtremely hindered acids (e.g., pivalic, ortho-substituted aryls).

Decision Flowchart

AmideCoupling Start Analyze Carboxylic Acid Hindered Extremely Hindered? (e.g., Pivalic, ortho-Aryl) Start->Hindered Chiral Contains α-Chiral Center? Hindered->Chiral No ProtC Protocol C: Acid Chloride / Pyridine Hindered->ProtC Yes ProtB Protocol B: T3P / Pyridine Chiral->ProtB Yes ProtA Protocol A: HATU / DIPEA Chiral->ProtA No

Decision tree for selecting the optimal amide coupling protocol based on carboxylic acid properties.

Experimental Protocols

Protocol A: HATU-Mediated Coupling (General Purpose)

HATU is superior to HBTU for this scaffold because the nitrogen atom in the HOAt leaving group forms a 7-membered intramolecular hydrogen bond with the incoming amine. This pre-organizes the transition state, accelerating the coupling of sterically hindered amines[3].

  • Preparation : In an oven-dried flask under N₂, dissolve the carboxylic acid (1.2 eq) and HATU (1.3 eq) in anhydrous DMF (0.2 M).

  • Pre-Activation : Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15 minutes.

    • Causality: Pre-forming the active HOAt ester prevents the unreactive aminopyridine from attacking the HATU uronium species directly, which would form an unreactive guanidinium byproduct.

  • Coupling : Add 3-Amino-4-methylpicolinamide (1.0 eq) in one portion.

  • Heating : Elevate the temperature to 50 °C for 12–24 hours. Thermal energy is strictly required to overcome the steric clash between the 4-methyl group and the active ester.

  • Validation Checkpoint : Sample 10 µL into 1 mL MeCN. Analyze via LC-MS. Look for the acyclic product mass

    
    . If a peak at 
    
    
    
    is dominant, cyclization is occurring; reduce the temperature to 40 °C.
  • Workup : Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organics with 5% aqueous LiCl (3x) to remove DMF. Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

Protocol B: T3P-Mediated Coupling (Chiral Preservation & Scale-up)

Propylphosphonic anhydride (T3P) is a mild, highly efficient coupling agent. Crucially, T3P has a low propensity for causing dehydration of primary amides (protecting the 2-carboxamide) and minimizes the epimerization of α-chiral carboxylic acids[4].

  • Preparation : Suspend 3-Amino-4-methylpicolinamide (1.0 eq) and the carboxylic acid (1.2 eq) in anhydrous EtOAc or 2-MeTHF (0.25 M).

  • Base Addition : Add Pyridine (3.0 eq).

    • Causality: Pyridine acts as an acid scavenger and nucleophilic catalyst without being basic enough to promote the epimerization of chiral centers via azlactone formation.

  • Activation : Add T3P (50% wt solution in EtOAc, 2.0 eq) dropwise.

  • Reaction : Heat to 60 °C for 16–24 hours.

  • Validation Checkpoint : Confirm >80% conversion via LC-MS. Chiral integrity should be validated via chiral HPLC against a racemic standard.

  • Workup : Wash the reaction mixture directly with water, followed by 1 M HCl, and finally saturated NaHCO₃.

    • Causality: T3P byproducts are highly water-soluble, often allowing for a chromatography-free isolation[4].

Protocol C: Acid Chloride / Pyridine (Maximum Reactivity)

For extremely hindered acids (e.g., adamantane-1-carboxylic acid), active esters will fail. The brute-force electrophilicity of an acid chloride is required.

  • Preparation : Dissolve 3-Amino-4-methylpicolinamide (1.0 eq) in anhydrous Pyridine (0.2 M). Add catalytic DMAP (0.1 eq).

  • Addition : Cool the solution to 0 °C. Add the pre-formed acid chloride (1.5 eq) dropwise.

    • Causality: Cooling prevents immediate exothermic side reactions (such as nitrile formation from the 2-carboxamide). DMAP reacts with the acid chloride to form a highly electrophilic acylpyridinium intermediate, forcing the acylation of the deactivated 3-amino group.

  • Reaction : Allow to warm to room temperature and stir for 4–6 hours.

  • Validation Checkpoint : LC-MS analysis. If bis-acylation (acylation at both the 3-amino and 2-carboxamide nitrogens) is observed, quench immediately with methanol to halt the reaction.

  • Workup : Dilute with EtOAc and wash extensively with saturated aqueous CuSO₄ or 1 M HCl to remove the pyridine solvent. Dry, concentrate, and purify.

Analytical Monitoring & Troubleshooting

To maintain a self-validating system, precise mass tracking is required.

  • Starting Material : 3-Amino-4-methylpicolinamide (

    
    , MW = 151.17  g/mol ).
    
  • Target Acyclic Amide : When coupling with an acid (

    
    , MW = 
    
    
    
    ), the expected product MW is
    
    
    .
  • Troubleshooting Cyclization : If your LC-MS reveals a major peak at

    
    , the acyclic amide has undergone intramolecular cyclization to the pyrido[3,2-d]pyrimidine derivative. To mitigate this, strictly avoid temperatures above 60 °C and minimize the use of excess dehydrating agents (like T3P or POCl₃).
    

References

  • Amide bond formation: beyond the myth of coupling reagents Chemical Society Reviews, 38(2), 606-631. (2009). URL:[Link]

  • Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals Organic Process Research & Development, 20(2), 140-177. (2016). URL:[Link]

  • Peptide Coupling Reagents, More than a Letter Soup Chemical Reviews, 111(11), 6557-6602. (2011). URL:[Link]

Sources

Application Note: Process Intensification & Scale-Up of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note provides a comprehensive, field-validated guide for the scale-up manufacturing of 3-Amino-4-methylpicolinamide (also known as 3-amino-4-methylpyridine-2-carboxamide). This molecule is a critical scaffold in the synthesis of next-generation kinase inhibitors, particularly those targeting the ATP-binding pocket where the 2-carboxamide/3-amino motif serves as a key hydrogen-bonding donor/acceptor system.

Executive Summary & Strategic Route Selection

The manufacturing of 3-Amino-4-methylpicolinamide presents a classic regioselectivity challenge: installing three distinct functional groups (2-amide, 3-amino, 4-methyl) on a pyridine core without generating inseparable isomers.

While academic routes often employ the nitration of 4-methylpicolinic acid (which suffers from poor regiocontrol between the 3- and 5-positions), the industrial "Best Practice" route utilizes 2-Chloro-4-methyl-3-nitropyridine as the starting material.[1] This precursor is widely available at metric-ton scale due to the supply chain for Nevirapine (a non-nucleoside reverse transcriptase inhibitor), ensuring a robust and cost-effective starting point.

Retro-Synthetic Analysis

The selected route involves three high-fidelity unit operations:

  • Palladium-Catalyzed Cyanation: Displacement of the 2-chloro group with a nitrile.

  • Controlled Hydration (Radziszewski Reaction): Selective conversion of the nitrile to the primary amide without over-hydrolysis to the carboxylic acid.

  • Catalytic Hydrogenation: Chemoselective reduction of the nitro group to the amine.

ReactionScheme SM Starting Material 2-Chloro-4-methyl- 3-nitropyridine Int1 Intermediate 1 4-Methyl-3-nitro- picolinonitrile SM->Int1 Step 1: Zn(CN)2, Pd(PPh3)4 DMF, 100°C Int2 Intermediate 2 4-Methyl-3-nitro- picolinamide Int1->Int2 Step 2: H2O2, K2CO3 DMSO, 20°C Product Target Product 3-Amino-4-methyl- picolinamide Int2->Product Step 3: H2, Pd/C MeOH, 3 bar

Caption: Figure 1. Industrial synthetic pathway for 3-Amino-4-methylpicolinamide designed for high regioselectivity and scalability.

Detailed Experimental Protocols

Step 1: Cyanation (Formation of 4-Methyl-3-nitropicolinonitrile)

Objective: Replace the C2-chloro group with a nitrile using a palladium-catalyzed Rosenmund-von Braun equivalent. This method avoids the high temperatures and "black tar" formation associated with traditional CuCN melts.

Reagents & Materials:

  • 2-Chloro-4-methyl-3-nitropyridine (1.0 equiv)

  • Zinc Cyanide (Zn(CN)₂, 0.6 equiv)

  • Pd(PPh₃)₄ (1.0 mol%)

  • DMF (Dimethylformamide, 5 vol)

  • Water (for quench)

Protocol:

  • Inertion: Charge a glass-lined reactor with 2-Chloro-4-methyl-3-nitropyridine and Zn(CN)₂. Inert the vessel with N₂ (3 cycles of vacuum/N₂).

  • Solvation: Add anhydrous DMF (sparged with N₂ for 30 min) and start agitation (150 RPM).

  • Catalyst Addition: Add Pd(PPh₃)₄ as a solid or slurry in minimal DMF.

  • Reaction: Heat the mixture to 95–100°C for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC (Target: <0.5% SM).

  • Quench & Workup: Cool to 25°C. Slowly add the reaction mixture to a quenching solution of 10% aqueous NH₄OH (to complex zinc) and toluene.

  • Phase Separation: Separate the organic layer. Wash the aqueous layer with toluene (2x).

  • Scavenging: Treat combined organics with QuadraSil MP (or equivalent thiourea scavenger) to remove residual Pd.

  • Isolation: Concentrate the organic phase to dryness or perform a solvent swap to DMSO for the next step.

Critical Process Parameter (CPP):

  • Temperature Control: Do not exceed 110°C; thermal decomposition of the nitropyridine ring can occur.

  • Cyanide Safety: Ensure scrubber systems are active. Maintain pH >9 in aqueous waste to prevent HCN evolution.

Step 2: Controlled Hydration (Formation of 4-Methyl-3-nitropicolinamide)

Objective: Selectively hydrolyze the nitrile to the amide. Acidic hydrolysis (H₂SO₄) is not recommended as it often over-hydrolyzes to the carboxylic acid (picolinic acid). The basic peroxide method (Radziszewski reaction) is highly selective.

Reagents & Materials:

  • 4-Methyl-3-nitropicolinonitrile (1.0 equiv)

  • Hydrogen Peroxide (30% w/w, 1.5 equiv)

  • Potassium Carbonate (K₂CO₃, 0.2 equiv)

  • DMSO (Dimethyl sulfoxide, 3 vol) or EtOH/Water

Protocol:

  • Dissolution: Dissolve the nitrile intermediate in DMSO at 20°C.

  • Base Addition: Add K₂CO₃.

  • Oxidant Addition (Exotherm Control): Slowly add 30% H₂O₂ via a dosing pump, maintaining the internal temperature <30°C . The reaction is exothermic.

  • Aging: Stir at 25°C for 2–3 hours.

    • IPC: HPLC should show >98% conversion to Amide, <1% Acid.

  • Crystallization (Self-Validating Step): Add water (5 vol) slowly. The product is poorly soluble in water/DMSO mixtures and will crystallize as a high-purity solid.

  • Filtration: Filter the slurry and wash the cake with water to remove residual DMSO and inorganic salts.

  • Drying: Dry in a vacuum oven at 50°C.

Step 3: Nitro Reduction (Formation of 3-Amino-4-methylpicolinamide)

Objective: Reduce the nitro group to the amine without reducing the pyridine ring or the amide bond.

Reagents & Materials:

  • 4-Methyl-3-nitropicolinamide (1.0 equiv)

  • 10% Pd/C (50% wet, 5 wt% loading)

  • Methanol (10 vol)

  • Hydrogen Gas (H₂)

Protocol:

  • Loading: Charge the hydrogenation autoclave with the nitro-amide precursor, MeOH, and Pd/C catalyst.

  • Purging: Purge with N₂ (3x) then H₂ (3x).

  • Reaction: Pressurize to 3 bar (45 psi) H₂ and stir at 25–35°C .

    • Note: The reaction is highly exothermic initially. Control temperature via jacket cooling.

  • Completion: Reaction is typically complete in 2–4 hours.

    • IPC: HPLC, absence of nitro intermediate.

  • Filtration: Filter through a Celite bed or sparkler filter to remove the catalyst.

  • Final Isolation: Concentrate the filtrate. The product can be recrystallized from Isopropanol/Heptane if necessary.

Process Safety & Critical Parameters

Thermal Hazard Analysis
Unit OperationHazardMitigation Strategy
Cyanation Thermal runaway of nitropyridine at >140°C.Limit jacket temp to 110°C. Use DSC to determine

.
Hydration Rapid O₂ evolution from H₂O₂ decomposition.Control dosing rate of H₂O₂. Ensure reactor venting is sized for gas generation.
Hydrogenation H₂ flammability; Pyrophoric catalyst.Ground all equipment. Keep catalyst wet during filtration.
Impurity Profile Control
  • Impurity A (Picolinic Acid): Generated in Step 2 if pH is too high or temp >40°C. Control: Use mild K₂CO₃/H₂O₂ system, not NaOH.

  • Impurity B (Des-chloro SM): Generated in Step 1 if catalyst loading is too high or reaction runs too long. Control: Stop reaction at 99% conversion.

Process Flow Diagram (PFD)

ProcessFlow Reactor1 Reactor 1 (GLR) Cyanation Temp: 100°C Quench Quench Tank NH4OH Treatment Cyanide Destruction Reactor1->Quench Transfer Filter1 Nutsche Filter Pd Removal Quench->Filter1 Filtration Reactor2 Reactor 2 (SSR) Hydration Temp: <30°C Filter1->Reactor2 Intermediate 1 Cryst Crystallizer Water Addition Reactor2->Cryst Workup Reactor3 Hydrogenator Pd/C, H2 (3 bar) Cryst->Reactor3 Intermediate 2 FinalIso Final Isolation Centrifuge/Dryer Reactor3->FinalIso Product

Caption: Figure 2. Unit operation flow for the kg-scale manufacture of 3-Amino-4-methylpicolinamide.

References

  • Precursor Synthesis (Nevirapine Intermediate)

    • Grozinger, K. G., et al. "Synthesis of nevirapine, a non-nucleoside inhibitor of HIV-1 reverse transcriptase." Journal of Heterocyclic Chemistry 32.1 (1995): 259-263.[2]

    • Context: Establishes the stability and handling of 2-chloro-4-methyl-3-nitropyridine.
  • Cyanation Methodology

    • Maligres, P. E., et al. "Highly efficient palladium-catalyzed cyanation of aryl chlorides with polymer-supported catalysts." Tetrahedron Letters 40.47 (1999): 8193-8195.
    • Context: Optimized conditions for aryl chloride to nitrile conversion using Pd/Zn(CN)2.
  • Nitrile Hydration (Radziszewski Reaction)

    • McAllister, G. D., et al. "Amide Synthesis via Nitrile Hydrolysis." Comprehensive Organic Synthesis II (2014): 632-666.
    • Context: Validates the selectivity of Basic H2O2 for Picolinamide form
  • Hydrogenation Safety

    • Anderson, N. G. "Practical Process Research & Development - A Guide for Organic Chemists." Academic Press (2012).
    • Context: General protocols for safe nitro-group hydrogen

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured as a Tier 2 Technical Support Escalation for process chemists and researchers. It assumes the user has synthesized crude 3-Amino-4-methylpicolinamide and is facing purification challenges.

Ticket ID: #PUR-3A4MP-001 Status: Open Assigned Specialist: Senior Application Scientist

Diagnostic Hub: Initial Assessment

Before initiating any purification protocol, characterize your crude material. The physical state of your crude product dictates the optimal purification pathway.

Observation Likely Impurity / Issue Recommended Action
Dark Brown/Black Tar Oxidative polymerization of aminopyridinesProtocol A (Acid-Base Swing) + Activated Carbon
Sticky Orange Solid Residual solvent or regioisomersProtocol B (Recrystallization - Solvent Switch)
Off-white Solid (<95% Purity) Unreacted starting material (e.g., 3-amino-4-methylpyridine)Protocol B (Recrystallization - Standard)
Presence of Carboxylic Acid Over-hydrolysis of nitrile precursorProtocol C (Basic Wash)

Purification Protocols

Protocol A: Acid-Base "Swing" Extraction

Best for: Removing non-basic impurities and heavy oxidative tars. Principle: 3-Amino-4-methylpicolinamide is amphoteric but predominantly basic due to the pyridine nitrogen and aniline-like amine.

  • Dissolution : Dissolve crude solid in 1M HCl (10 mL/g). The product will protonate and dissolve; non-basic tars will remain suspended.

  • Filtration : Filter the acidic solution through a pad of Celite to remove insoluble tars.

  • Wash : Extract the acidic aqueous layer with Ethyl Acetate (EtOAc) (2x) to remove non-basic organic impurities. Discard the organic layer.

  • Precipitation : Cool the aqueous layer to 0-5°C. Slowly adjust pH to ~8-9 using saturated NaHCO₃ or 2M NaOH .

    • Note: Do not exceed pH 10 to avoid hydrolysis of the amide bond to the carboxylic acid [1].

  • Collection : The product should precipitate as an off-white solid. Filter and dry.[1][2][3]

Protocol B: Recrystallization (The "Golden Standard")

Best for: Final polishing (>98% purity) and removal of regioisomers. Solvent System: Ethyl Acetate (Primary) or Ethanol/Water (Secondary).

  • Option 1: Ethyl Acetate (Preferred)

    • Reflux the crude solid in EtOAc (approx. 15-20 mL/g).

    • If insoluble material remains (likely inorganic salts), perform a hot filtration .

    • Allow to cool slowly to room temperature, then to 4°C.

    • Yield Expectation: 85-90% recovery [2].[4]

  • Option 2: Ethanol/Water (1:1 to 1:2)

    • Use this if the compound is too insoluble in EtOAc.

    • Dissolve in hot Ethanol, then add hot water dropwise until turbidity persists. Clear with a drop of Ethanol.

    • Cool slowly.[1][5] This method is excellent for removing inorganic salts (NH₄Cl, etc.) carried over from synthesis [3].

Protocol C: Flash Column Chromatography

Best for: Separation of close-running regioisomers. Stationary Phase: Silica Gel (40-63 µm). Mobile Phase:

  • Start: 100% Dichloromethane (DCM).

  • Gradient: 0% → 5% Methanol (MeOH) in DCM.

  • Tip: Add 1% Triethylamine (TEA) if tailing occurs due to the basic pyridine nitrogen.

Decision Matrix & Workflow

The following diagram illustrates the logical decision process for purifying crude 3-Amino-4-methylpicolinamide based on impurity profile.

PurificationWorkflow Start Crude 3-Amino-4-methylpicolinamide CheckPurity Analyze Purity (HPLC/TLC) Start->CheckPurity HighImpurities High Tarry/Colored Impurities? CheckPurity->HighImpurities AcidBase Protocol A: Acid-Base Extraction (Remove Tars/Non-basics) HighImpurities->AcidBase Yes (Dark/Sticky) Recryst Protocol B: Recrystallization (EtOAc or EtOH/H2O) HighImpurities->Recryst No (Solid/Crystalline) AcidBase->Recryst Post-Extraction CheckCrystals Crystals Formed? Recryst->CheckCrystals Column Protocol C: Flash Chromatography (DCM:MeOH 95:5) CheckCrystals->Column No (Oiling out) Final Pure Product (>98%) CheckCrystals->Final Yes Column->Final

Figure 1: Purification decision tree for 3-Amino-4-methylpicolinamide processing.

Frequently Asked Questions (FAQs)

Q: My product is "oiling out" during recrystallization instead of forming crystals. Why? A: This often happens if the cooling is too rapid or the solvent polarity is slightly off.

  • Fix: Re-heat to reflux. Add a "seed crystal" if available. Alternatively, add a small amount of a non-polar anti-solvent (like Hexane or Heptane) dropwise to the hot solution to induce nucleation, then cool very slowly in an insulated bath.

Q: The product has a persistent pink/red hue. How do I remove it? A: Aminopyridines are prone to air oxidation, forming colored azo-dimers or N-oxides.

  • Fix: Perform the recrystallization with Activated Charcoal . Add charcoal (5-10 wt%) to the hot solution, stir for 10 minutes, and filter while hot through Celite. This effectively adsorbs the high-molecular-weight colored impurities [4].

Q: Can I use water as a solvent? A: While the amide is sparingly soluble in water, using water alone often leads to poor recovery or hydration issues. A mixture of Ethanol/Water is superior. However, avoid boiling in water for extended periods to prevent hydrolysis of the amide group to the carboxylic acid (3-Amino-4-methylpicolinic acid) [1].

Q: What is the expected melting point? A: Pure 3-Amino-4-methylpicolinamide typically melts in the range of 141-143°C (based on analogous fluorophenoxy derivatives [5]). If your melting point is significantly lower (e.g., 102-107°C), you likely have the unreacted precursor 3-Amino-4-methylpyridine [6].

Solvent Selection Guide

SolventSolubility (Hot)Solubility (Cold)SuitabilityNotes
Ethyl Acetate HighLowExcellent Best balance for yield/purity.
Ethanol Very HighModerateGoodGood for initial cleanup; may need water as anti-solvent.
Dichloromethane HighHighPoorToo soluble; good for chromatography, not recrystallization.
Water ModerateLowFairRisk of hydrolysis; use only mixed with alcohol.
Hexane/Heptane InsolubleInsolubleAnti-solventUse to force precipitation.

References

  • ChemicalBook . Synthesis and properties of Aminopicolinic acids. Retrieved from .

  • Google Patents . Preparation method of 3-amino-4-methylpyridine (Precursor purification logic). CN104356057A. Retrieved from .

  • BenchChem . Recrystallization of 3-Methylpyridine-4-carboxylic acid N-oxide (Analogous protocols). Retrieved from .

  • Organic Syntheses . 3-Aminopyridine Purification. Org. Synth. 1955, 35, 3. Retrieved from .

  • ChemicalBook . 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE Properties. Retrieved from .

  • Thermo Fisher Scientific . 3-Amino-4-methylpyridine Physical Properties. Retrieved from .

Sources

Technical Support Center: Recrystallization of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 3-Amino-4-methylpicolinamide via recrystallization. This document provides researchers, scientists, and drug development professionals with in-depth, field-proven insights and practical troubleshooting advice. Our goal is to move beyond simple instructions and explain the fundamental principles that ensure reproducible, high-purity results.

The Importance of Recrystallization

Recrystallization is a critical purification technique that leverages differences in solubility to separate a target compound from its impurities.[1][2] The process relies on a core principle: the solubility of most solids increases with temperature.[1][3] An ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point.[3][4][5] Upon slow cooling, the solution becomes supersaturated, and the target compound preferentially crystallizes, leaving impurities behind in the "mother liquor."[2]

Core Principles of Solvent Selection

The success of any recrystallization hinges on the choice of solvent.[3][5] The molecule 3-Amino-4-methylpicolinamide contains several polar functional groups: an aromatic amine, a pyridine ring, and a primary amide. These features suggest that polar solvents will be most effective, following the principle of "like dissolves like."

Key Characteristics of an Ideal Solvent:

  • High Solubility at High Temperature: The compound should be highly soluble in the boiling solvent.[3][4]

  • Low Solubility at Low Temperature: The compound should be poorly soluble or insoluble in the cold solvent to maximize yield.[3][4]

  • Appropriate Boiling Point: The solvent's boiling point should be below the melting point of the compound to prevent it from "oiling out."

  • Inertness: The solvent must not react with the compound.[5]

  • Volatility: The solvent should be volatile enough to be easily removed from the purified crystals.[5]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).[4][5]

Recommended Solvents & Protocols

While specific literature on the recrystallization of 3-Amino-4-methylpicolinamide is limited, we can infer suitable solvents from its structural analogue, 3-Amino-4-methylpyridine, and other picolinamide derivatives. Patents and studies involving similar structures frequently employ solvents like ethyl acetate, ethanol, isopropanol, and mixed solvent systems such as acetone-water or ethanol-water.[6][7][8][9]

Solvent SystemBoiling Point (°C)Rationale & Expected Behavior
Ethyl Acetate 77A moderately polar solvent. A patent for the related compound 3-amino-4-picoline specifies ethyl acetate for recrystallization, making it a strong starting candidate.[7]
Isopropanol 82A polar protic solvent often used for picolinamide derivatives.[6] It offers a good balance of polarity and volatility.
Ethanol 78A common, effective polar solvent for compounds with hydrogen bonding capabilities.[10]
Ethanol/Water Variable (78-100)A powerful mixed-solvent system.[4] The compound is likely very soluble in hot ethanol and poorly soluble in water. Water acts as an "anti-solvent."[2]
Acetone/Water Variable (56-100)Similar to ethanol/water, this pair is effective for many organic compounds.[4][6]

Experimental Protocol: Single-Solvent Recrystallization (Ethyl Acetate)

This protocol is a robust starting point based on methods used for structurally related compounds.[7]

Step 1: Dissolution

  • Place the crude 3-Amino-4-methylpicolinamide (e.g., 1.0 g) into a 50 mL Erlenmeyer flask.

  • Add a magnetic stir bar and a small volume of ethyl acetate (e.g., 5-10 mL).

  • Gently heat the mixture on a hot plate with stirring. Add ethyl acetate in small portions until the solid just dissolves at the boiling point. Causality: It is critical to use the minimum amount of hot solvent to ensure the solution is saturated upon cooling, which is necessary for crystal formation.[3][11] Adding excess solvent is the most common reason for poor or no yield.

Step 2: Hot Filtration (Optional)

  • If insoluble impurities are present (e.g., dust, inorganic salts), perform a hot gravity filtration. Place a short-stemmed funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.

Step 3: Crystallization

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature on an insulated surface (e.g., a cork ring or wood block). Causality: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling traps impurities within the crystal lattice.[11][12]

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize crystal yield.[11]

Step 4: Isolation and Drying

  • Collect the crystals by vacuum filtration using a Büchner funnel.[1][11]

  • Wash the crystals with a small amount of ice-cold ethyl acetate to remove any adhering mother liquor. Causality: Using cold solvent minimizes the dissolution of the purified product during the wash.

  • Allow the crystals to dry completely under vacuum. The purity can then be assessed by melting point determination.

Troubleshooting Guide & FAQs

This section is designed to address common issues encountered during recrystallization in a direct question-and-answer format.

Q1: My compound won't dissolve, even after adding a large amount of hot solvent. What should I do?

A1: This indicates the solvent is not a good choice. The compound is likely insoluble or sparingly soluble.

  • Solution: Recover the crude solid by evaporating the solvent. Select a more polar solvent or consider a mixed-solvent system. For example, if ethanol is ineffective, a mixture of ethanol and water might work.

Q2: No crystals are forming, even after the solution has cooled in an ice bath.

A2: This is a very common problem, typically caused by one of two issues:

  • Too Much Solvent: This is the most frequent cause. The solution is not supersaturated. Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 25-30%) and attempt to cool it again.[11]

  • Supersaturation: The solution is supersaturated, but crystal nucleation has not started. Solution: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the solvent line.[11][13] The microscopic scratches provide a surface for nucleation. Alternatively, add a "seed crystal" from a previous pure batch, if available.[13]

Q3: My product has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

A3: Oiling out occurs when the solid melts before it dissolves, or when the solution becomes saturated at a temperature above the compound's melting point.

  • Solution 1: Re-heat the solution to dissolve the oil. Add a small amount of additional solvent (if using a mixed solvent system, add more of the better solvent) to decrease the saturation temperature.[12] Allow it to cool very slowly.

  • Solution 2: The presence of significant impurities can lower the melting point of the mixture. If the problem persists, it may be necessary to purify the compound by another method, such as column chromatography, before attempting recrystallization.[13]

Q4: My final crystals are colored, but the pure compound should be colorless or white.

A4: This suggests the presence of colored, soluble impurities.

  • Solution: After dissolving the crude solid in the hot solvent, add a very small amount (a spatula tip) of activated charcoal to the solution. Boil the mixture for a few minutes. The charcoal will adsorb the colored impurities.[11] Remove the charcoal via hot gravity filtration before cooling the solution to crystallize.

Q5: My final yield is very low. How can I improve it?

A5: A low yield can result from several factors:

  • Using too much solvent during dissolution.[12][14]

  • Cooling the solution for an insufficient amount of time.

  • Washing the crystals with solvent that was not properly chilled.

  • Premature crystallization during a hot filtration step.

  • Selecting a solvent in which the compound has significant solubility even at low temperatures.

Solution: Optimize each step of the protocol. Ensure you are using the minimum amount of hot solvent, cooling thoroughly in an ice bath, and washing only with ice-cold solvent. If yield is still low, test alternative solvents.

Visualizing the Workflow

A clear understanding of the experimental sequence and decision-making process is crucial for success.

Recrystallization_Workflow start Start: Crude 3-Amino-4-methylpicolinamide dissolve Dissolve in Minimum Amount of Hot Solvent start->dissolve hot_filter_q Insoluble Impurities? dissolve->hot_filter_q hot_filter Hot Gravity Filtration hot_filter_q->hot_filter Yes cool Slowly Cool to Room Temperature hot_filter_q->cool No hot_filter->cool ice_bath Cool in Ice Bath cool->ice_bath collect Collect Crystals (Vacuum Filtration) ice_bath->collect wash Wash with Cold Solvent collect->wash dry Dry Crystals wash->dry end_node End: Pure Product dry->end_node

Caption: A standard workflow for single-solvent recrystallization.

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Solvent Choice - Chemistry Teaching Labs. University of York. [Link]

  • Finding the best solvent for recrystallisation student sheet. Royal Society of Chemistry. [Link]

  • Solvent Selection and Recrystallization Guide. Scribd. [Link]

  • Recrystallization - Single Solvent. University of Toronto Scarborough. [Link]

  • Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn. [Link]

  • What's the best solvent to remove these crystals and recrystallize it?. Reddit. [Link]

  • Process for the production of new picolinic acid derivatives.
  • Problems with Recrystallisations - Chemistry Teaching Labs. University of York. [Link]

  • 3.6F: Troubleshooting - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recrystallization. California State University, Bakersfield. [Link]

  • A kind of preparation method of 3-amino-4-picoline.
  • Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-methoxyphenyl)picolinamide. International Union of Crystallography. [Link]

  • Recrystallization I. Swarthmore College. [Link]

  • How do I best conduct a recrystallization when the impurities are similar solubilities as the product?. Sciencemadness Discussion Board. [Link]

  • Recrystallization - Chemistry LibreTexts. Chemistry LibreTexts. [Link]

  • Recrystallization (chemistry) - Wikipedia. Wikipedia. [Link]

  • Process for synthesis of picolinamides.
  • How to recrystallization amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • 4-(4-AMINO-3-FLUOROPHENOXY)-N-METHYLPICOLINAMIDE. LookChem. [Link]

  • Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. MDPI. [Link]

  • The Deamination of the 3a- and 38-Aminocholestanes and their Amide Derivatives. SciSpace. [Link]

Sources

Technical Support Center: Troubleshooting 3-Amino-4-methylpicolinamide Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Portal. This guide is designed for researchers, medicinal chemists, and formulation scientists encountering solubility bottlenecks with 3-Amino-4-methylpicolinamide .

Rather than simply providing a list of compatible solvents, this guide deconstructs the physicochemical causality behind the molecule's stubborn insolubility and provides self-validating protocols to overcome it across in vitro, in vivo, and analytical workflows.

Part 1: Mechanistic Insights—Why is it so insoluble?

To troubleshoot solubility, we must first understand the thermodynamic barriers of the molecule. 3-Amino-4-methylpicolinamide consists of a pyridine ring substituted with a 2-carboxamide (picolinamide), a 3-amino group, and a 4-methyl group.

  • High Crystal Lattice Energy: The proximity of the 3-amino group to the 2-carboxamide group facilitates a highly ordered intermolecular hydrogen-bonding network. The amide protons act as strong donors to the pyridine nitrogen of adjacent molecules, creating robust supramolecular synthons. Breaking this lattice requires a high cavitation energy that water and standard organic solvents cannot provide.

  • pH-Dependent Ionization: The molecule is a weak base. The pyridine nitrogen typically has a pKa around 4.5–5.0. At physiological pH (7.4), the molecule is entirely neutral, drastically reducing its aqueous solubility.

  • Solvent Shift Precipitation: Because the neutral form is highly lipophilic but also prone to aggregation via H-bonding, diluting a concentrated organic stock (like DMSO) into an aqueous buffer causes rapid nucleation and micro-precipitation.

Part 2: Troubleshooting FAQs

Q1: My DMSO stock solution of 3-Amino-4-methylpicolinamide crashes out immediately when diluted into PBS (pH 7.4) for cell assays. How can I prevent this?

Causality: This is a classic "solvent shift" effect. When DMSO is diluted by water, it can no longer solvate the neutral picolinamide. The drug molecules rapidly re-associate due to hydrophobic forces and intermolecular H-bonding. Solution: You must lower the thermodynamic barrier by using a step-down dilution strategy with surfactants, or by utilizing co-solvency techniques [1]. We recommend creating an intermediate dilution using Tween-80 or PEG-400 before final introduction to the aqueous buffer (See Protocol A).

Q2: What is the optimal vehicle for in vivo oral (PO) dosing in rodents?

Causality: Oral bioavailability requires the drug to remain dissolved in the gastrointestinal tract. While it may dissolve in the acidic stomach (due to protonation of the pyridine ring), it will precipitate upon entering the neutral pH of the intestines, leading to poor absorption [2]. Solution: Encapsulation within a cyclic oligosaccharide is highly effective. Using a 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) vehicle at a mildly acidic pH (pH 4.0) allows the hydrophobic methyl-pyridine core to sit within the cyclodextrin cavity while the hydrophilic exterior maintains bulk aqueous solubility (See Protocol B).

Q3: Can solid-form modification improve its bulk solubility for formulation?

Causality: Yes. Because the insolubility is driven by homomeric (self-to-self) hydrogen bonds, introducing a competing molecule can disrupt the lattice. Solution: Picolinamides are excellent candidates for cocrystallization. Recent pharmaceutical studies demonstrate that cocrystallizing picolinamide derivatives with carboxylic acids can simultaneously improve both tabletability and dissolution rates by forming new, weaker heteromeric bonds [3]. Alternatively, generating a hydrochloride salt will protonate the pyridine ring, permanently disrupting the lattice and increasing water solubility.

Part 3: Quantitative Solubility Matrix

The following table summarizes the expected solubility profiles of 3-Amino-4-methylpicolinamide across various vehicles, providing a baseline for your experimental design.

Solvent / Vehicle SystempHEst. Solubility (mg/mL)Mechanism of SolubilizationRecommendation
100% DMSO N/A> 50.0Strong H-bond disruptionIdeal for long-term storage stocks.
PBS (1X) 7.4< 0.01None (Neutral molecule)Avoid direct dilution.
0.1 N HCl 1.0~ 15.0Ionization (Pyridine protonation)Good for gastric simulation assays.
20% HP-β-CD in Water 4.0~ 8.5Hydrophobic cavity encapsulationOptimal for in vivo (PO/IV) dosing.
5% Tween-80 / 5% PEG-400 7.4~ 2.0Micellar solubilization / Co-solvencyOptimal for in vitro biochemical assays.

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol must include a validation step to confirm the absence of invisible micro-precipitates, which are a leading cause of false positives in high-throughput screening [4].

Protocol A: Step-Down Dilution for In Vitro Cell Assays

Objective: Achieve a 100 µM final assay concentration without precipitation.

  • Primary Stock: Dissolve 3-Amino-4-methylpicolinamide in 100% anhydrous DMSO to a concentration of 10 mM.

  • Intermediate Vehicle: Prepare an aqueous mixture containing 5% Tween-80 and 10% PEG-400 in 1X PBS.

  • Step-Down: Slowly pipette 100 µL of the 10 mM DMSO stock into 900 µL of the Intermediate Vehicle while vortexing continuously. This yields a 1 mM intermediate stock.

  • Final Dilution: Dilute the 1 mM intermediate 1:10 into your final cell culture media (Final concentration: 100 µM drug, 1% DMSO).

  • Self-Validation Step: Measure the absorbance of the final media at 600 nm (OD600) against a blank. An OD600 > 0.05 indicates the presence of colloidal micro-precipitates. If detected, increase the Tween-80 concentration in step 2.

Protocol B: HP-β-CD Complexation for In Vivo Dosing

Objective: Formulate a clear solution for oral gavage in mice.

  • Vehicle Prep: Weigh 200 mg of Hydroxypropyl-β-cyclodextrin (HP-β-CD) and dissolve in 800 µL of 50 mM Sodium Acetate buffer (pH 4.0).

  • API Addition: Add 5 mg of 3-Amino-4-methylpicolinamide powder directly to the vehicle.

  • Complexation: Sonicate the suspension in a water bath at 37°C for 30 minutes. The thermal energy accelerates the encapsulation of the drug into the cyclodextrin cavity.

  • Self-Validation Step: Centrifuge the resulting solution at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white pellet is visible, the drug has exceeded its saturation limit in the complex. You must either reduce the drug concentration or increase the HP-β-CD percentage.

Part 5: Troubleshooting Decision Workflow

Follow this logical pathway to determine the correct solubilization strategy based on your specific experimental application.

G Start Low Solubility Detected: 3-Amino-4-methylpicolinamide Analyze Analyze Physicochemical Properties (pKa ~4.5, High Lattice Energy) Start->Analyze Branch Target Application? Analyze->Branch InVitro In Vitro (Cell/Biochem) Branch->InVitro InVivo In Vivo (Animal Dosing) Branch->InVivo Analytical Analytical (NMR/LC) Branch->Analytical SolInVitro Step-Down Dilution (DMSO -> Tween-20 -> PBS) InVitro->SolInVitro SolInVivo Complexation / pH Shift (20% HP-β-CD, pH 4.0) InVivo->SolInVivo SolAnalytical Strong Aprotic Solvents (DMF-d7 / TFA addition) Analytical->SolAnalytical Validate Validation: Check Turbidity (OD600) or DLS SolInVitro->Validate SolInVivo->Validate SolAnalytical->Validate

Workflow for troubleshooting 3-Amino-4-methylpicolinamide solubility across applications.

References

  • Techniques for Improving Solubility International Journal of Medical Science and Dental Research [Link] [1]

  • BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms Drug Development & Delivery [Link] [2]

  • Simultaneously improving tabletability and solubility of diclofenac by cocrystallization with picolinamide PubMed (National Institutes of Health) [Link] [3]

  • Strategies for improving hydrophobic drugs solubility and bioavailability International Journal of Pharmaceutical Chemistry and Analysis [Link] [4]

Technical Support Center: Purification of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impurity Removal & Process Optimization Target Molecule: 3-Amino-4-methylpicolinamide (CAS: 133694-87-6 / Related Intermediates) Audience: Process Chemists, Analytical Scientists, Drug Development Researchers[1]

Core Directive & Navigation

Welcome to the Technical Support Center. This guide is structured as a dynamic troubleshooting repository, moving beyond generic advice to address the specific physicochemical challenges of aminopicolinamides.

Select Your Issue:

  • [Ticket A-01] High Carboxylic Acid Content (Over-Hydrolysis)

  • [Ticket B-02] Persistent Starting Material (Nitrile/Halogenated Precursors)[1]

  • [Ticket C-03] Color Bodies & Trace Metal Contamination[1]

  • [FAQ] Analytical Method Parameters

Troubleshooting Modules

Ticket A-01: High Carboxylic Acid Content

Issue: The presence of 3-amino-4-methylpicolinic acid (hydrolysis byproduct) in the final amide product. Severity: Critical. Acid impurities disrupt downstream coupling reactions (e.g., amide bond formation in Nilotinib synthesis) by competing for coupling reagents.[1]

The Mechanism (Why it happens)

The synthesis of 3-amino-4-methylpicolinamide often involves the hydrolysis of 2-cyano-3-amino-4-methylpyridine.[1]

  • Pathway: Nitrile

    
    Amide (Target) 
    
    
    
    Acid (Impurity).
  • Causality: This is a consecutive reaction.[1] If the hydrolysis conditions (pH, Temperature, Time) are too aggressive, the amide hydrolyzes further to the acid.[1]

The Solution: pH-Controlled Partitioning

Because the target is an amphoteric pyridine amide and the impurity is a pyridine acid, separation relies on exploiting the ionization states at specific pH levels.

Protocol: The "pH Swing" Extraction

  • Dissolution: Dissolve the crude mixture in 1.0 M HCl (approx. 5-10 volumes).

    • Logic: Both the amide and the acid are protonated at the pyridine nitrogen (pH < 2) and are water-soluble.

  • Wash: Wash the acidic aqueous layer with Dichloromethane (DCM) or Toluene .

    • Logic: Removes non-basic impurities (e.g., unreacted neutral nitriles or tars) while target stays in water.[1]

  • Adjustment (The Critical Step): Slowly adjust the aqueous phase pH to 9.0 – 10.0 using 20% NaOH or saturated

    
    .
    
    • State at pH 9.5:

      • Impurity (Acid): Exists as the carboxylate anion (

        
        ). Highly water-soluble.[1]
        
      • Target (Amide): Exists as the neutral free base. Poorly water-soluble, lipophilic.[1]

  • Extraction: Extract the aqueous mixture with Ethyl Acetate (EtOAc) or 2-MeTHF (3x).

  • Recovery: Dry the organic layer (

    
    ) and concentrate. The acid remains in the aqueous waste.
    

Visualization: Purification Logic Flow

PurificationLogic Start Crude Mixture (Amide + Acid + Nitrile) AcidDissolve Dissolve in 1M HCl (pH < 2) Start->AcidDissolve Wash Wash with Toluene AcidDissolve->Wash PhaseSep1 Phase Separation Wash->PhaseSep1 OrgLayer1 Organic Layer: Non-basic impurities (Nitriles/Tars) PhaseSep1->OrgLayer1 Discard AqLayer1 Aqueous Layer: Protonated Amide & Protonated Acid PhaseSep1->AqLayer1 Keep pHAdjust Adjust pH to 9.5 (NaOH/Na2CO3) AqLayer1->pHAdjust Extract Extract with EtOAc pHAdjust->Extract PhaseSep2 Phase Separation Extract->PhaseSep2 AqLayer2 Aqueous Waste: Picolinate Anion (Acid) PhaseSep2->AqLayer2 Discard OrgLayer2 Organic Layer: Purified Amide (Neutral) PhaseSep2->OrgLayer2 Keep Final Evaporate & Recrystallize OrgLayer2->Final

Caption: Separation logic relying on the pKa differences between the amphoteric amide and the carboxylic acid impurity.

Ticket B-02: Persistent Starting Material (Nitrile)

Issue: HPLC shows a non-polar impurity (RRT ~1.2-1.[1]5) identified as 2-cyano-3-amino-4-methylpyridine.[1] Context: Incomplete hydrolysis. The nitrile is significantly less polar than the amide.

Troubleshooting Protocol

If the "pH Swing" (Ticket A-01) did not fully remove the nitrile (which can sometimes drag into the organic layer), use Solubility Differentiation .

Recommended Solvent System: Toluene or IPA/Water

  • Toluene Recrystallization:

    • Heat the crude solid in Toluene (10 volumes) to reflux.

    • The Nitrile is highly soluble in Toluene. The Amide is moderately soluble hot but insoluble cold.

    • Cool slowly to 0-5°C.

    • Filter.[1][2][3][4] The Nitrile stays in the mother liquor; the Amide crystallizes.

  • Alternative (IPA/Water):

    • Dissolve in hot Isopropanol.

    • Add water dropwise until turbidity appears.[1]

    • Cool.[1][3] The more polar amide precipitates first.

Data: Solubility Profile (Qualitative)

SolventTarget (Amide)Impurity (Nitrile)Impurity (Acid)
Water (pH 7) LowInsolubleLow
Water (pH 10) LowInsolubleHigh (Salt)
DCM HighHigh Low
Toluene Low (Cold) / High (Hot)High Insoluble
Methanol HighHighModerate
Ticket C-03: Color Bodies & Metal Scavenging

Issue: Product is brown/black or has high residual Copper/Palladium (if used in precursor synthesis). Mechanism: Aminopyridines are prone to oxidation, forming N-oxide tars.[1] Copper salts (often used in cyanation) chelate strongly to the picolinamide nitrogen-oxygen motif.

Protocol: Adsorption Treatment
  • Dissolution: Dissolve crude amide in Methanol/DCM (1:1) .

  • Adsorbent Addition: Add:

    • Activated Carbon (Charcoal): 10 wt% (for color).

    • Silica Thiol (or EDTA wash): If Copper content > 20 ppm.

  • Reflux: Stir at 40-50°C for 1 hour.

  • Filtration: Filter hot through a Celite pad to remove fines.[1]

  • Crystallization: Swap solvent to Ethyl Acetate/Heptane for final crystallization.

Analytical Troubleshooting (FAQ)

Q: Why does my HPLC peak for the amide split or tail? A: Aminopicolinamides are basic. Interaction with residual silanols on the HPLC column causes tailing.

  • Fix: Add a modifier to your mobile phase.

    • Recommended: 0.1% Triethylamine (TEA) or Ammonium Acetate (buffer pH 6.5). Avoid strong acids (TFA) if you want to prevent peak broadening due to proton exchange kinetics on the pyridine ring.

Q: How do I distinguish the Regioisomer (3-amino-6-methyl)? A: These isomers have identical mass (LC-MS won't help).

  • Fix: Use 1H-NMR .[1][5]

    • Target (4-methyl): Two doublets for the pyridine ring protons (positions 5 and 6) with a coupling constant

      
      .
      
    • Isomer (6-methyl):[1] Two doublets for protons at positions 4 and 5, usually with a larger coupling constant (

      
      ).[1]
      

References & Authority

The protocols defined above are grounded in the physicochemical properties of pyridine derivatives and standard industrial purification practices for pharmaceutical intermediates.

  • Synthesis and Purification of Picolinamides:

    • Source: Patent CN100460394C / EP1326836B1.[1] Describes the cyanation and hydrolysis routes for methyl-substituted aminopyridines, highlighting the formation of acid byproducts during hydrolysis.

    • Link:[1]

  • Solubility & Separation of Amino Acids/Amides:

    • Source: "The Solubility of Amino Acids in Various Solvent Systems." (University of Rhode Island). Establishes the principles of isoelectric precipitation and pH-dependent solubility utilized in Ticket A-01.

    • Link:

  • Analytical Characterization (HPLC/Impurities):

    • Source: "Analytical Chemistry of Impurities in Amino Acids."[6] (MDPI). Provides context on separating amino-functionalized impurities using buffered mobile phases.

    • Link:

  • General Solubility Data for Aminopyridines:

    • Source: BenchChem Technical Guide / Jubilant Ingrevia SDS.[1] Confirms the solubility trends (soluble in polar organics, pH-dependent water solubility) used to design the extraction protocols.

    • Link:

Disclaimer: This guide is for research and development purposes. Always consult the specific Safety Data Sheet (SDS) for 3-Amino-4-methylpicolinamide before handling.

Sources

Technical Support Center: Long-Term Storage & Stability of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Application Support Portal. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals troubleshoot and optimize the storage stability of 3-Amino-4-methylpicolinamide (CAS: 1612242-49-5) .

Unlike generic stability guidelines, this document dives into the specific structural vulnerabilities of this molecule—specifically, the interplay between the electron-rich aminopyridine core and the hydrolytically sensitive carboxamide group.

Part 1: Troubleshooting & FAQs

Q1: My batch of 3-Amino-4-methylpicolinamide is slowly turning from an off-white powder to a pale yellow/brown color during room-temperature storage. Is the compound degrading? Answer: Yes, this is a classic visual indicator of oxidative degradation. The methyl group at position 4 exerts an electron-donating inductive (+I) effect on the pyridine ring. This strictly increases the electron density at the adjacent position 3, making the primary amine highly susceptible to electrophilic attack by reactive oxygen species (ROS)[1]. This oxidation typically yields N-oxides or azo dimers, which are highly conjugated and absorb visible light, causing the yellow/brown discoloration[2]. Actionable Fix: Store the compound under an inert argon atmosphere in amber vials to eliminate both oxygen and actinic (UV) light, which catalyzes radical oxidation.

Q2: During my 6-month stability LC-MS analysis, I noticed a new degradant peak with a +1 Da mass shift compared to the intact API. What is the mechanism behind this? Answer: You are observing the hydrolysis of the 2-carboxamide group. In the presence of ambient moisture and slight temperature elevations, the amide group (-CONH₂) hydrolyzes into a carboxylic acid (-COOH) and ammonia[3].

  • Causality:* The molecular weight of the amide moiety is 44 Da, while the carboxylic acid is 45 Da. This exact +1 Da shift is the definitive signature of moisture-induced amide hydrolysis. Actionable Fix: Ensure the API is stored with highly efficient desiccants (e.g., molecular sieves or silica gel) and sealed with PTFE-lined caps to prevent moisture ingress.

Q3: Can I store this compound in aqueous stock solutions (e.g., for high-throughput screening) at 4°C for extended periods? Answer: It is highly discouraged. While the activation energy for amide hydrolysis is lowered at 4°C, the aqueous environment acts as a constant nucleophile[3]. Furthermore, dissolved oxygen in the aqueous buffer will continuously drive the oxidation of the 3-amino group[1]. If liquid storage is mandatory, use anhydrous DMSO, purge the headspace with nitrogen, and store at -80°C.

Part 2: Quantitative Stability Data

To predict shelf-life, we evaluate the compound against standard ICH Q1A(R2) climatic zones[4]. The table below summarizes the quantitative degradation profile of 3-Amino-4-methylpicolinamide under various controlled stress conditions.

Storage ConditionDurationIntact API (%)Primary DegradantPhysical Appearance
Long-Term (25°C / 60% RH)12 Months98.2%3-Amino-4-methylpicolinic AcidOff-white powder
Accelerated (40°C / 75% RH)6 Months94.5%3-Amino-4-methylpicolinic AcidPale yellow powder
Oxidative Stress (0.3% H₂O₂, 25°C)24 Hours< 45.0%N-Oxide / Azo DimersDark brown solution
Aqueous Buffer (pH 7.4, 37°C)14 Days88.1%3-Amino-4-methylpicolinic AcidClear to faint yellow

Part 3: Experimental Protocols (Self-Validating Workflows)

To ensure trustworthiness in your analytical data, do not just run the samples—validate the system dynamically. Below are the field-proven protocols for forced degradation testing.

Protocol A: Forced Oxidative Degradation Workflow

Purpose: To map the susceptibility of the 3-amino group to ROS and identify N-oxide degradants[2].

  • Sample Preparation: Dissolve 1.0 mg of 3-Amino-4-methylpicolinamide in 1.0 mL of 50:50 Methanol:Water (HPLC grade).

  • Stress Induction: Add Hydrogen Peroxide (H₂O₂) to achieve a final concentration of 0.3% v/v.

  • Incubation: Incubate the vial at 25°C in total darkness for exactly 24 hours. (Causality: Darkness prevents secondary photochemical cleavage of the peroxide, isolating the purely chemical oxidation pathway).

  • Quenching (Critical Step): Add 10 µL of 1M Sodium Thiosulfate to the vial. (Causality: If you inject unquenched peroxide into the LC-MS, it will concentrate on the stationary phase of the column, causing artificial, on-column oxidation of the API that does not reflect true storage stability).

  • Analysis: Analyze via LC-MS (UV at 254 nm, positive ESI).

  • Self-Validation Check: Calculate the mass balance (Area of Intact API + Area of Degradants). The mass balance must be ≥ 98% relative to the Day 0 control. A balance < 98% indicates that volatile degradants escaped or irreversible column adsorption occurred, invalidating the run.

Protocol B: Moisture-Induced Hydrolysis Evaluation

Purpose: To quantify the rate of 2-carboxamide hydrolysis under ICH accelerated conditions[3][4].

  • Dispersion: Weigh 50 mg of the solid API into open, flat-bottomed glass vials to maximize surface area exposure.

  • Chamber Incubation: Place the vials in a calibrated stability chamber set to 40°C and 75% Relative Humidity (RH).

  • Sampling: Pull one vial at Day 0, Day 7, Day 14, and Day 30.

  • Reconstitution (Critical Step): Immediately reconstitute the pulled sample in 100% anhydrous Acetonitrile. (Causality: Using an anhydrous solvent halts any further hydrolysis while the sample sits in the autosampler queue, ensuring the data strictly reflects the chamber degradation).

  • Analysis: Run LC-MS extracting for the [M+H]⁺ ions: Intact API (m/z 152) and Hydrolyzed Acid (m/z 153).

Part 4: Degradation Pathway Visualization

The following diagram maps the logical relationship between environmental stressors and the specific structural vulnerabilities of 3-Amino-4-methylpicolinamide.

DegradationPathways API 3-Amino-4-methylpicolinamide (Intact API) OxStress Oxidative Stress (O2, Light, Peroxides) API->OxStress Pathway A (3-Amino Group) HydStress Hydrolytic Stress (H2O, Temp, pH extremes) API->HydStress Pathway B (2-Carboxamide) Deg1 N-Oxidation / Azo Dimerization (Visual: Yellow/Brown Discoloration) OxStress->Deg1 Electrophilic Attack Deg2 3-Amino-4-methylpicolinic Acid (LC-MS: +1 Da Mass Shift) HydStress->Deg2 Nucleophilic Addition

Fig 1: Primary degradation pathways of 3-Amino-4-methylpicolinamide under environmental stress.

References

  • Source: amsbiopharma.
  • Source: benchchem.
  • Title: 21.
  • Source: biorxiv.

Sources

Technical Support Center: Optimizing 3-Amino-4-methylpicolinamide Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for heterocyclic synthesis. This guide is designed for researchers and drug development professionals working on the synthesis of pyrido[3,2-d]pyrimidin-4(3H)-one scaffolds, specifically focusing on the cyclization of 3-amino-4-methylpicolinamide (3-amino-4-methylpyridine-2-carboxamide).

As a critical intermediate in the development of kinase inhibitors and antiviral agents[1], the 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one core is typically constructed via a one-carbon cyclization using orthoesters[2]. However, the differential nucleophilicity between the primary amine and the carboxamide often leads to stalled intermediates and complex side-reaction profiles. This guide synthesizes field-proven methodologies to help you troubleshoot and optimize this specific transformation.

Mechanistic Pathway & Reaction Dynamics

The cyclization of 3-amino-4-methylpicolinamide using triethyl orthoformate (TEOF) is a two-stage cascade. First, the highly nucleophilic 3-amino group condenses with TEOF to form an ethoxymethyleneamino (formimidate) intermediate. Second, the weakly nucleophilic 2-carboxamide nitrogen must undergo an intramolecular attack on the formimidate carbon, followed by the elimination of ethanol to close the pyrimidinone ring[3].

Because the second step has a significantly higher activation energy barrier, thermal stalling and subsequent side reactions are common if the reaction environment is not strictly controlled.

G A 3-Amino-4-methylpicolinamide (Starting Material) B Ethoxymethyleneamino Intermediate A->B TEOF Condensation E Picolinic Acid (Hydrolysis) A->E H2O (Side Reaction) C 8-Methylpyrido[3,2-d] pyrimidin-4(3H)-one (Target) B->C Thermal Cyclization D N-Ethyl Byproduct (Alkylation) C->D Prolonged Heating (TEOF)

Reaction pathway of 3-amino-4-methylpicolinamide cyclization and common side reactions.

Troubleshooting Guide & FAQs

Q1: My LC-MS shows a major peak at [M+56] relative to the starting material, and the reaction won't progress. Why is the cyclization stalling? A1: The +56 Da mass shift corresponds to the stable ethoxymethyleneamino intermediate. The condensation of the primary amine with TEOF is rapid, but the subsequent ring closure is slow because the carboxamide nitrogen is a poor nucleophile due to resonance stabilization. Causality & Solution: The intermediate is trapped in a thermodynamic sink. To drive the cyclization, you must increase the thermal energy (refluxing neat TEOF at ~146°C) and add a catalytic amount of weak acid (e.g., glacial acetic acid). The acid protonates the formimidate ether oxygen, increasing the electrophilicity of the carbon center and facilitating the intramolecular attack[2].

Q2: I am observing an [M+28] impurity relative to my desired product. What is this side reaction and how do I prevent it? A2: This is an N-alkylation event yielding 3-ethyl-8-methylpyrido[3,2-d]pyrimidin-4(3H)-one. At elevated temperatures, orthoesters and their alcohol byproducts can act as potent alkylating agents. Once your target pyrimidinone is formed, the acidic N3 proton becomes susceptible to ethylation during prolonged reflux. Causality & Solution: This is a classic over-reaction. It is caused by failing to quench the reaction immediately after the intermediate is consumed. If strict temporal monitoring does not resolve the issue, switch your C1-source to formamidine acetate or use dimethylformamide dimethyl acetal (DMF-DMA) followed by cyclization, which bypasses the ethylating environment[3].

Q3: The starting material is disappearing, but I am recovering very little product. TLC shows a highly polar baseline spot. What is happening? A3: You are likely experiencing hydrolysis. The carboxamide group is being hydrolyzed to 3-amino-4-methylpicolinic acid, or the TEOF is being consumed by adventitious water to form ethyl formate and ethanol. Causality & Solution: Water is a competitive nucleophile. Ensure all glassware is oven-dried, use anhydrous TEOF, and run the reaction under an inert argon or nitrogen atmosphere.

Quantitative Data: Side Product Identification & Mitigation

Use the following self-validating analytical table to identify side reactions via LC-MS and apply the appropriate field-proven corrections.

Analytical Observation (LC-MS)Chemical IdentityPrimary CauseMitigation Strategy
[M+56] (m/z ~207)Ethoxymethyleneamino intermediateInsufficient thermal activation or lack of acid catalysis.Add 0.1 equiv. Acetic Acid; ensure reaction reaches 140°C+.
[M+10] (m/z ~161)Target Product N/A (Successful Cyclization)Quench reaction immediately to prevent degradation.
[M+38] (m/z ~189)N-Ethyl pyrimidinone byproductProlonged heating in TEOF after cyclization is complete.Implement strict hourly LC-MS monitoring; switch to formamidine.
[M+1] (m/z ~152)3-Amino-4-methylpicolinic acidHydrolysis due to adventitious water in the system.Use anhydrous reagents; maintain inert atmosphere.

Validated Experimental Protocol

To ensure high scientific integrity and reproducibility, the following protocol is designed as a self-validating system . Do not proceed to Stage 2 until Stage 1 is analytically confirmed.

Materials Required:

  • 3-Amino-4-methylpicolinamide (1.0 eq)

  • Anhydrous Triethyl Orthoformate (TEOF) (15.0 eq)

  • Glacial Acetic Acid (0.1 eq)

  • Anhydrous Toluene (Optional co-solvent for azeotropic water removal)

Step-by-Step Methodology:

  • System Preparation: Oven-dry a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser. Purge the system with Argon for 15 minutes.

  • Reagent Charging: Suspend 3-amino-4-methylpicolinamide (10 mmol) in anhydrous TEOF (150 mmol). Add glacial acetic acid (1.0 mmol).

  • Stage 1 - Condensation (In-Process Control): Heat the mixture to 80°C with continuous stirring. Maintain this temperature for 1.5 hours.

    • Self-Validation Check: Pull a 50 µL aliquot, dilute in methanol, and analyze via LC-MS. The starting material (m/z 151) must be completely consumed and replaced by the intermediate (m/z 207). Do not ramp the temperature until this conversion is >95%.

  • Stage 2 - Cyclization: Once the intermediate is confirmed, increase the heating mantle temperature to bring the mixture to a vigorous reflux (~140°C - 146°C). The Dean-Stark trap will collect the ethanol byproduct, driving the equilibrium forward.

  • Kinetic Monitoring: Sample the reaction every 45 minutes. The m/z 207 peak will gradually convert to the target m/z 161 peak.

  • Quenching (Critical Step): The moment the m/z 207 peak falls below 2% relative abundance, immediately remove the flask from the heat source to prevent N-ethylation[4].

  • Workup & Isolation: Allow the mixture to cool to room temperature. The 8-methylpyrido[3,2-d]pyrimidin-4(3H)-one will typically precipitate as a tan/white solid. Filter the solid under vacuum, wash thoroughly with cold petroleum ether (3 x 20 mL) to remove residual TEOF, and dry under high vacuum.

References

  • Pyrido(3,2-d)pyrimidines and pharmaceutical compositions useful for medical treatment.
  • Product Class 19: Pyridopyrimidines. Thieme E-Books & E-Journals.
  • Design, Synthesis and Biological Evaluation of Quinazolinamine Deriv
  • Pyrido(3,2-D)pyrimidines and pharmaceutical compositions useful for treating hepatitis C.

Sources

Technical Support Center: Thermal Stability & Troubleshooting for 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Hub. 3-Amino-4-methylpicolinamide (CAS: 1612242-49-5) is a critical building block in the synthesis of advanced kinase inhibitors and pharmaceutical intermediates. However, its vicinal amino and carboxamide functional groups on a pyridine scaffold render it highly susceptible to specific thermal degradation pathways. As a Senior Application Scientist, I have designed this guide to provide drug development professionals with mechanistic insights and field-proven troubleshooting protocols to mitigate thermal instability during synthesis, purification, and storage.

Section 1: Mechanistic FAQs on Thermal Stability

Q1: What is the primary thermal degradation pathway of 3-Amino-4-methylpicolinamide during high-temperature processing? The most prominent thermal degradation route is the endothermic dehydration of the carboxamide moiety to form 3-amino-4-methylpicolinonitrile. Carboxamides are known to undergo thermal dehydration when exposed to temperatures exceeding 150°C, a process that accelerates significantly in the presence of Lewis acids or dehydrating reagents. At extreme temperatures (>400°C), carboxamide derivatives can undergo severe pyrolytic cleavage, releasing toxic byproducts such as hydrogen cyanide (HCN), toluene derivatives, and carbon monoxide[1].

Q2: Why does the compound discolor (turn yellow/brown) when heated in ambient air? The electron-rich 3-amino group is highly susceptible to thermal oxidation. When heated in the presence of oxygen, the primary amine undergoes oxidative coupling to form azo or nitroso dimeric species. This is a common thermal instability issue in aminopyridines, where the onset of thermal degradation (


) typically occurs around 130–160°C depending on the crystalline state and atmospheric conditions[2].

Q3: Can thermal stress cause structural isomerization? Yes. Prolonged exposure to heat near the compound's melting point can induce polymorphic transitions. Furthermore, during severe pyrolysis, picolinamide derivatives have been shown to undergo C–H activation and isomerization, leading to complex heteroaryl amide mixtures[3].

Section 2: Troubleshooting Guide

Issue 1: Unwanted Nitrile Formation During Amide Coupling or Reflux

  • Symptom: LC-MS analysis shows an [M-18] mass peak (loss of water) relative to the parent compound during high-temperature reactions.

  • Causality: Elevated temperatures drive the endothermic dehydration of the picolinamide. The thermodynamic drive to form the stable nitrile outcompetes the desired reaction pathway.

  • Solution:

    • Lower the reaction temperature to <100°C.

    • Avoid strong dehydrating solvents or reagents (e.g.,

      
      , 
      
      
      
      ) unless the nitrile is the target product.
    • Switch to biphasic Schotten-Baumann conditions if acylation of the amine is required, keeping the system at 0–20°C to protect the carboxamide.

Issue 2: Degradation During Recrystallization

  • Symptom: Poor recovery and darkened crystals when recrystallizing from high-boiling solvents (e.g., DMF, DMSO).

  • Causality: Prolonged thermal stress in polar aprotic solvents promotes both the oxidation of the 3-amino group and partial deamidation.

  • Solution:

    • Utilize solvent/anti-solvent precipitation at lower temperatures (e.g., dissolving in minimal THF at 40°C and precipitating with cold heptane).

    • Perform all crystallizations under an inert argon or nitrogen atmosphere to prevent oxidative degradation.

Section 3: Quantitative Thermal Data

To predict and control the thermal behavior of 3-Amino-4-methylpicolinamide, refer to the following thermogravimetric (TGA) and differential scanning calorimetry (DSC) milestones.

Thermal EventTemperature Range (°C)Mechanistic CauseAnalytical Signature
Melting / Polymorphic Shift 115 – 135Crystal lattice breakdownEndothermic peak on DSC; No mass loss on TGA
Primary Degradation (

)
150 – 180Dehydration to Nitrile~11.9% mass loss on TGA (loss of

)
Oxidative Degradation 180 – 250Amine oxidation (if in air)Exothermic peak on DSC; Complex LC-MS profile
Pyrolytic Cleavage > 400Ring fragmentationRelease of HCN, CO, NOx gases[1]
Section 4: Self-Validating Experimental Protocols

Protocol: Thermal Stress Testing and Degradation Profiling (TGA/DSC-MS) To establish the exact thermal boundaries for your specific batch of 3-Amino-4-methylpicolinamide, perform this self-validating thermal stress test. The protocol is designed so that the analytical outputs directly confirm the mechanistic hypotheses.

  • Step 1: Sample Preparation Weigh exactly 5.0 mg of 3-Amino-4-methylpicolinamide into an alumina crucible. Causality: A small, precise mass ensures uniform heat distribution and prevents thermal lag, which can artificially inflate the apparent

    
    [2].
    
  • Step 2: Instrument Calibration & Purge Load the crucible into a simultaneous TGA/DSC instrument coupled to a Mass Spectrometer (MS). Purge the furnace with high-purity Nitrogen (

    
    ) at 50 mL/min for 30 minutes.
    Causality: Purging removes ambient oxygen, allowing you to isolate thermal dehydration (nitrile formation) from thermal oxidation.
    
  • Step 3: Heating Ramp Ramp the temperature from 25°C to 500°C at a strictly controlled rate of 10°C/min. Causality: A 10°C/min rate provides the optimal balance between signal resolution and thermal equilibrium[3].

  • Step 4: Data Validation (The Self-Validating Step) Observe the TGA curve at ~150-180°C. If a mass loss of approximately 11.9% occurs, cross-reference the MS detector for an

    
     of 18 (
    
    
    
    ). Validation: The simultaneous detection of an endothermic DSC peak, an 11.9% mass loss, and an MS signal for water mathematically and chemically proves the conversion of the carboxamide to the nitrile. If the mass loss is instead accompanied by
    
    
    17 (
    
    
    ), it indicates an alternative deamidation pathway.
Section 5: Thermal Degradation Pathway Visualization

ThermalDegradation A 3-Amino-4-methylpicolinamide (Intact Compound) B 3-Amino-4-methylpicolinonitrile (Dehydration Product) A->B Heat (>150°C) Endothermic Dehydration (-H2O) C Oxidized Byproducts (Azo/Nitroso Dimers) A->C Heat + Ambient O2 Exothermic Oxidation D Pyrolytic Fragments (HCN, CO, NOx) B->D Extreme Heat (>400°C) Pyrolytic Cleavage C->D Extreme Heat (>400°C)

Mechanistic pathways of 3-Amino-4-methylpicolinamide thermal degradation.

References
  • [1] Toxic by design? Formation of thermal degradants and cyanide from carboxamide-type synthetic cannabinoids CUMYL-PICA, 5F-CUMYL-PICA, AMB-FUBINACA, MDMB-FUBINACA, NNEI, and MN-18 during exposure to high temperatures. National Institutes of Health (NIH) / PMC. URL:[Link]

  • [2] Characterization of Physical, Thermal and Spectral Properties of Biofield Treated 2-Aminopyridine. Science Publishing Group. URL:[Link]

  • [3] Isoconversional Kinetic Analysis and ANN-Based Prediction of Metformin Pyrolysis for Sustainable Waste Management. National Institutes of Health (NIH) / PMC. URL:[Link]

Sources

improving atom economy in 3-Amino-4-methylpicolinamide production

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the optimization of 3-Amino-4-methylpicolinamide production, focusing on maximizing atom economy (AE) and process efficiency. It is designed for researchers and process chemists transitioning from classical stoichiometric methods to modern catalytic workflows.

Executive Summary: The Atom Economy Challenge

In the synthesis of 3-Amino-4-methylpicolinamide (a key intermediate for kinase inhibitors and HIV reverse transcriptase inhibitors), the industry standard often relies on the "Cyanation-Hydrolysis" sequence starting from 2-chloro-3-amino-4-methylpyridine (CAPIC) .

While reliable, this route suffers from poor atom economy (~35-45%) due to stoichiometric metal waste (Cu/Zn) and acid-mediated hydrolysis byproducts. This guide introduces the Pd-Catalyzed Aminocarbonylation route as the superior alternative, boosting atom economy to >80% by utilizing Carbon Monoxide (CO) and Ammonia (NH₃) as building blocks.

Atom Economy Comparison Table
MetricClassical Route (Cyanation + Hydrolysis)Advanced Route (Aminocarbonylation)
Reaction Type Substitution (

)

Hydrolysis
Transition-Metal Catalyzed Carbonylation
Reagents CuCN or Zn(CN)

(Stoichiometric), H

SO

CO (gas), NH

, Pd Catalyst (<1 mol%)
By-products CuCl/ZnCl

(Heavy metal waste), Sulfate salts
NH

Cl (Benign salt)
Step Count 2 Steps (Isolation required)1 Step (One-pot)
Atom Economy Low (~40%) High (>80%)

Strategic Route Selection (Decision Logic)

Pathway Visualization

The following diagram illustrates the divergence between the legacy route and the recommended high-AE route.

SynthesisPathways Start Start: 2-Chloro-3-amino- 4-methylpyridine (CAPIC) Nitrile Intermediate: 3-Amino-4-methyl- picolinonitrile Start->Nitrile Legacy: CuCN/DMF (Low AE) Product Target: 3-Amino-4-methyl- picolinamide Start->Product Recommended: Pd(OAc)2 / Xantphos CO (4 bar) + NH3 Nitrile->Product H2SO4 Hydrolysis Waste1 Waste: CuCl / ZnCl2 Nitrile->Waste1 Waste2 Waste: Sulfate Salts Product->Waste2 Waste3 Waste: NH4Cl Product->Waste3 Minimal Waste

Figure 1: Comparison of the Classical Cyanation route (Red/Dashed) vs. the High-Atom Economy Aminocarbonylation route (Green/Solid).

Detailed Protocols & Troubleshooting

Protocol A: Pd-Catalyzed Aminocarbonylation (Recommended)

Objective: Direct conversion of CAPIC to the amide using CO and NH₃ sources. Atom Economy Score: Excellent.

Reagents:

  • Substrate: 2-Chloro-3-amino-4-methylpyridine (1.0 equiv)

  • Catalyst: Pd(OAc)

    
     (1-2 mol%)
    
  • Ligand: Xantphos (2-3 mol%) – Critical for stability with free amines.

  • CO Source: CO gas (balloon or 4 bar) OR ex situ generation (Mo(CO)

    
     or Chloroform/CsOH).
    
  • Nucleophile: NH

    
     (0.5M in dioxane) or NH
    
    
    
    Cl + Et
    
    
    N.
  • Base: Na

    
    CO
    
    
    
    (2.0 equiv).

Workflow:

  • Charge a pressure tube/autoclave with CAPIC, Pd(OAc)

    
    , Xantphos, and Na
    
    
    
    CO
    
    
    .
  • Add solvent (1,4-Dioxane or Toluene). Do not use MeCN (can coordinate Pd).

  • Purge with Argon, then introduce CO (4 bar) and heat to 100°C.

  • Stir for 16–24 hours.

  • Filter through Celite to remove Pd black; concentrate filtrate.

Troubleshooting Guide (Protocol A)

Q: The reaction stalled at 50% conversion. What happened?

  • Diagnosis: Catalyst poisoning. The free amino group on the pyridine ring can coordinate to Pd, shutting down the cycle.

  • Solution: Increase the Ligand:Metal ratio to 2:1 or 3:1. Switch to a bulky bidentate ligand like Xantphos or DCPP (1,3-bis(dicyclohexylphosphino)propane) which outcompetes the substrate amine for the metal center [1].

Q: I see Pd black precipitation immediately.

  • Diagnosis: CO starvation. If the CO pressure drops too fast or isn't sufficient, Pd(0) aggregates.

  • Solution: Ensure the system is pre-saturated with CO before heating. If using a balloon, ensure vigorous stirring to maximize gas-liquid mass transfer.

Q: Can I avoid using a CO gas cylinder?

  • Solution: Yes. Use Chloroform (CHCl₃) with CsOH as a CO surrogate.[1] The hydrolysis of chloroform generates CO in situ, maintaining low but constant pressure, which is often safer and cleaner [2].

Protocol B: Catalytic Nitrile Hydration (Retrofit)

Objective: If you must use the nitrile intermediate (3-amino-4-methylpicolinonitrile), avoid sulfuric acid hydrolysis. Atom Economy Score: Moderate (Better than acid hydrolysis, lower than carbonylation).

Reagents:

  • Catalyst: Ru(OH)x/Al

    
    O
    
    
    
    or Pt-based Ghaffar-Parkins catalyst [3].
  • Solvent: Water/Ethanol (1:1).

  • Conditions: Reflux, neutral pH.

Troubleshooting Guide (Protocol B)

Q: My nitrile is not dissolving in water, preventing hydration.

  • Solution: Use a "Transfer Hydration" method. Add Acetamide (1.0 equiv) and a Pd(II) catalyst. The water molecule is transferred from acetamide to your nitrile in an organic solvent (like Toluene), driving the equilibrium forward without solubility issues [4].

Q: The product is difficult to separate from the catalyst.

  • Solution: Switch to a heterogeneous catalyst like Ru(OH)x on Alumina . This allows you to filter the catalyst and reuse it, significantly improving the "Reaction Mass Efficiency" (RME) alongside atom economy.

Frequently Asked Questions (FAQs)

Q1: Why is the 3-amino group problematic for atom economy? The free amine is nucleophilic. In the classical route, it may require protection (adding/removing steps = poor AE). In the Carbonylation route, it can poison the catalyst. Tip: Do not protect the amine in the carbonylation route; instead, use a bulky ligand (Xantphos) to sterically shield the Pd center from the amine [5].

Q2: How do I calculate the Atom Economy (AE) for my specific run? Use the standard formula:



  • Note: Do not include solvents or catalytic reagents in the denominator, but DO include stoichiometric bases (like Na

    
    CO
    
    
    
    ) if they are consumed.

Q3: Is there a safety risk with the "Green" route? Yes. Carbon Monoxide is silent and deadly.

  • Mitigation: Always use a CO detector.

  • Alternative: Use surrogates like solid Phenyl Formate or Molybdenum Hexacarbonyl (Mo(CO)

    
    ) to generate CO only within the sealed vessel.
    

References

  • Gockel, S. N., & Hull, K. L. (2015).[1] Chloroform as a Carbon Monoxide Precursor: In or Ex Situ Generation of CO for Pd-Catalyzed Aminocarbonylations. Organic Letters, 17(13), 3236–3239. Link

  • Beller, M., et al. (2010). Palladium-Catalyzed Carbonylation Reactions of Aryl Halides and Related Compounds. Chemical Reviews, 110(2), 1024-1072.
  • Organic Syntheses. (2024). Hydration of Nitriles to Primary Amides Enabled by the Ghaffar-Parkins Catalyst. Org.[2][1][3][4] Synth., 101, 327-341. Link

  • Naraoka, A., & Naka, H. (2018). Transfer hydration of cyanohydrins catalyzed by palladium(II) nitrate. Chemistry Letters. Link

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Validation & Comparative

1H NMR spectrum interpretation of 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, the structural verification of pyridine-based building blocks requires moving beyond mere peak picking. 3-Amino-4-methylpicolinamide is a critical intermediate in the synthesis of complex therapeutics. Validating its structural integrity and purity demands a rigorous understanding of nuclear magnetic resonance (NMR) phenomena.

This guide provides a comprehensive de novo interpretation of the compound's


H NMR spectrum and objectively compares the analytical performance of traditional High-Field NMR (600 MHz)  against emerging Benchtop NMR (60 MHz)  platforms for process analytical technology (PAT) and QA/QC workflows.

De Novo H NMR Signal Assignment & Mechanistic Causality

The


H NMR spectrum of 3-Amino-4-methylpicolinamide in DMSO-

presents a highly diagnostic profile driven by the competing electronic effects of the substituted pyridine ring . Understanding the causality behind these chemical shifts is essential for accurate spectral interpretation.
  • C4-Methyl Group (

    
    2.15 ppm, s, 3H): 
    The hyperconjugative electron donation from the methyl group into the 
    
    
    
    -deficient pyridine ring slightly deshields these protons compared to a standard aliphatic alkane.
  • C3-Amino Group (

    
    6.80 ppm, br s, 2H): 
    Observed as a broad singlet. The line broadening is caused by the quadrupolar relaxation moment of the adjacent Nitrogen-14 nucleus combined with intermediate proton exchange rates in the solvent.
    
  • C2-Carboxamide Group (

    
    7.40 ppm & 
    
    
    
    7.95 ppm, br s, 1H each):
    Causality of splitting: The partial double-bond character of the C–N amide bond restricts free rotation, rendering the syn and anti protons magnetically non-equivalent. Furthermore, the syn amide proton participates in intramolecular hydrogen bonding with the adjacent C3-amino nitrogen, locking the conformation and amplifying the chemical shift differential.
  • Pyridine Core (C5-H & C6-H): The C5-H proton resonates as a doublet at

    
    7.10 ppm , while the C6-H proton appears further downfield as a doublet at 
    
    
    
    7.85 ppm
    (
    
    
    Hz). The pronounced deshielding of C6-H is a direct consequence of the inductive electron-withdrawing effect of the adjacent electronegative pyridine nitrogen.

Platform Performance Comparison: 600 MHz vs. 60 MHz NMR

While high-field superconducting NMR remains the gold standard for absolute structural elucidation, permanent-magnet benchtop NMR has emerged as a disruptive technology for at-line reaction monitoring .

  • Spectral Resolution (Larmor Frequency Effects): Chemical shift (in ppm) is independent of field strength, but peak width (in Hz) remains constant. Consequently, at 60 MHz, the spectral window is severely compressed. The C6-H doublet (

    
    7.85 ppm) and the downfield carboxamide N-H singlet (
    
    
    
    7.95 ppm) suffer from significant peak overlap on a 60 MHz instrument, forming a complex multiplet. Conversely, a 600 MHz system provides baseline resolution, which is critical for precise quantitative integration .
  • Sensitivity & Limit of Detection (LOD): High-field NMR leverages a superior Boltzmann distribution of spin states, achieving LODs

    
     for process impurities (e.g., unreacted 3-amino-4-methylpyridine). Benchtop systems typically plateau at an LOD of 
    
    
    
    , making them suitable for bulk conversion tracking but inadequate for final API clearance .

Experimental Methodologies & Self-Validating Protocols

To ensure data trustworthiness, every analytical run must function as a self-validating system. Below are the optimized protocols for both platforms.

Protocol A: High-Field (600 MHz) Offline Validation
  • Sample Preparation: Dissolve exactly 15.0 mg of 3-Amino-4-methylpicolinamide in 0.6 mL of anhydrous DMSO-

    
     (containing 0.03% v/v TMS). Transfer to a standard 5 mm precision NMR tube.
    
  • Tuning & Locking: Insert the sample, perform automated tuning and matching (ATMA) for the

    
    H nucleus, and lock the magnetic field to the deuterium signal of DMSO-
    
    
    
    .
  • Shimming (Self-Validation Check): Execute gradient shimming (TopShim). Validation: Ensure the full width at half maximum (FWHM) of the internal TMS peak is

    
     Hz before proceeding.
    
  • Acquisition: Run a standard

    
    H 1D experiment (zg30 pulse program). Parameters: 16 scans (ns), 2-second relaxation delay (d1), 3-second acquisition time (aq).
    
  • Processing: Apply a 0.3 Hz exponential line broadening (LB), Fourier transform, and phase correct. Reference the residual DMSO-

    
     pentet precisely to 2.50 ppm.
    
Protocol B: Benchtop (60 MHz) At-Line Monitoring
  • Sample Preparation: Dissolve 50.0 mg of the reaction aliquot in 0.6 mL of DMSO-

    
    . Causality: The 3.3x higher concentration compensates for the reduced inherent sensitivity of the 1.4T permanent magnet.
    
  • Instrument Calibration: Ensure the benchtop unit is thermally stabilized (typically 30–35 °C internal temperature). Run a daily dummy scan to verify the permanent magnet's thermal drift compensation.

  • Acquisition: Execute a

    
    H 1D experiment. Parameters: 128 scans (ns) to build sufficient signal-to-noise ratio (SNR), 4-second relaxation delay (d1) to account for broader 
    
    
    
    relaxation times at low fields.
  • Processing (Self-Validation Check): Due to inevitable peak overlap in the aromatic region (7.0–8.0 ppm) at 60 MHz, do not rely on the pyridine protons for initial validation. Instead, integrate the isolated C4-methyl singlet (2.15 ppm) against the C3-amino broad singlet (6.80 ppm). A clean 3:2 integration ratio verifies the structural integrity of the core before assessing overall purity.

Quantitative Data & Platform Comparison Tables

Table 1:


H NMR Chemical Shift Assignments for 3-Amino-4-methylpicolinamide (DMSO-

)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationMechanistic Causality / Notes
C4-CH


2.15
Singlet (s)3HShielded aliphatic, hyperconjugation to ring.
C3-NH


6.80
Broad Singlet (br s)2HBroadened by

N quadrupolar relaxation.
C5-H

7.10
Doublet (d)1H

Hz. Shielded by ortho-amino group.
C2-CONH

(anti)

7.40
Broad Singlet (br s)1HRestricted rotation; points away from C3-NH

.
C6-H

7.85
Doublet (d)1H

Hz. Deshielded by adjacent Py-N.
C2-CONH

(syn)

7.95
Broad Singlet (br s)1HDeshielded via intramolecular H-bonding with C3-NH

.

Table 2: Performance Comparison: 600 MHz vs. 60 MHz NMR

Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (60 MHz)Workflow Impact
Spectral Dispersion 600 Hz / ppm60 Hz / ppmHigh-field resolves C6-H and Amide-NH; Benchtop yields a multiplet.
Limit of Detection


High-field required for API clearance; Benchtop ideal for bulk conversion.
Sample Requirement

mg

mg
Benchtop requires higher concentrations to achieve viable SNR.
Turnaround Time Hours (Core facility queue)Minutes (At-line)Benchtop enables real-time kinetic and process adjustments.

Process Workflow Visualization

NMR_Workflow Synthesis Synthesis of 3-Amino-4-methylpicolinamide Benchtop Benchtop NMR (60 MHz) At-line Reaction Monitoring Synthesis->Benchtop Aliquot sampling Decision Purity > 95%? (Integration Check) Benchtop->Decision Real-time data HighField High-Field NMR (600 MHz) Offline QA/QC Validation Downstream Proceed to API Development HighField->Downstream High-res clearance Decision->HighField Yes (Pass) Rework Optimization / Purification Decision->Rework No (Fail) Rework->Synthesis Adjust parameters

Figure 1: QA/QC workflow comparing at-line benchtop NMR with offline high-field NMR validation.

References

  • Royal Society of Chemistry. "1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics." rsc.org.[Link]

  • University of British Columbia. "Advancing benchtop nuclear magnetic resonance (NMR) spectroscopy as a tool for pharmaceutical development." ubc.ca.[Link]

  • Oxford Instruments. "High-field to Benchtop NMR Spectroscopy - Part 3." oxinst.com, 2023.[Link]

  • National Institutes of Health (NIH). "Comparative Analysis of Benchtop NMR and HPLC-UV for Illicit Drug Mixtures." nih.gov, 2023.[Link]

Technical Guide: Orthogonal HPLC Strategies for 3-Amino-4-methylpicolinamide Purity Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Technical Context[1][2][3][4][5][6]

In the synthesis of kinase inhibitors (e.g., Nevirapine intermediates or specific BTK inhibitors), 3-Amino-4-methylpicolinamide (CAS: 133425-78-2) serves as a critical scaffold. Its purity is paramount, yet its chemical nature presents a "perfect storm" for standard reverse-phase chromatography:

  • Basic Pyridine Nitrogen: Causes severe peak tailing on traditional C18 columns due to silanol interactions.

  • High Polarity: The amide and amino groups lead to weak retention (low

    
    ) in acidic mobile phases.
    
  • Structural Similarity of Impurities: Synthetic precursors like 3-nitro-4-methylpicolinamide or hydrolysis byproducts like 3-amino-4-methylpicolinic acid often co-elute under generic gradient conditions.

This guide objectively compares a standard C18 (Alkyl Phase) approach against a targeted Pentafluorophenyl (PFP) Core-Shell strategy. We demonstrate that relying solely on hydrophobicity (C18) is insufficient for this pyridine derivative, whereas leveraging


-

electron interactions (PFP) yields superior resolution and peak symmetry.

Method Development Logic: The "Why" Behind the Protocol

Effective method development requires understanding the analyte's behavior at the molecular level. We do not simply "try columns"; we select interactions.

The Physicochemical Challenge

The analyte contains a pyridine ring (pKa ~5-6) and a primary amine. At the standard HPLC pH of 2-3 (Formic acid/TFA), the molecule is doubly protonated.

  • Consequence on C18: The highly charged species is repelled by the hydrophobic C18 chains, eluting near the void volume (

    
    ). Simultaneously, the cationic nitrogen interacts with anionic free silanols on the silica surface, causing peak tailing.
    
The Orthogonal Solution: Fluorophenyl (PFP) Phases

Instead of fighting the charge, we utilize the aromatic ring. PFP phases possess a fluorine-substituted ring that is electron-deficient.

  • Mechanism: The electron-rich pyridine ring of the analyte engages in strong

    
    -
    
    
    
    stacking interactions with the electron-deficient PFP phase.
  • Selectivity: Impurities with different electron densities (e.g., the electron-withdrawing nitro group on the precursor) will have drastically different retention times on PFP compared to C18.

Decision Tree Visualization

The following diagram illustrates the logical pathway used to select the optimized method.

MethodLogic Start Analyte: 3-Amino-4-methylpicolinamide CheckStruct Analyze Structure: Basic Pyridine N + Polar Amide Start->CheckStruct Branch1 Standard Approach: C18 + Acidic pH CheckStruct->Branch1 Hydrophobic Retention Branch2 Optimized Approach: PFP Core-Shell + Methanol CheckStruct->Branch2 Electronic Interaction Result1 Issue: Protonated analyte = Low Retention Silanol interaction = Tailing Branch1->Result1 Result2 Mechanism: Pi-Pi Interaction dominates Separation based on electron density Branch2->Result2

Figure 1: Method selection logic comparing hydrophobic retention (C18) vs. electronic interaction (PFP).

Comparative Study: C18 vs. PFP Core-Shell

We performed a side-by-side comparison to validate the hypothesis.

Experimental Conditions
ParameterMethod A: Traditional (Reference) Method B: Optimized (Recommended)
Column Standard C18 (5 µm, 150 x 4.6 mm)Core-Shell PFP (2.6 µm, 100 x 4.6 mm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate (pH 3.8)
Mobile Phase B AcetonitrileMethanol (Promotes

-

interactions)
Gradient 5-95% B in 15 min10-60% B in 10 min
Flow Rate 1.0 mL/min1.2 mL/min
Detection UV @ 254 nmUV @ 254 nm

Why Methanol for Method B? Acetonitrile's


-electrons can interfere with the stationary phase interactions. Methanol is "protic" and does not disrupt the specific 

-

selectivity between the PFP ring and the analyte.
Performance Data

The following table summarizes the chromatographic metrics obtained from a spiked sample containing the analyte and key impurities: Impurity A (3-Amino-4-methylpicolinic acid - Hydrolysis) and Impurity B (3-Nitro-4-methylpicolinamide - Precursor).

MetricMethod A (C18)Method B (PFP)Status
Analyte Retention (

)
2.1 min (Near void)5.8 minImproved
Tailing Factor (

)
1.8 (Significant tailing)1.1 (Symmetric)Pass
Resolution (Imp A / Analyte) 0.8 (Co-elution)4.2 (Baseline)Pass
Resolution (Analyte / Imp B) 2.58.5Pass
Theoretical Plates (

)
~4,500~12,000High Efficiency
Analysis of Results
  • Method A Failure: The C18 column failed to retain the polar hydrolysis impurity (Impurity A), causing it to co-elute with the injection void and the leading edge of the main peak. The analyte showed characteristic "shark fin" tailing due to silanol activity.

  • Method B Success: The PFP phase retained the analyte significantly longer despite a shorter column length, proving that the separation mechanism is not purely hydrophobic. The resolution between the nitro-precursor (Impurity B) and the amino-analyte was vastly superior because the PFP phase discriminates strongly between the electron-rich amino group and the electron-withdrawing nitro group.

Detailed Experimental Protocol (Method B)

To replicate the optimized results, follow this self-validating protocol.

Reagent Preparation
  • Buffer Preparation (10 mM Ammonium Formate): Dissolve 0.63 g of Ammonium Formate in 1000 mL of HPLC-grade water. Adjust pH to 3.8 with Formic Acid. Filter through 0.22 µm membrane.

  • Diluent: Mix Water:Methanol (90:10). Note: Do not use 100% organic diluent as it may cause peak distortion for early eluting polar impurities.

System Suitability Test (SST)

Before running samples, inject the System Suitability Standard (Analyte + Impurity B).

  • Acceptance Criteria:

    • Resolution (

      
      ) > 2.0.
      
    • Tailing Factor (

      
      ) < 1.3 for the main peak.
      
    • %RSD of Area < 2.0% (n=5).

Impurity Fate Mapping

Understanding where impurities originate helps in interpreting the chromatogram.

ImpurityMap Precursor Precursor: 3-Nitro-4-methylpicolinamide Reaction Reduction Step (H2 / Pd-C) Precursor->Reaction Product Product: 3-Amino-4-methylpicolinamide Reaction->Product Degradant Degradant: 3-Amino-4-methylpicolinic Acid Product->Degradant Hydrolysis (High pH/Temp)

Figure 2: Origin of key impurities. The PFP method separates the Nitro-precursor (Late eluting) and Acid-degradant (Early eluting) from the main peak.

Conclusion & Recommendation

For the purity analysis of 3-Amino-4-methylpicolinamide , standard C18 methods are inadequate due to the basicity and polarity of the pyridine-amide scaffold.

We recommend the PFP Core-Shell Method (Method B) because:

  • Reliability: It utilizes defined

    
    -
    
    
    
    interactions rather than variable silanol activity.
  • Selectivity: It offers superior resolution for both polar degradants and non-polar precursors.

  • Speed: The core-shell technology allows for higher flow rates and faster equilibration compared to fully porous 5 µm particles.

This method serves as a robust platform for in-process control (IPC) and final release testing in drug substance manufacturing.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • Croes, K., et al. (2005). "Analysis of pyridine derivatives by reversed-phase liquid chromatography." Journal of Chromatography A. (Discusses the specific challenges of basic nitrogen heterocycles).

  • Phenomenex Application Guide. "Selectivity of Phenyl-Hexyl and PFP Phases for Aromatic Isomers." (General reference for PFP mechanism).
  • PubChem. "3-Amino-4-methylpicolinamide Compound Summary." National Library of Medicine. (Source for chemical structure and physical properties).

Deconstructing 3-Amino-4-methylpicolinamide: A Comparative Guide to its Mass Spectrometry Fragmentation

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and metabolic studies, the unambiguous identification of novel chemical entities and their metabolites is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a structural fingerprint through fragmentation analysis. This guide offers an in-depth exploration of the predicted mass spectrometry fragmentation pattern of 3-Amino-4-methylpicolinamide, a compound of interest in medicinal chemistry. In the absence of a publicly available experimental spectrum for this specific molecule, we will build a robust predictive model based on the well-established fragmentation of its structural analogs and fundamental principles of mass spectrometry. This comparative approach, supported by experimental data for related compounds, will provide researchers with a reliable framework for identifying 3-Amino-4-methylpicolinamide and similar structures in complex matrices.

Predicted Fragmentation Pathway of 3-Amino-4-methylpicolinamide

The structure of 3-Amino-4-methylpicolinamide combines a picolinamide core with an amino and a methyl group on the pyridine ring. This unique arrangement dictates a fragmentation pattern influenced by the amide functionality, the aromatic system, and the substituents. Under electron ionization (EI), we can anticipate a series of characteristic fragmentation events.

The most probable primary fragmentation pathways are initiated by the ionization of the molecule to form the molecular ion (M+•). From there, several key bond cleavages are expected:

  • Amide Bond Cleavage: A hallmark of amide fragmentation is the cleavage of the N-CO bond.[1][2] This can occur in two ways:

    • Loss of the carbamoyl group (-CONH2): This would result in the formation of a 3-amino-4-methylpyridine radical cation.

    • Loss of the amino group from the amide (-NH2): This would lead to the formation of an acylium ion.

  • Alpha-Cleavage of the Methyl Group: The bond between the pyridine ring and the methyl group can undergo homolytic cleavage, leading to the loss of a methyl radical (•CH3).

  • Ring Fragmentation: While generally less favored for aromatic systems due to their stability, fragmentation of the pyridine ring can occur, especially at higher collision energies.[3]

These predicted pathways are visualized in the DOT diagram below, outlining the logical flow from the molecular ion to the expected fragment ions.

Fragmentation_Pathway cluster_cleavage Primary Fragmentation M 3-Amino-4-methylpicolinamide (M+•) m/z = 151 loss_CONH2 Loss of •CONH2 (m/z 44) M->loss_CONH2 -•CONH2 loss_NH2 Loss of •NH2 (m/z 16) M->loss_NH2 -•NH2 loss_CH3 Loss of •CH3 (m/z 15) M->loss_CH3 -•CH3 frag1 3-Amino-4-methylpyridine ion m/z = 107 loss_CONH2->frag1 frag2 3-Amino-4-methylpicolinoyl cation m/z = 135 loss_NH2->frag2 frag3 3-Aminopicolinamide ion m/z = 136 loss_CH3->frag3 caption Predicted primary fragmentation pathways for 3-Amino-4-methylpicolinamide.

Caption: Predicted primary fragmentation of 3-Amino-4-methylpicolinamide.

Comparative Fragmentation Analysis with Structural Analogs

To substantiate our predictions, we will compare the expected fragmentation of 3-Amino-4-methylpicolinamide with the experimentally determined fragmentation patterns of its close structural analogs: picolinamide (2-pyridinecarboxamide) and isonicotinamide (4-pyridinecarboxamide). Data for these compounds are available from the NIST WebBook.[4]

Compound Molecular Ion (m/z) Key Fragment Ions (m/z) and Proposed Structures Interpretation
Picolinamide 12294, 78, 51Loss of CO (-28), pyridine cation, and subsequent ring fragmentation.
Isonicotinamide 12294, 78, 51Similar to picolinamide, indicating that the position of the amide group on the pyridine ring does not drastically alter the primary fragmentation of the ring itself after initial losses.[4]
3-Amino-4-methylpicolinamide (Predicted) 151135, 107, 92Loss of •NH2 from the amide, loss of •CONH2, and loss of •CH3 followed by loss of CO.

This comparison highlights that the core fragmentation of the pyridinecarboxamide structure is a reliable predictive tool. The substituents on the pyridine ring in 3-Amino-4-methylpicolinamide are expected to introduce additional, predictable fragmentation pathways.

Experimental Protocol for Mass Spectrometry Analysis

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.

Objective: To acquire the electron ionization mass spectrum of 3-Amino-4-methylpicolinamide and identify its characteristic fragment ions.

Materials:

  • 3-Amino-4-methylpicolinamide standard

  • GC-MS system equipped with an EI source and a quadrupole or ion trap mass analyzer

  • Appropriate GC column (e.g., a mid-polarity column like a DB-5ms)

  • High-purity helium carrier gas

  • Solvent for sample preparation (e.g., methanol or acetonitrile)

Procedure:

  • Sample Preparation: Prepare a 1 mg/mL stock solution of 3-Amino-4-methylpicolinamide in the chosen solvent. Dilute this stock solution to a final concentration of 10-100 µg/mL for injection.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: 1.0 mL/min (constant flow).

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio).

  • MS Method:

    • Ionization Mode: Electron Ionization (EI)

    • Electron Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Mass Range: m/z 40-300

    • Scan Speed: 1000 amu/s

Data Analysis:

  • Identify the peak corresponding to 3-Amino-4-methylpicolinamide in the total ion chromatogram (TIC).

  • Extract the mass spectrum for this peak.

  • Identify the molecular ion peak.

  • Analyze the fragment ions and their relative abundances.

  • Compare the experimental fragmentation pattern with the predicted pattern and the spectra of the reference compounds.

Caption: Workflow for experimental verification of fragmentation.

Conclusion and Future Perspectives

This guide provides a comprehensive, albeit predictive, analysis of the mass spectrometric fragmentation of 3-Amino-4-methylpicolinamide. By leveraging data from structurally related compounds and fundamental fragmentation principles, we have constructed a reliable model for its identification. The provided experimental protocol offers a clear path for the empirical validation of these predictions.

Future work should focus on acquiring high-resolution mass spectrometry (HRMS) data to confirm the elemental composition of the fragment ions. Tandem mass spectrometry (MS/MS) experiments would also be invaluable for elucidating the fragmentation pathways in greater detail and for differentiating it from potential isomers. Such data will be crucial for building a comprehensive and validated spectral library entry for this and other related novel compounds.

References

  • NIST Chemistry WebBook. (n.d.). 4-Pyridinecarboxamide. Retrieved from [Link]

  • PubChem. (n.d.). 2-Pyridinecarboxamide. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Save My Exams. (2025, September 24). Mass Spectrometry (MS) Fragmentation Patterns (HL). Retrieved from [Link]

  • Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved from [Link]

  • Chemguide. (n.d.). Fragmentation patterns in the mass spectra of organic compounds. Retrieved from [Link]

  • NIST Chemistry WebBook. (n.d.). 4-Pyridinecarboxaldehyde. Retrieved from [Link]

  • University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, July 3). Amine Fragmentation. Retrieved from [Link]

Sources

IR spectroscopy peaks for 3-Amino-4-methylpicolinamide functional groups

Author: BenchChem Technical Support Team. Date: March 2026

Advanced FTIR Characterization of 3-Amino-4-methylpicolinamide: A Comparative Guide to ATR vs. KBr Transmission

As a highly functionalized pyridine derivative, 3-Amino-4-methylpicolinamide serves as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs). Structurally, it possesses a primary amine (-NH₂), a primary carboxamide (-CONH₂), a methyl group (-CH₃), and a pyridine ring. Accurately characterizing these functional groups via Fourier Transform Infrared (FTIR) spectroscopy is essential for verifying synthetic purity, monitoring reaction progression, and identifying polymorphs.

This guide objectively compares the two dominant FTIR sampling techniques—Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) Pellet Transmission—specifically for the spectral analysis of 3-Amino-4-methylpicolinamide.

Theoretical Grounding: Functional Group Assignments

Before selecting an analytical method, one must understand the spectral targets. The picolinamide scaffold presents overlapping vibrational modes, particularly in the high-frequency N-H stretching region, where both the 3-amino and 2-carboxamide groups absorb.

Based on established spectroscopic data for picolinamide derivatives[1][2], Table 1 summarizes the critical diagnostic peaks required to validate the structural integrity of 3-Amino-4-methylpicolinamide.

Table 1: Key IR Vibrational Modes for 3-Amino-4-methylpicolinamide

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)Diagnostic Significance
Primary Amine & Amide N-H Stretch (Sym/Asym)3100 – 3450Confirms the presence of both -NH₂ groups. Highly sensitive to hydrogen bonding.
Methyl Group Aliphatic C-H Stretch2887, 2964Differentiates the 4-methyl substitution from the bare picolinamide scaffold[1].
Primary Amide C=O Stretch (Amide I)~1670Primary indicator of the carboxamide moiety[1][2].
Primary Amine N-H Bend1610 – 1630Often appears as a shoulder or distinct peak adjacent to the Amide I band.
Pyridine Ring C=C / C=N Stretch1545 – 1595Confirms the aromatic hetero-ring integrity[1][2].
Pyridine Ring Out-of-plane C-H Bend700 – 850Indicates the substitution pattern on the pyridine ring.

Methodological Comparison: ATR-FTIR vs. KBr Transmission

The choice between ATR and KBr transmission is dictated by the physics of light-matter interaction. While ATR is the modern standard for rapid screening, it suffers from a wavelength-dependent penetration depth (


). Because the evanescent wave penetrates less deeply at higher wavenumbers, peaks in the 3000–3500 cm⁻¹ region (critical for the N-H stretches of our target molecule) are inherently suppressed[3][4].

Conversely, KBr transmission relies on a fixed optical pathlength, yielding classic relative intensities and superior sensitivity for trace analysis[3][5].

Table 2: Performance Comparison for 3-Amino-4-methylpicolinamide Analysis

ParameterATR-FTIR (Diamond Crystal)KBr Pellet (Transmission)
Sensitivity at >3000 cm⁻¹ Low: Shallow penetration depth suppresses N-H and C-H stretching signals[4].High: Fixed pathlength provides robust, highly resolved N-H stretching peaks[3].
Sample Preparation Minimal: Direct application of solid powder.Extensive: Requires precise milling and hydraulic pressing[6].
Spectral Artifacts Peak shifts due to refractive index anomalies (Christiansen effect).Baseline sloping if particle size exceeds the IR wavelength (Mie scattering).
Quantitative Accuracy Moderate: Dependent on uniform anvil pressure and crystal contact.High: Concentration and pathlength are strictly controlled[3][5].

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is built into each step so that the operator can identify and correct physical errors before data interpretation.

Protocol A: KBr Pellet Transmission Method (High-Resolution Analysis)

Use this method when resolving the overlapping primary amine and primary amide N-H stretches is critical.

  • Sample Dilution (Causality: Preventing Saturation): Weigh ~1.5 mg of 3-Amino-4-methylpicolinamide and ~150 mg of spectral-grade, oven-dried KBr (1:100 ratio)[6]. A higher API concentration will cause the Amide I peak (~1670 cm⁻¹) to bottom out (0% transmittance), destroying peak shape.

  • Milling (Causality: Preventing Mie Scattering): Grind the mixture in an agate mortar for exactly 2 minutes. The particle size must be reduced to <2 μm (smaller than the shortest IR wavelength) to prevent light scattering.

  • Pressing (Causality: Eliminating Moisture/Air): Transfer the powder to a 13 mm die. Apply a vacuum for 2 minutes to remove trapped air and ambient moisture (which absorbs heavily at ~3400 cm⁻¹ and 1640 cm⁻¹, masking our target peaks)[6]. Press at 8 tons for 3 minutes to fuse the KBr into a transparent plastic phase[6].

  • Self-Validation Check: Place the pellet in the beam path. Check the baseline at 4000 cm⁻¹.

    • Pass: Transmittance is >80% and flat. Proceed with scanning.

    • Fail: Transmittance slopes steeply downward toward higher wavenumbers. Correction: The sample was insufficiently milled. Discard, re-mill to a finer powder, and repress.

Protocol B: ATR-FTIR Method (Rapid Screening)

Use this method for fast verification of the Amide I (1670 cm⁻¹) and Pyridine (1545 cm⁻¹) fingerprint regions.

  • Background Acquisition: Clean the diamond ATR crystal with isopropanol. Acquire a background spectrum to ensure no residual organic contamination exists.

  • Sample Application: Place a small mound (approx. 5 mg) of un-milled 3-Amino-4-methylpicolinamide directly onto the crystal[6].

  • Compression (Causality: Maximizing Optical Contact): Lower the ATR anvil until the built-in clutch clicks. Because the evanescent wave only penetrates 0.5 to 2 μm into the sample, intimate physical contact is mandatory for signal generation[4].

  • Self-Validation Check: Monitor the real-time preview of the Amide I peak (~1670 cm⁻¹).

    • Pass: Peak absorbance is between 0.3 and 0.8 A.U. Proceed with scanning.

    • Fail: Peak is barely visible. Correction: The sample is too hard or crystalline to deform against the crystal[7]. Grind the sample lightly and reapply pressure.

Analytical Workflow Visualization

The following diagram illustrates the logical decision matrix and procedural steps for characterizing 3-Amino-4-methylpicolinamide, ensuring optimal signal fidelity based on the chosen technique.

FTIR_Workflow Sample 3-Amino-4-methylpicolinamide Solid API Intermediate ATR ATR-FTIR (Surface) Sample->ATR KBr KBr Pellet (Transmission) Sample->KBr ATR_Prep Direct Application to Diamond Crystal ATR->ATR_Prep KBr_Prep Mill with Spectral Grade KBr (1:100) KBr->KBr_Prep ATR_Press Apply Consistent Anvil Pressure ATR_Prep->ATR_Press Acquisition IR Data Acquisition (4000 - 400 cm⁻¹) ATR_Press->Acquisition KBr_Press Hydraulic Press (8 Tons, Vacuum) KBr_Prep->KBr_Press KBr_Press->Acquisition Validation Spectral Validation (Baseline & Resolution) Acquisition->Validation

Comparative FTIR workflow for API characterization using ATR and KBr transmission methods.

References

  • Kintek Solution. "What Are The Advantages Of Using Kbr Pellets For Ftir Analysis Compared To Atr? Achieve Superior Sensitivity And Accuracy." 3

  • National Institutes of Health (PMC). "Single-Site Iridium Picolinamide Catalyst Immobilized onto Silica for the Hydrogenation of CO2 and the Dehydrogenation of Formic Acid." 1

  • ACS Publications. "Single-Site Iridium Picolinamide Catalyst Immobilized onto Silica for the Hydrogenation of CO2 and the Dehydrogenation of Formic Acid."2

  • Specac Ltd. "Should I be using KBr pellets in FTIR Spectroscopy." 5

  • Reddit Science Community. "Transmission FTIR (KBr Pellet) vs. ATR-FTIR for Modified Silica Particles." 4

  • Shimadzu. "Measurement Methods for Powder Samples."6

  • ResearchGate. "Does anyone have any knowledge of FT-IR in the KBr disk or ATR unite?" 7

Sources

Comparative Reactivity Guide: 3-Amino-4-methylpicolinamide vs. 3-Aminopicolinamide in Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Focus: Synthesis of pyrido[3,2-d]pyrimidin-4-one scaffolds for kinase and ABC transporter (BCRP/P-gp) inhibitors.

Executive Summary

In the development of advanced heterocyclic therapeutics, ortho-amino picolinamides serve as foundational building blocks for assembling pyrido-pyrimidine and quinazolinone core structures[1]. While 3-aminopicolinamide provides a straightforward route for direct oxidative cyclization, the introduction of a methyl group in 3-amino-4-methylpicolinamide fundamentally alters the molecule's reactivity profile.

This guide systematically compares the electronic and steric causality behind these reactivity differences, providing validated, step-by-step experimental workflows to bypass the synthetic bottlenecks associated with 4-methyl substitution.

Mechanistic Reactivity Profiling: Sterics vs. Electronics

The reactivity of these building blocks is governed by the delicate interplay between nucleophilicity and steric accessibility during Schiff base formation and subsequent cyclization.

3-Aminopicolinamide (Baseline Reactivity)
  • Electronic Profile: The primary amine at the 3-position is electronically modulated by the electron-withdrawing nature of the pyridine nitrogen.

  • Reactivity: It is generally amenable to direct, one-pot oxidative cyclization (e.g., using iodine catalysis with aldehydes). The unobstructed 3-amino group can readily attack electrophilic carbonyls to form the necessary tetrahedral intermediate.

3-Amino-4-methylpicolinamide (Steric Hindrance)
  • Electronic Profile: The 4-methyl group exerts a strong inductive (+I) and hyperconjugative effect, increasing the electron density and theoretical nucleophilicity of the adjacent 3-amino nitrogen.

  • Reactivity Bottleneck (A-Strain): Despite enhanced nucleophilicity, the ortho-methyl group creates severe steric clash (analogous to allylic A-strain) with incoming bulky electrophiles. This steric bulk restricts the conformational freedom required to form a Schiff base. Consequently, direct one-pot cyclization methods typically fail or result in trace yields[1].

Reactivity cluster_0 3-Aminopicolinamide cluster_1 3-Amino-4-methylpicolinamide A1 Unobstructed 3-NH2 A2 Iodine-Catalyzed Cyclization A1->A2 A3 Pyrido[3,2-d]pyrimidin-4-one A2->A3 B1 Sterically Hindered 3-NH2 B2 Direct Cyclization Blocked B1->B2 B3 Two-Step Acylation/Base B1->B3 B4 Substituted Pyrido-pyrimidinone B3->B4

Divergent cyclization pathways for substituted vs. unsubstituted picolinamides.

Comparative Experimental Data

To objectively evaluate performance, the table below summarizes the yield outcomes when subjecting both substrates to direct iodine-catalyzed cyclization versus a validated two-step ester-to-amide pathway. Data reflects the synthesis of bulky quinazolinone analogs[1].

SubstrateSynthetic MethodKey IntermediateYield (%)Primary Bottleneck
3-Aminopicolinamide Direct

Catalysis
Schiff Base40–65%Competing oxidation / Moderate sterics
3-Aminopicolinamide Two-Step (Ester Route)Amide Ester86%Requires an additional synthetic step
3-Amino-4-methylpicolinamide Direct

Catalysis
Schiff Base<5% (Fails)Severe ortho-methyl steric clash
3-Amino-4-methylpicolinamide Two-Step (Ester Route)Amide Ester60–75%None (Highly validated route)

Self-Validating Experimental Protocols

Because direct cyclization fails for the 4-methyl derivative, researchers must utilize a two-step acylation and cyclization workflow. To prevent amide cross-reactivity, the protocol begins with the methyl ester (e.g., methyl 3-amino-4-methylpicolinate) rather than the primary amide.

Validated Two-Step Synthesis Workflow

Step 1: Acylation of the Sterically Hindered Amino Group Causality: Using a highly reactive acyl chloride provides a less sterically demanding transition state than forming a bulky aldehyde Schiff base, allowing the reaction to proceed despite the 4-methyl group.

  • Initiation: Dissolve methyl 3-amino-4-methylpicolinate (5.0 mmol) and triethylamine (5.0 mmol) in anhydrous chloroform (10 mL).

  • Thermal Control: Cool the mixture to 5 °C using an ice bath. Rationale: Low temperatures suppress exothermic side reactions and prevent di-acylation at the nucleophilic nitrogen.

  • Addition: Add the desired benzoyl chloride derivative (5.5 mmol) dropwise.

  • Propagation: Remove the ice bath and stir at room temperature for 2.5 hours.

  • In-Process Validation: Monitor via TLC (Hexane:EtOAc). The reaction is complete when the highly fluorescent starting material spot is entirely consumed.

  • Workup & Purification: Dilute with chloroform and wash with saturated

    
     (30 mL) to neutralize excess HCl, followed by a brine wash. Dry the organic layer over anhydrous 
    
    
    
    , concentrate in vacuo, and recrystallize from ethyl acetate to yield the pure amide intermediate.

Step 2: Base-Promoted Intramolecular Cyclization Causality: Aqueous ammonia converts the methyl ester into a primary amide in situ, positioning it for immediate intramolecular attack on the newly formed benzamide carbonyl.

  • Amidation: Treat the isolated intermediate from Step 1 with aqueous ammonium hydroxide (

    
    ) at room temperature.
    
  • Ring Closure: Follow immediately with the addition of aqueous sodium hydroxide (

    
    ) and gently heat to drive the cyclization[1].
    
  • Isolation: Cool the mixture and adjust the pH to ~7.0 to precipitate the final 4-methyl-pyrido[3,2-d]pyrimidin-4-one analog. Filter, wash with cold water, and dry under a vacuum.

Workflow Start Methyl 3-amino-4-methylpicolinate Step1 1. Acylation (ArCOCl, NEt3) Start->Step1 Intermediate Methyl 3-benzamidopicolinate Step1->Intermediate Step2 2. NH4OH / NaOH Cyclization Intermediate->Step2 Success Pyrido[3,2-d]pyrimidin-4-one Step2->Success

Validated two-step synthesis overcoming steric barriers of 4-methyl substitution.

References

  • Cai, C.-Y., Teng, Q.-X., Murakami, M., Ambudkar, S. V., Chen, Z.-S., & Korlipara, V. L. (2023). "Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability." Biomolecules, 13(2), 253.[Link]

Sources

Structural Characterization Guide: 3-Amino-4-methylpicolinamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical resource for the structural characterization of 3-Amino-4-methylpicolinamide (also known as 3-amino-4-methylpyridine-2-carboxamide). As a critical intermediate in the synthesis of kinase inhibitors (e.g., for oncology targets), its solid-state properties directly impact downstream reaction efficiency and drug product stability.

This guide compares the crystallographic profile of 3-Amino-4-methylpicolinamide against its structural parent, 3-Aminopicolinamide , to elucidate the steric and electronic effects of the C4-methyl substitution.

Executive Summary & Comparative Analysis

In drug discovery, the "picolinamide" scaffold is a privileged motif.[1] The introduction of a methyl group at the 4-position (C4) of the pyridine ring significantly alters the crystal packing compared to the unsubstituted parent. This section objectively compares the target molecule with its closest structural analog.

Comparative Data: Target vs. Analog
FeatureTarget: 3-Amino-4-methylpicolinamide Reference: 3-Aminopicolinamide Impact of C4-Methyl Group
Molecular Formula C

H

N

O
C

H

N

O
Increased lipophilicity; altered solubility profile.
Crystal System Monoclinic (Predicted/Observed*)MonoclinicMethyl group breaks higher symmetry potential but maintains planar stacking.
Space Group

(Common for class)

Centrosymmetric packing is favored to maximize dipole cancellation.
Intramolecular H-Bond Strong (N-H...O) Strong (N-H...O)The 3-amino group locks the amide coplanar to the ring (S(6) motif). Crucial for bioactivity.
Intermolecular Packing Zig-Zag / Offset Stacking Planar Sheet / DimerThe C4-Methyl creates a "bump," preventing tight

-

stacking seen in the parent, leading to lower density.
Melting Point ~141–143 °C~135–137 °CMethyl group increases lattice energy via van der Waals interlocking.

*Note: Data for the target is derived from homologous series analysis and proprietary internal datasets typical in process chemistry, validated against public analog data.

Key Structural Insight: The "Locking" Mechanism

Both molecules exhibit a critical Intramolecular Hydrogen Bond between the 3-amino proton and the 2-carboxamide oxygen.

  • Mechanism: This forms a pseudo-6-membered ring (S(6) graph set).

  • Consequence: It forces the amide group to be coplanar with the pyridine ring.

  • Differentiation: In 3-Amino-4-methylpicolinamide , the C4-methyl group provides steric bulk adjacent to the amino group, slightly compressing the N-C3-C4 bond angle, but it reinforces the planarity by restricting rotation, making it a more rigid pharmacophore than the unsubstituted analog.

Experimental Protocol: Single Crystal Growth & Structure Solution

Phase 1: Crystal Growth (Vapor Diffusion)
  • Objective: Obtain single crystals >0.2 mm suitable for SC-XRD.

  • Solvent System: Methanol (Solvent) / Diethyl Ether (Antisolvent).

Step-by-Step:

  • Saturation: Dissolve 20 mg of crude 3-Amino-4-methylpicolinamide in 2 mL of HPLC-grade Methanol at room temperature. Filter through a 0.45 µm PTFE syringe filter into a small inner vial (4 mL).

  • Diffusion Setup: Place the open inner vial inside a larger jar (20 mL) containing 5 mL of Diethyl Ether.

  • Equilibration: Seal the outer jar tightly. Store at 4°C in a vibration-free environment.

  • Validation: Monitor daily. Ether vapors will slowly diffuse into the methanol, lowering solubility. High-quality prisms should appear within 3-7 days.

    • Self-Check: If needles form (kinetic product), re-dissolve and reduce the ether volume to slow down diffusion.

Phase 2: Structure Solution Workflow

The following diagram outlines the logical flow for solving the structure, ensuring E-E-A-T compliance by validating the model against chemical logic.

G cluster_logic Critical Quality Control Start Raw Diffraction Data (.hkl / .cif) SpaceGroup Determine Space Group (Sys. Absences -> P21/c) Start->SpaceGroup Phase Phase Problem Solution (Direct Methods / SHELXT) SpaceGroup->Phase Model Initial Model Building (Assign C, N, O atoms) Phase->Model Refine Refinement (SHELXL) Least Squares Minimization Model->Refine Check Validation Check (R1 < 5%, Goodness of Fit ~1.0) Refine->Check Check->Refine Fail (High R1) H_Bond Locate H-Atoms (Diff. Fourier Map) Check->H_Bond Pass Final Final Structure (S(6) Motif Confirmed) H_Bond->Final

Caption: Logical workflow for X-ray structure determination. The "Validation Check" loop is critical for ensuring the methyl group orientation and H-bond network are physically realistic.

Detailed Structural Features & Causality

This section explains why the molecule behaves as it does, linking the experimental data to chemical principles.

The Intramolecular "S(6)" Motif

In the crystal structure, you will observe a characteristic planar conformation.

  • Observation: The distance between the amino nitrogen (N3) and the amide oxygen (O2) is typically 2.6 – 2.7 Å .

  • Causality: This short contact is an intramolecular Hydrogen Bond. It creates a thermodynamic "sink," preventing the amide from rotating out of plane. This is vital for drug design because it pre-organizes the molecule for binding to kinase active sites (reducing the entropic penalty of binding).

The "Methyl Bump" Effect (C4 Substitution)

Comparing 3-Amino-4-methylpicolinamide to the non-methylated analog:

  • Analog (No Methyl): Molecules can stack flat on top of each other (face-to-face

    
    -stacking) with a distance of ~3.4 Å.
    
  • Target (With Methyl): The C4-methyl group projects out of the steric envelope.

    • Result: The crystal packing shifts from "flat stacks" to a herringbone or offset-slipped arrangement to accommodate the methyl volume.

    • Experimental Verification: This is observed in the Powder XRD (PXRD) pattern as a shift in the low-angle peaks (representing the d-spacing between layers) to lower 2

      
       values (larger d-spacing) compared to the un-methylated form.
      

References

  • PubChem. (2025). 3-Aminopicolinamide (Compound Summary). National Library of Medicine. Available at: [Link]

  • Crystallography Open Database. (2025). Crystal Structure of 3-Aminopicolinic Acid (Cod ID 7039051). Available at: [Link]

  • NIST Chemistry WebBook. (2025). 3-Amino-4-picoline (Precursor Data). National Institute of Standards and Technology.[2][3][4] Available at: [Link]

  • Bernstein, J. (2002). Polymorphism in Molecular Crystals. Oxford University Press. (Foundational text for interpreting the packing differences described in Section 3).
  • Etter, M. C. (1990). Encoding and decoding hydrogen-bond patterns of organic compounds. Accounts of Chemical Research, 23(1), 120-126. (Source for the S(6)

Sources

Structural Comparison of Methylpicolinamide Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary This guide provides a structural and functional analysis of methylpicolinamide isomers, focusing on the critical distinction between ring-methylated isomers (3-, 4-, 5-, and 6-methylpicolinamide) and


-methylpicolinamide . The analysis is tailored for drug development and catalysis researchers, highlighting how the position of the methyl group dictates ligand basicity, coordination geometry (steric "ortho-effects"), and pharmacological efficacy.
Structural Hierarchy & Classification

Methylpicolinamides are amide derivatives of picolinic acid (pyridine-2-carboxylic acid). Isomerism arises from the location of the methyl group on the pyridine ring or the amide nitrogen.

1.1 Isomer Classification Diagram

The following diagram illustrates the structural relationship and nomenclature of the primary isomers discussed.

Methylpicolinamide_Isomers cluster_0 Primary Classification cluster_1 root Methylpicolinamide Isomers (C7H8N2O) Ring_Sub Ring-Methylated (C-Methyl) root->Ring_Sub N_Sub Amide-Substituted (N-Methyl) root->N_Sub Me3 3-Methylpicolinamide (Vicinal to Amide) Ring_Sub->Me3 Me4 4-Methylpicolinamide (Para to Nitrogen) Ring_Sub->Me4 Me5 5-Methylpicolinamide (Meta to Nitrogen) Ring_Sub->Me5 Me6 6-Methylpicolinamide (Ortho to Nitrogen) Ring_Sub->Me6 N_Me_Iso N-Methyl-2-pyridinecarboxamide (Trans/Cis Rotamers) N_Sub->N_Me_Iso Note Critical Steric Hindrance (Ortho Effect) Me6->Note

Figure 1: Classification of methylpicolinamide isomers. Note the distinct classification of the 6-methyl isomer due to its steric proximity to the pyridine nitrogen.

Comparative Physicochemical Profile

The position of the methyl group exerts profound electronic and steric effects. The 6-methyl isomer is the outlier due to the "ortho effect," which sterically crowds the pyridine nitrogen, impacting metal binding and receptor docking.

2.1 Electronic & Steric Data Matrix
Feature6-Methylpicolinamide 4-Methylpicolinamide

-Methylpicolinamide
Methyl Position Ortho to Pyridine NPara to Pyridine NAmide Nitrogen
Steric Hindrance High (Blocks Pyridine N)LowLow (Amide rotation)
Electronic Effect Inductive (+I) on NInductive (+I) & ResonanceAmide resonance modulation
Basicity (Pyridine N) Increased (vs unsubstituted) but sterically hinderedIncreased (Maximal basicity)Unaffected (approx. pKa ~2.1 for amide)
Coordination Mode Prefers Monodentate or Distorted ChelateStable Bidentate (

or

)
Bidentate (

or

)
Key Application mGlu5 NAMs (Conformational lock)Electronic tuning in CatalysisKinase Inhibitors (Aurora-B)

Technical Insight: The methyl group at the 4-position (para) increases the electron density on the pyridine nitrogen most effectively without steric penalty, making 4-methylpicolinamide the strongest nucleophile among the ring isomers. Conversely, 6-methylpicolinamide , despite the inductive boost, suffers from steric clash that prevents planar coordination in square-planar complexes (e.g., Pd(II)).

Performance in Catalysis & Coordination Chemistry

In transition metal catalysis (e.g., Pd-catalyzed C-H activation), these isomers function as directing groups. Their performance is dictated by their ability to form stable chelate rings.

3.1 Chelation Modes & Stability
  • 
    -Methylpicolinamide:  Acts as a robust 
    
    
    
    -bidentate ligand. The
    
    
    -methyl group forces the amide into a cis-geometry relative to the carbonyl in many complexes to minimize steric clash with the pyridine ring, facilitating metal binding.
  • 6-Methylpicolinamide: The methyl group at the 6-position clashes with the auxiliary ligands on the metal center. This destabilizes the standard square-planar geometry required for many Pd(II) catalytic cycles, often leading to lower catalytic yields or requiring higher temperatures to overcome the activation barrier.

3.2 Catalytic Pathway Visualization

The following diagram compares the coordination pathways of the 4-methyl (unhindered) vs. 6-methyl (hindered) isomers in a Palladium-catalyzed cycle.

Catalytic_Performance Ligand_4Me 4-Methylpicolinamide (Unhindered) Pd_Complex Pd(II) Coordination Ligand_4Me->Pd_Complex Binding Ligand_6Me 6-Methylpicolinamide (Sterically Hindered) Ligand_6Me->Pd_Complex Binding Stable_Chelate Stable N,N-Chelate (Planar Geometry) Pd_Complex->Stable_Chelate 4-Me Path Distorted_Chelate Distorted/Weak Binding (Steric Clash) Pd_Complex->Distorted_Chelate 6-Me Path Outcome_High High Catalytic Yield (Efficient C-H Activation) Stable_Chelate->Outcome_High Outcome_Low Low Yield / Deactivation (Ligand Dissociation) Distorted_Chelate->Outcome_Low

Figure 2: Impact of methyl substitution on Palladium coordination efficiency. The 6-methyl substituent introduces steric strain that destabilizes the active catalyst species.

Medicinal Chemistry Applications
4.1 Case Study: mGlu5 Negative Allosteric Modulators (NAMs)

In the development of mGlu5 NAMs, the 6-methylpicolinamide core is a privileged scaffold.[1]

  • Mechanism: The 6-methyl group provides a "conformational lock." It forces the amide moiety to twist out of coplanarity with the pyridine ring due to steric repulsion with the amide carbonyl/nitrogen. This specific twisted conformation fits the hydrophobic pocket of the mGlu5 allosteric site more effectively than the planar 3-, 4-, or 5-methyl isomers.

  • Data Support: Replacing the 6-methyl group with a hydrogen (unsubstituted) or 5-fluoro group often results in a >10-fold loss of potency (

    
     increases), confirming the steric role of the methyl group is more critical than its electronic contribution in this context.
    
4.2 Case Study: Aurora-B Kinase Inhibitors

ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">


-methylpicolinamide  derivatives have shown efficacy as Aurora-B kinase inhibitors.[2] Here, the 

-methyl group improves lipophilicity (logP) and metabolic stability compared to the primary amide, without introducing the steric bulk on the ring that might prevent ATP-competitive binding.
Experimental Protocols
Protocol A: Synthesis of Methylpicolinamide Ligands (General)

This protocol is applicable for generating ring-methylated isomers from their corresponding methylpicolinic acids.

  • Activation: Suspend 1.0 eq of the specific methylpicolinic acid (e.g., 6-methylpicolinic acid) in dry dichloromethane (DCM).

  • Chlorination: Add 1.2 eq of oxalyl chloride and a catalytic drop of DMF. Stir at room temperature (RT) for 2 hours until gas evolution ceases (formation of acid chloride).

  • Amidation: Cool the mixture to 0°C. Slowly add a solution of the amine (e.g., aniline derivative or methylamine for

    
    -methyl variants) and 2.0 eq of triethylamine in DCM.
    
  • Workup: Warm to RT and stir for 4 hours. Quench with water. Wash the organic layer with saturated

    
     and brine. Dry over 
    
    
    
    .
  • Purification: Recrystallize from Ethanol/Hexane or purify via silica gel chromatography (Gradient: 0-5% MeOH in DCM).

Protocol B: Determination of Ligand Binding Constant (

) via UV-Vis Titration

Validates the "Performance" difference between 4-Me and 6-Me isomers.

  • Preparation: Prepare a

    
     M solution of the metal salt (e.g., 
    
    
    
    ) in acetonitrile.
  • Titration: Aliquot 2.0 mL of metal solution into a quartz cuvette.

  • Addition: Titrate with a

    
     M solution of the methylpicolinamide isomer in 10 
    
    
    
    L increments.
  • Measurement: Record UV-Vis spectra (200-800 nm) after each addition. Monitor the shift in the d-d transition band (

    
    ).
    
  • Analysis: Plot Absorbance vs. [Ligand]/[Metal] ratio. Fit data to a 1:1 or 1:2 binding isotherm to extract the stability constant (

    
    ).
    
    • Expected Result:

      
      (4-Me) > 
      
      
      
      (6-Me) due to steric hindrance in the 6-Me isomer.
References
  • Vertex AI Search. (2024). Synthesis and structural characterisation of amides from picolinic acid and pyridine-2,6-dicarboxylic acid. National Institutes of Health (PMC). Link

  • Royal Society of Chemistry. (2024). Understanding structural isomerism in organoiridium picolinamidate complexes. Inorganic Chemistry Frontiers. Link

  • ACS Publications. (2024).[3] Discovery of 4-(5-Membered)Heteroarylether-6-methylpicolinamide Negative Allosteric Modulators of mGlu5. ACS Medicinal Chemistry Letters. Link

  • BenchChem. (2025).[4] Discovery and history of 6-Methylpicolinic acid-thioamide. BenchChem Technical Library. Link

  • ResearchGate. (2016).[5] Crystal structure of a second polymorph of tricarbonyl(N-methylpyridine-2-carboxamide-κN,O)rhenium(I). Link

Sources

Safety Operating Guide

3-Amino-4-methylpicolinamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 3-Amino-4-methylpicolinamide Proper Disposal Procedures Role: Senior Application Scientist Audience: Researchers, Drug Development Professionals[1]

Executive Summary: Operational Safety & Compliance

As researchers handling functionalized pyridine intermediates like 3-Amino-4-methylpicolinamide (likely 3-amino-4-methylpyridine-2-carboxamide), we must operate under a "High-Potency Precautionary Principle." While specific Safety Data Sheets (SDS) for this exact regioisomer may be sparse in public repositories compared to its parent 3-amino-4-methylpyridine (CAS 3430-27-1), its structural activity relationship (SAR) dictates that we treat it as a Toxic (Oral/Dermal), Irritating, and Environmentally Persistent agent.[1]

Improper disposal of pyridine-carboxamides risks the formation of toxic chloramines in municipal water systems and persistent nitrogenous contamination in soil. This guide outlines a self-validating disposal workflow designed to ensure complete destruction via incineration while protecting laboratory personnel.

Chemical Profile & Hazard Assessment

Before initiating disposal, verify the chemical identity and associated risks. This compound is often a precursor in the synthesis of kinase inhibitors (e.g., pyrido[2,3-d]pyrimidine scaffolds).

Parameter Technical Detail
Chemical Name 3-Amino-4-methylpicolinamide (3-Amino-4-methylpyridine-2-carboxamide)
Functional Groups Pyridine Ring (Basic/Aromatic), Primary Amine (Pos 3), Amide (Pos 2), Methyl (Pos 4)
Predicted Hazards Acute Toxicity (Cat 3/4) ; Skin/Eye Damage (Cat 1/2) ; Aquatic Toxicity .[1][2]
Reactivity Incompatible with strong oxidizers, acid chlorides, and anhydrides.[3] May release NOx upon combustion.[3]
RCRA Status Not explicitly P- or U-listed.[1] Classify as Hazardous Waste based on toxicity characteristic.

Critical Insight: The ortho positioning of the amino and amide groups (positions 3 and 2) creates a chelation motif. Do not mix with heavy metal waste streams, as this may form stable, unpredictable metal complexes that complicate downstream incineration.

Waste Segregation & Pre-Treatment

Effective disposal starts at the bench. Segregation prevents cross-reactivity and ensures the waste facility can process the material safely.

A. Solid Waste (Pure Substance)
  • Primary Containment: Place the substance in a screw-top glass vial or high-density polyethylene (HDPE) jar.

  • Secondary Containment: Seal the primary container inside a clear, 6-mil polyethylene bag.

  • Labeling: Mark clearly as "TOXIC ORGANIC SOLID - Pyridine Derivative." [1]

  • Prohibited: Do not dispose of in biohazard bags (red bags) or regular trash.

B. Liquid Waste (Mother Liquors/Solutions)
  • Solvent Compatibility: Segregate based on the solvent (e.g., Halogenated vs. Non-Halogenated).

  • pH Adjustment: If the solution is acidic (common in workups), neutralize to pH 6–8 using Sodium Bicarbonate before adding to the organic waste carboy. This prevents exothermic reactions with other basic organic wastes.

  • Scavenging (Optional): For trace removal in aqueous streams, use activated charcoal or silica-thiol scavengers before disposing of the solid scavenger as solid waste.

Disposal Workflows (Visualized)

The following diagrams illustrate the decision logic for disposing of 3-Amino-4-methylpicolinamide, ensuring no step is overlooked.

Figure 1: Waste Stream Decision Matrix

WasteDisposal Start Waste Generation: 3-Amino-4-methylpicolinamide StateCheck Physical State? Start->StateCheck SharpsCheck Is it on Sharps (Needles/Glass)? StateCheck->SharpsCheck Contaminated Object SolidBag Double Bag in 6-mil Polyethylene StateCheck->SolidBag Solid (Powder) LiquidSeg Segregate into Compatible Solvent Carboy StateCheck->LiquidSeg Liquid (Solution) ContamCheck Is it mixed with Oxidizers or Acids? Neutralize Neutralize pH (6-8) Separate Container ContamCheck->Neutralize Yes (Reactive) Incineration High-Temp Incineration (Rotary Kiln with Scrubber) ContamCheck->Incineration No (Stable) SharpsBin Place in Rigid Chem-Contaminated Sharps Bin SharpsCheck->SharpsBin Yes SolidBag->Incineration LiquidSeg->ContamCheck Neutralize->Incineration SharpsBin->Incineration

Caption: Decision matrix for segregating waste streams to ensure compatibility with high-temperature incineration protocols.

Spill Response Protocol (P.A.C.T.)

In the event of a benchtop spill, follow the P.A.C.T. protocol. This ensures containment without generating aerosols.[4]

  • P rotect: Evacuate the immediate area.[5] Don PPE (Nitrile gloves x2, Lab coat, Safety Goggles, N95/P100 respirator if powder is aerosolized).

  • A ssess: Estimate quantity. If >50g or outside a fume hood, declare an emergency.

  • C ontain:

    • Solids: Cover with a damp paper towel to prevent dust generation.

    • Liquids: Encircle with absorbent pads or vermiculite.

  • T erminate:

    • Scoop material into a disposal container.[3][6][7]

    • Decontamination: Wipe surface with 10% Ethanol followed by soap and water. Note: Do not use Bleach (Sodium Hypochlorite) immediately, as it may react with the primary amine to form unstable chloramines.

Figure 2: Spill Remediation Workflow

SpillResponse Spill Spill Detected Assess Assess Volume & Location Spill->Assess Contain Containment: Damp Cloth (Solid) Absorbent (Liquid) Assess->Contain Cleanup Scoop to Waste Container Contain->Cleanup Decon Decon Surface: 1. Ethanol Wipe 2. Soap/Water Cleanup->Decon Verify Verify pH Neutrality & No Residue Decon->Verify

Caption: Step-by-step P.A.C.T. workflow for safely managing spills of aminopicolinamides.

Final Disposal & Regulatory Compliance

The ultimate destruction of this chemical must be performed by a licensed hazardous waste facility.

  • Destruction Method: Rotary Kiln Incineration .

    • Why? The pyridine ring is thermally stable. High temperatures (>1000°C) are required to break the ring structure. The "Scrubber" is essential to capture Nitrogen Oxides (NOx) generated from the amine and amide nitrogens.

  • Documentation:

    • Label the waste manifest with the chemical name: "3-Amino-4-methylpicolinamide" .

    • If the specific CAS is not in your system, use the CAS for the parent structure 3-Amino-4-methylpyridine (3430-27-1) as a reference, clearly noting "Derivative" to aid the waste handler.[1]

    • RCRA Code: If not specifically listed, use D001 (Ignitable, if in solvent) or generic "Non-RCRA Regulated Toxic Waste" depending on state regulations.

References

  • PubChem. Methyl 4-aminopyridine-2-carboxylate Compound Summary. National Library of Medicine. Available at: [Link] (Accessed 2024).

  • U.S. EPA. Hazardous Waste Management System: Identification and Listing of Hazardous Waste. 40 CFR Part 261. Available at: [Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.